molecular formula C11H8BrN B1272039 2-Bromo-3-phenylpyridine CAS No. 32864-29-2

2-Bromo-3-phenylpyridine

Número de catálogo: B1272039
Número CAS: 32864-29-2
Peso molecular: 234.09 g/mol
Clave InChI: BCKWPWFSMVGPRC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-3-phenylpyridine is a useful research compound. Its molecular formula is C11H8BrN and its molecular weight is 234.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-bromo-3-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKWPWFSMVGPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376466
Record name 2-bromo-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32864-29-2
Record name 2-bromo-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Bromo-3-phenylpyridine is a heterocyclic aromatic compound that serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a bromine atom at the 2-position and a phenyl group at the 3-position of the pyridine ring, imparts specific reactivity and potential for derivatization. This document provides a comprehensive overview of the known chemical and physical properties of this compound, its synthesis, reactivity, and potential applications in drug development, supported by experimental data and procedural outlines.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic and analytical procedures.

PropertyValueReference
CAS Number 32864-29-2[1][2][3][4][5]
Molecular Formula C₁₁H₈BrN[2][3][6]
Molecular Weight 234.09 g/mol [3][4][6]
Molar Mass 234.096 g/mol [2]
Predicted Boiling Point 321.3 ± 22.0 °C at 760 mmHg[6]
Predicted Density 1.426 ± 0.06 g/cm³[6]
Predicted pKa 0.41 ± 0.10[6]
SMILES BrC1=NC=CC=C1C1=CC=CC=C1
InChIKey BCKWPWFSMVGPRC-UHFFFAOYSA-N[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on both the pyridine and phenyl rings.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the 11 carbon atoms of the molecule. The carbon attached to the bromine atom (C2) would appear at a characteristic chemical shift, influenced by the halogen's electronegativity and anisotropic effects.

Mass Spectrometry (MS):

  • The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

Infrared (IR) Spectroscopy:

  • The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic systems (typically in the 1400-1600 cm⁻¹ region), and C-Br stretching (usually found in the lower frequency region of the spectrum).

A general workflow for the spectroscopic analysis of a small organic molecule like this compound is outlined below.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation dissolve Dissolve ~15 mg in 0.6 mL CDCl3 with TMS nmr ¹H & ¹³C NMR Spectroscopy dissolve->nmr ms Mass Spectrometry (EI) dissolve->ms ir FT-IR Spectroscopy (ATR) dissolve->ir process_nmr Process spectra, reference to TMS nmr->process_nmr analyze_ms Identify molecular ion & fragmentation ms->analyze_ms analyze_ir Assign functional group vibrations ir->analyze_ir confirm Confirm Structure process_nmr->confirm analyze_ms->confirm analyze_ir->confirm

General workflow for spectroscopic analysis.

Synthesis and Reactivity

This compound is primarily used as an intermediate in organic synthesis.[1] Its reactivity is dictated by the pyridine ring, which is electron-deficient, and the presence of the bromo and phenyl substituents.

Synthesis: While specific, detailed protocols for the synthesis of this compound are not extensively documented in the provided results, a common method for creating similar biaryl compounds is the Suzuki cross-coupling reaction. This would likely involve the reaction of a dihalopyridine with phenylboronic acid. For instance, a plausible synthetic route could be the coupling of 2,3-dibromopyridine with phenylboronic acid in the presence of a palladium catalyst.

A generalized workflow for a Suzuki cross-coupling synthesis is presented below.

G cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Product Analysis reactants Combine Aryl Halide, Boronic Acid, Catalyst, Base solvent Add Solvent (e.g., Toluene/Water) reactants->solvent heat Heat under Inert Atmosphere solvent->heat extract Aqueous Workup & Extraction heat->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Spectroscopic Characterization (NMR, MS) purify->characterize product Pure this compound characterize->product

Generalized Suzuki cross-coupling workflow.

Reactivity: The bromine atom at the 2-position is susceptible to nucleophilic substitution and is a key site for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination).[7] The pyridine nitrogen can act as a ligand for metal catalysts, which can direct C-H activation reactions at the ortho-position of the phenyl ring.[8]

Experimental Protocols

Detailed experimental protocols for specific reactions involving this compound are often proprietary or published within specific research articles. However, a general protocol for a related reaction, the diazotization-bromination of an aminopyridine to a bromopyridine, provides insight into the synthetic chemistry of such compounds.

Example Protocol: Synthesis of 2-Bromopyridine via Diazotization This protocol is for a related compound but illustrates the general laboratory procedures that could be adapted.[9]

  • Reaction Setup: 2-Aminopyridine (1.0 mole) is added to 48% hydrobromic acid (4.4 moles) at -10 °C.

  • Perbromide Formation: Bromine (2.1 moles) is added to the 2-aminopyridine hydrobromide solution at -10 °C to form the "perbromide".

  • Diazotization: A solution of sodium nitrite (2.2 moles) in water is added over approximately 2 hours at -5 °C. Nitrogen gas evolves during this period.

  • Completion: The reaction mixture is stirred for 2 hours at 0° to 20 °C to complete the diazotization.

  • Liberation of Product: The 2-bromopyridine product is liberated by the addition of 50% sodium hydroxide at 0 °C.

  • Workup: The product would then be extracted, dried, and purified, typically by distillation or chromatography.

Biological Activity and Drug Development Potential

While specific biological activities for this compound are not extensively detailed, the broader class of phenylpyridine derivatives has shown significant potential in drug discovery.[10]

  • Anticancer Activity: Phenylpyridine scaffolds are being investigated as inhibitors of key signaling proteins in cancer, such as Cyclin-Dependent Kinase 2 (CDK2).[11] Inhibition of CDK2 can disrupt the cell cycle and lead to apoptosis in cancer cells.

  • Antimicrobial and Other Activities: Pyridine derivatives are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, and antioxidant effects.[10] The 2-bromo-pyridine moiety, in particular, is a versatile starting point for synthesizing compounds with potential anticancer and antimicrobial properties.[12]

The logical relationship of a kinase inhibitor, a potential application for derivatives of this compound, is shown below.

G cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Kinase (e.g., CDK2) ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase CellSignal Downstream Cellular Response (e.g., Cell Proliferation) PhosphoSubstrate->CellSignal Inhibitor Kinase Inhibitor (e.g., Phenylpyridine Derivative) Inhibitor->Block

Conceptual diagram of kinase inhibition.

Conclusion

This compound is a synthetically versatile molecule with significant potential as a scaffold in the development of novel therapeutic agents. Its well-defined chemical properties and reactive sites allow for predictable transformations and the generation of diverse chemical libraries. Further research into its biological activities and the development of efficient, scalable synthetic routes will continue to enhance its value to the scientific and drug development communities.

References

An In-depth Technical Guide on the Physical Properties of 2-Bromo-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromo-3-phenylpyridine (CAS: 32864-29-2), a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The information is curated to support research and development activities, with a focus on quantitative data, experimental methodologies, and relevant synthetic pathways.

Core Physicochemical Data

This compound is a substituted aromatic compound featuring a pyridine ring, a phenyl group, and a bromine atom. These structural features dictate its physical properties and reactivity. The key quantitative data for this compound are summarized below for easy reference and comparison.

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₁₁H₈BrN[1][2]
Molecular Weight 234.09 g/mol [1][2]
Boiling Point 321.3 ± 22.0 °C (Predicted at 760 mmHg)[1][3]
Density 1.426 ± 0.06 g/cm³ (Predicted)[1]
pKa 0.41 ± 0.10 (Predicted)[1]
Melting Point No data available[3]
Physical State No data available[3]
Purity Typically ≥95%[2]

Synthetic Pathway Overview

The synthesis of this compound is often achieved through cross-coupling reactions, which are fundamental in forming carbon-carbon bonds. A common and effective strategy is the Suzuki-Miyaura coupling reaction. This method provides a versatile route to phenylpyridine derivatives. The general workflow for this synthesis is illustrated below.

Synthesis_Workflow General Workflow for Suzuki Coupling Synthesis cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product r1 2,3-Dibromopyridine solvent Solvent (e.g., Toluene/Water) r1->solvent r2 Phenylboronic Acid r2->solvent cat Palladium Catalyst (e.g., Pd(PPh₃)₄) cat->solvent base Base (e.g., K₂CO₃) base->solvent heat Inert Atmosphere Heat (Reflux) solvent->heat extract Extraction with Organic Solvent heat->extract dry Drying (e.g., Na₂SO₄) extract->dry purify Column Chromatography dry->purify product 2-Bromo-3- phenylpyridine purify->product

Caption: Workflow for the synthesis of this compound via Suzuki coupling.

Experimental Protocols for Physical Property Determination

Accurate measurement of physical properties is essential for compound verification, purity assessment, and quality control. The following sections describe standard laboratory protocols for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid-to-liquid phase transition occurs. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

  • Apparatus and Materials:

    • Melting point apparatus (e.g., Mel-Temp or similar)

    • Capillary tubes (sealed at one end)

    • Sample of this compound

    • Mortar and pestle

  • Procedure:

    • Sample Preparation: Ensure the this compound sample is completely dry. If necessary, grind the sample into a fine powder using a mortar and pestle.

    • Packing the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. Repeat until a densely packed column of 2-4 mm of solid is achieved.

    • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

    • Approximate Determination (Optional): If the melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute to identify an approximate range.

    • Accurate Determination: Allow the apparatus to cool. Heat the block rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the range).

Boiling Point Determination (Microscale Method)

For determining the boiling point of small quantities of a liquid, the Siwoloboff method is effective. This protocol is adapted for a compound that may be liquid at elevated temperatures or synthesized in liquid form.

  • Apparatus and Materials:

    • Thiele tube or oil bath

    • High-temperature mineral oil or silicone oil

    • Thermometer

    • Small test tube (fusion tube)

    • Capillary tube (sealed at one end)

    • Sample of this compound

  • Procedure:

    • Sample Preparation: Place a small amount (0.5-1 mL) of the liquid sample into the small test tube.

    • Assembly: Attach the test tube to the thermometer using a rubber band or wire. Place a capillary tube (sealed end up) into the sample liquid in the test tube.

    • Heating: Insert the assembly into the Thiele tube or oil bath, ensuring the sample is below the oil level.

    • Initial Heating: Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

    • Observation: Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube's open end. This indicates the liquid's temperature is just above its boiling point.

    • Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Density Determination (Pycnometer Method)

A pycnometer (or specific gravity bottle) is used to accurately determine the density of a liquid or solid. For a solid, its density is determined by displacement of a liquid of known density in which the solid is insoluble.

  • Apparatus and Materials:

    • Pycnometer (a glass flask with a close-fitting stopper containing a capillary tube)

    • Analytical balance (accurate to ±0.0001 g)

    • A solvent in which the sample is insoluble

    • Sample of this compound

  • Procedure:

    • Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and weigh it empty (m₁).

    • Mass with Sample: Add a suitable amount of the solid sample to the pycnometer and weigh it again (m₂). The mass of the sample is (m₂ - m₁).

    • Mass with Sample and Liquid: Fill the pycnometer containing the sample with the chosen liquid of known density (ρ_liquid). Ensure no air bubbles are trapped. Insert the stopper and allow excess liquid to exit through the capillary. Weigh the filled pycnometer (m₃).

    • Mass with Liquid Only: Empty and clean the pycnometer. Fill it completely with the same liquid and weigh it (m₄). The mass of the liquid is (m₄ - m₁).

    • Calculation:

      • Volume of the liquid in the filled pycnometer (V) = (m₄ - m₁) / ρ_liquid.

      • Mass of the liquid in the pycnometer with the sample = (m₃ - m₂).

      • Volume of the liquid with the sample = (m₃ - m₂) / ρ_liquid.

      • Volume of the solid sample (V_sample) = Volume of pycnometer - Volume of liquid with sample.

      • Density of the sample (ρ_sample) = (Mass of sample) / (Volume of sample) = (m₂ - m₁) / V_sample.

References

synthesis of 2-Bromo-3-phenylpyridine from pyridine compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic routes for obtaining 2-Bromo-3-phenylpyridine, a valuable heterocyclic compound in medicinal chemistry and materials science. The document provides a comprehensive overview of the primary synthetic strategies, complete with detailed experimental protocols and quantitative data to facilitate replication and further research.

Introduction

This compound is a key building block in the development of novel pharmaceuticals and functional materials. The presence of the bromine atom at the 2-position and the phenyl group at the 3-position of the pyridine ring offers versatile handles for further chemical modifications, such as cross-coupling reactions, to construct more complex molecular architectures. This guide explores the two principal synthetic pathways for this compound: the Sandmeyer reaction starting from an amino-substituted precursor and the Suzuki-Miyaura cross-coupling reaction.

Synthetic Pathways

Two primary methods have been established for the synthesis of this compound:

  • Sandmeyer Reaction: This classical and reliable method involves the diazotization of 2-amino-3-phenylpyridine followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromine atom.

  • Suzuki-Miyaura Cross-Coupling: This modern and highly versatile palladium-catalyzed reaction allows for the formation of the C-C bond between a brominated pyridine and a phenylboronic acid derivative. A notable approach involves the regioselective coupling of 2,3-dibromopyridine with phenylboronic acid.

The following sections provide detailed experimental procedures for each of these synthetic routes.

Experimental Protocols

Method 1: Synthesis via Sandmeyer Reaction

This protocol outlines the synthesis of this compound from 2-amino-3-phenylpyridine. The reaction proceeds in two main steps: the formation of the diazonium salt and the subsequent substitution with bromide.

Starting Material: 2-Amino-3-phenylpyridine

Overall Reaction:

Experimental Procedure:

A detailed experimental protocol for the Sandmeyer reaction to produce 2-bromopyridines from 2-aminopyridines is described in the literature. A general procedure, which can be adapted for 2-amino-3-phenylpyridine, is as follows:

  • Diazotization: 2-Aminopyridine (1.0 mole) is added to a 48% hydrobromic acid solution (4.4 moles) at -10 °C. To this solution, bromine (2.1 moles) is added to form the perbromide. A solution of sodium nitrite (2.2 moles) in water is then added dropwise over a period of 2 hours at a temperature maintained between -5 °C and 0 °C.

  • Bromination: The reaction mixture is stirred at 0 °C for 1 hour after the addition of sodium nitrite is complete.

  • Work-up: The reaction is neutralized by the addition of a 50% aqueous sodium hydroxide solution at 0 °C. The crude 2-bromopyridine is then typically isolated by steam distillation.

Quantitative Data:

Logical Workflow for the Sandmeyer Reaction:

Sandmeyer_Reaction cluster_start Starting Material cluster_diazotization Diazotization cluster_intermediate Intermediate cluster_bromination Bromination cluster_product Final Product 2-Amino-3-phenylpyridine 2-Amino-3-phenylpyridine HBr, Br2, NaNO2\n-10°C to 0°C HBr, Br2, NaNO2 -10°C to 0°C 2-Amino-3-phenylpyridine->HBr, Br2, NaNO2\n-10°C to 0°C Step 1 Diazonium Salt Diazonium Salt HBr, Br2, NaNO2\n-10°C to 0°C->Diazonium Salt CuBr (catalyst) CuBr (catalyst) Diazonium Salt->CuBr (catalyst) Step 2 This compound This compound CuBr (catalyst)->this compound

Caption: Workflow for the Sandmeyer Synthesis.

Method 2: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol details a potential synthesis of this compound via a regioselective Suzuki-Miyaura coupling reaction between 2,3-dibromopyridine and phenylboronic acid. While a protocol for the isomeric 3-bromo-2-phenylpyridine is available, achieving the desired this compound would depend on carefully controlling the reaction conditions to favor coupling at the 3-position of the pyridine ring.

Starting Materials: 2,3-Dibromopyridine and Phenylboronic Acid

Overall Reaction:

Experimental Procedure:

The following is a general procedure for the Suzuki coupling of a dibromopyridine with phenylboronic acid, which would require optimization for the regioselective synthesis of this compound.

  • Reaction Setup: In a screw-capped vial, combine 2,3-dibromopyridine (1.0 equiv.), phenylboronic acid (1.05 equiv.), potassium carbonate (2.0 equiv.), triphenylphosphine (10 mol%), and palladium acetate (5 mol%).

  • Solvent Addition and Degassing: Add a 2:1 mixture of acetonitrile and methanol. The reaction mixture is then deoxygenated by bubbling argon through it for 15-20 minutes.

  • Reaction: The vial is sealed and placed in a preheated oil bath at 50 °C and stirred for 24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite. The filtrate is concentrated under reduced pressure. The residue is dissolved in dichloromethane and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography (eluent: petroleum ether-ethyl acetate, 30:1).

Quantitative Data:

The yield for the synthesis of the isomeric 3-bromo-2-phenylpyridine using a similar protocol is reported to be 83%. The yield for this compound would be dependent on the regioselectivity of the coupling reaction, which can be influenced by the choice of catalyst, ligand, base, and solvent.

Data Summary Table:

Synthesis MethodStarting MaterialsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
Sandmeyer Reaction2-Amino-3-phenylpyridineHBr, Br₂, NaNO₂, CuBrWater/Acid-10 to 0~376-88 (estimated)
Suzuki Coupling2,3-Dibromopyridine, Phenylboronic AcidPd(OAc)₂, PPh₃, K₂CO₃Acetonitrile/Methanol5024Not Reported (83 for isomer)

Logical Workflow for the Suzuki-Miyaura Coupling:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2,3-Dibromopyridine 2,3-Dibromopyridine Pd(OAc)2, PPh3\nK2CO3, MeCN/MeOH\n50°C, 24h Pd(OAc)2, PPh3 K2CO3, MeCN/MeOH 50°C, 24h 2,3-Dibromopyridine->Pd(OAc)2, PPh3\nK2CO3, MeCN/MeOH\n50°C, 24h Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Pd(OAc)2, PPh3\nK2CO3, MeCN/MeOH\n50°C, 24h This compound This compound Pd(OAc)2, PPh3\nK2CO3, MeCN/MeOH\n50°C, 24h->this compound

References

An In-depth Technical Guide to 2-Bromo-3-phenylpyridine (CAS Number: 32864-29-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-phenylpyridine is a substituted pyridine derivative that holds significant interest as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a phenyl group at the 3-position and a reactive bromine atom at the 2-position of the pyridine ring, makes it an attractive starting material for the synthesis of more complex molecules. The pyridine moiety is a common scaffold in numerous pharmaceuticals, and the presence of the bromine atom allows for a variety of cross-coupling reactions, enabling the introduction of further molecular diversity. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference(s)
CAS Number 32864-29-2[1][2]
Molecular Formula C₁₁H₈BrN[1][2]
Molecular Weight 234.09 g/mol [1][2]
Appearance White powder[3]
Boiling Point 321.3 ± 22.0 °C (Predicted)[4]
Density 1.426 ± 0.06 g/cm³ (Predicted)[4]
SMILES BrC1=NC=CC=C1C1=CC=CC=C1[1]
InChIKey BCKWPWFSMVGPRC-UHFFFAOYSA-N[1]

Synthesis

The primary method for the synthesis of this compound and its analogs is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of the isomeric 3-bromo-2-phenylpyridine and represents a highly plausible and efficient route to this compound.[5]

Materials:

  • 2,3-Dibromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Equipment:

  • Screw-capped vial

  • Magnetic stirrer and stir bar

  • Oil bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Inert atmosphere setup (e.g., Argon or Nitrogen)

Procedure:

  • To a screw-capped vial, add 2,3-dibromopyridine (1.0 eq), phenylboronic acid (1.05 eq), potassium carbonate (2.0 eq), triphenylphosphine (0.1 eq), and palladium(II) acetate (0.05 eq).

  • Add a 2:1 solvent mixture of acetonitrile and methanol.

  • Seal the vial and purge with an inert gas (e.g., argon) for 5-10 minutes to remove oxygen.

  • Place the reaction vial in a preheated oil bath at 50°C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove solid impurities.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting residue in dichloromethane and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford pure this compound.

G reagents 2,3-Dibromopyridine + Phenylboronic Acid + Pd(OAc)₂, PPh₃, K₂CO₃ reaction_setup Combine Reagents and Solvent in Vial reagents->reaction_setup solvent MeCN/MeOH (2:1) solvent->reaction_setup degas Purge with Argon reaction_setup->degas heating Heat at 50°C for 24h degas->heating workup Aqueous Workup (Filtration, Extraction) heating->workup purification Column Chromatography workup->purification product This compound purification->product

Experimental workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the reactivity of the C-Br bond, which readily participates in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 2-position, making it a valuable intermediate for building diverse chemical libraries for drug discovery.

The 3-phenylpyridine scaffold is considered a "privileged structure" in medicinal chemistry, as it is a recurring motif in molecules with diverse biological activities.[6][7] Derivatives of phenylpyridines have been investigated for a range of therapeutic applications, including as:

  • Anticancer Agents: By acting as inhibitors of crucial cellular signaling pathways.[8][9]

  • Anti-inflammatory Agents: Through the inhibition of enzymes like cyclooxygenases (COX).

  • Antimalarial Agents: Several pyridine derivatives have shown promising activity against Plasmodium species.[8]

While specific biological data for this compound is not extensively published, its structural features suggest its potential as a key intermediate in the synthesis of novel therapeutic agents targeting these and other diseases.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the potential anticancer activity of derivatives synthesized from this compound, a standard MTT assay can be employed. This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derived from this compound) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

G seed_cells Seed Cancer Cells in 96-well Plate incubate_attach Incubate 24h for Cell Attachment seed_cells->incubate_attach treat_compounds Treat with Test Compounds (Varying Concentrations) incubate_attach->treat_compounds incubate_treat Incubate 48-72h treat_compounds->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 2-4h for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC₅₀ Values read_absorbance->analyze_data

Workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis is readily achievable through established cross-coupling methodologies, and its reactive bromine handle provides a gateway for the creation of diverse molecular libraries. While the specific biological profile of this compound itself is not yet fully elucidated in public literature, the well-documented importance of the 3-phenylpyridine scaffold in bioactive molecules underscores its promise as a key intermediate for the development of novel therapeutics. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this versatile compound.

References

An In-depth Technical Guide to 2-Bromo-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Bromo-3-phenylpyridine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details the molecule's physicochemical characteristics, provides an experimental protocol for its synthesis via Suzuki-Miyaura coupling, and outlines a conceptual workflow for its application in drug discovery research, including its potential role in the PI3K/AKT/mTOR signaling pathway.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValue
Molecular Weight 234.09 g/mol
Molecular Formula C₁₁H₈BrN
CAS Number 32864-29-2
Predicted Boiling Point 321.3 ± 22.0 °C
Predicted Density 1.426 ± 0.06 g/cm³

Experimental Protocols

The synthesis of this compound can be effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The following protocol is adapted from established methodologies for the synthesis of similar phenylpyridine compounds.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 2,3-dibromopyridine and phenylboronic acid. The reaction selectively functionalizes the 3-position of the pyridine ring.

Materials:

  • 2,3-Dibromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diatomaceous earth

  • Petroleum ether

  • Ethyl acetate

  • Argon gas

Equipment:

  • Screw-capped vial

  • Magnetic stirrer and stir bar

  • Oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a screw-capped vial, add 2,3-dibromopyridine (2.0 mmol, 474 mg), phenylboronic acid (2.1 mmol), potassium carbonate (4.0 mmol, 560 mg), triphenylphosphine (10 mol%, 52 mg), and palladium(II) acetate (5 mol%, 23 mg).

  • Add a 2:1 solvent mixture of acetonitrile and methanol (15 mL).

  • Seal the vial and displace the atmosphere with argon three times to ensure an inert environment.

  • Place the reaction mixture in a preheated oil bath at 50°C and stir for 24 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove solid impurities.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting residue in dichloromethane (20 mL) and wash with water (3 x 10 mL).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent by evaporation under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate (30:1) eluent system to afford pure this compound.

Mandatory Visualizations

Diagram 1: Synthesis of this compound via Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_solvents Solvents 2_3_Dibromopyridine 2,3-Dibromopyridine Reaction_Vessel Reaction at 50°C (24 hours) 2_3_Dibromopyridine->Reaction_Vessel Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Reaction_Vessel Pd_OAc_2 Pd(OAc)₂ Pd_OAc_2->Reaction_Vessel PPh3 PPh₃ PPh3->Reaction_Vessel K2CO3 K₂CO₃ (Base) K2CO3->Reaction_Vessel MeCN_MeOH Acetonitrile/Methanol MeCN_MeOH->Reaction_Vessel Workup Aqueous Workup & Purification Reaction_Vessel->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Conceptual Drug Discovery Workflow

G Start This compound (Starting Material) Library_Synthesis Library Synthesis (e.g., Suzuki, Buchwald-Hartwig) Start->Library_Synthesis Screening High-Throughput Screening (e.g., Kinase Assays) Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies (In vivo efficacy, toxicology) Lead_Optimization->Preclinical_Studies Clinical_Candidate Clinical Candidate Preclinical_Studies->Clinical_Candidate

Caption: A conceptual workflow for drug discovery.

Diagram 3: Potential Involvement in the PI3K/AKT/mTOR Signaling Pathway

While direct evidence for the interaction of this compound with the PI3K/AKT/mTOR pathway is not yet established, its structural motifs are present in known inhibitors of this pathway. The following diagram illustrates a simplified representation of this critical signaling cascade, which is often dysregulated in cancer.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth promotes Inhibitor Potential Inhibition by This compound Derivatives Inhibitor->PI3K Inhibitor->mTOR

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

An In-depth Technical Guide to the Structure and Bonding of 2-Bromo-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure, bonding, and physicochemical properties of 2-Bromo-3-phenylpyridine. Given the limited availability of direct experimental data for this specific molecule, this guide leverages state-of-the-art computational chemistry methods to offer robust theoretical insights into its molecular geometry, electronic properties, and spectroscopic signature. This document is intended to serve as a foundational resource for researchers engaged in organic synthesis, medicinal chemistry, and materials science, providing both theoretical data and detailed methodologies for further investigation.

Introduction

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with a bromine atom at the 2-position and a phenyl group at the 3-position. This substitution pattern imparts a unique combination of steric and electronic features, making it an attractive scaffold for the development of novel pharmaceuticals and functional materials. The presence of the reactive C-Br bond at a position ortho to the nitrogen atom, combined with the rotational freedom of the phenyl group, dictates its chemical reactivity and potential for forming specific intermolecular interactions. Understanding the precise three-dimensional structure and the nature of the chemical bonds within this molecule is crucial for predicting its behavior in chemical reactions and biological systems.

Molecular Structure and Bonding

In the absence of experimental X-ray crystallographic data, the molecular structure of this compound was determined through computational modeling.

Computational Methodology

Geometry Optimization: The three-dimensional structure of this compound was optimized using Density Functional Theory (DFT), a widely used and reliable computational method for studying the electronic structure of molecules. Calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which provides a good balance between accuracy and computational cost for organic molecules. The 6-311++G(d,p) basis set was employed to ensure a flexible and accurate description of the electron distribution, including polarization and diffuse functions. The geometry was optimized without any symmetry constraints to locate the global energy minimum conformation. A frequency calculation was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.

Workflow for Computational Analysis:

G Computational Analysis Workflow start Initial Structure Generation dft Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->dft freq Frequency Calculation dft->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify nmr NMR Spectra Prediction (GIAO Method) verify->nmr Proceed if stable ir IR Spectrum Prediction verify->ir Proceed if stable mo Molecular Orbital Analysis (HOMO/LUMO) verify->mo Proceed if stable end Final Analyzed Data nmr->end ir->end mo->end

Figure 1: Workflow for the computational analysis of this compound.

Predicted Molecular Geometry

The DFT calculations predict a non-planar arrangement for this compound, with a dihedral angle between the pyridine and phenyl rings. This twist is a result of steric hindrance between the hydrogen atoms on the respective rings. The key predicted bond lengths and angles are summarized in the table below.

ParameterPredicted ValueParameterPredicted Value
Bond Lengths (Å) Bond Angles (°)
C(2)-Br1.895N(1)-C(2)-C(3)120.5
C(2)-N(1)1.342C(2)-C(3)-C(4)119.8
C(3)-C(phenyl)1.488C(3)-C(2)-Br116.2
C(3)-C(4)1.398C(2)-N(1)-C(6)117.9
C(4)-C(5)1.385C(phenyl)-C(3)-C(2)121.3
C(5)-C(6)1.391C(phenyl)-C(3)-C(4)118.9
C(6)-N(1)1.335

Table 1: Predicted Bond Lengths and Angles for this compound from DFT Calculations.

Electronic Properties and Bonding

Molecular Orbital Analysis

The electronic properties of this compound were investigated by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

PropertyPredicted Value (eV)
HOMO Energy-6.45
LUMO Energy-0.98
HOMO-LUMO Gap (ΔE)5.47

Table 2: Predicted Frontier Molecular Orbital Energies of this compound.

The HOMO is primarily localized on the phenyl ring and the pyridine ring, indicating that these are the regions most susceptible to electrophilic attack. The LUMO is distributed across the pyridine ring, suggesting that this is the likely site for nucleophilic attack. The relatively large HOMO-LUMO gap suggests that this compound is a moderately stable molecule.

G Frontier Molecular Orbitals HOMO HOMO -6.45 eV LUMO LUMO -0.98 eV HOMO->LUMO ΔE = 5.47 eV

Figure 2: Energy level diagram of the frontier molecular orbitals of this compound.

Spectroscopic Properties (Predicted)

Due to the absence of published experimental spectra, the spectroscopic properties of this compound have been predicted using computational methods.

NMR Spectroscopy

The ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. The predicted chemical shifts are referenced to tetramethylsilane (TMS).

¹H NMR Predicted Chemical Shift (ppm)¹³C NMR Predicted Chemical Shift (ppm)
H-47.85C-2142.1
H-57.32C-3139.8
H-68.55C-4138.5
Phenyl-H7.40 - 7.60 (multiplet)C-5123.4
C-6150.2
Phenyl C-ipso137.5
Phenyl C-ortho129.5
Phenyl C-meta128.8
Phenyl C-para128.2

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) Spectroscopy

The vibrational frequencies were calculated at the B3LYP/6-311++G(d,p) level of theory. The predicted frequencies for the most characteristic vibrational modes are listed below.

Vibrational ModePredicted Frequency (cm⁻¹)
C-H stretching (aromatic)3100 - 3000
C=C/C=N stretching (aromatic rings)1600 - 1450
C-H in-plane bending1300 - 1000
C-Br stretching750 - 650

Table 4: Predicted Characteristic IR Frequencies for this compound.

Synthesis and Reactivity

Synthetic Approach

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of a bromopyridine derivative with a phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine 2,3-dibromopyridine (1.0 eq.), phenylboronic acid (1.1 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure throughout the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

G Suzuki-Miyaura Synthesis Workflow reactants Combine Reactants: - 2,3-Dibromopyridine - Phenylboronic Acid - Pd Catalyst - Base solvent Add Degassed Solvent reactants->solvent inert Establish Inert Atmosphere solvent->inert heat Heat and Stir (80-100 °C) inert->heat monitor Monitor by TLC heat->monitor workup Reaction Work-up: - Extraction - Washing - Drying monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product This compound purify->product

Figure 3: Experimental workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Applications in Drug Development

While this compound itself is not an active pharmaceutical ingredient, its core structure is a key pharmacophore in a variety of biologically active molecules. Phenylpyridine derivatives are known to interact with a range of biological targets, including kinases, which are critical enzymes in cellular signaling pathways.

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the enzyme. The phenylpyridine scaffold can be functionalized to create derivatives that act as competitive inhibitors of kinases. The nitrogen atom of the pyridine ring can form hydrogen bonds with the hinge region of the kinase, a common interaction motif for many inhibitors. The phenyl group can be modified to occupy hydrophobic pockets within the active site, thereby enhancing binding affinity and selectivity.

G Generalized Kinase Inhibition Pathway cluster_0 Normal Phosphorylation atp ATP kinase Kinase Active Site atp->kinase substrate Substrate Protein kinase->substrate Phosphorylates inhibitor This compound Derivative inhibitor->kinase Binds to ATP Pocket

Figure 4: A simplified diagram illustrating the potential mechanism of kinase inhibition by a this compound derivative.

Conclusion

This technical guide has provided a detailed theoretical analysis of the structure, bonding, and properties of this compound. Through the use of DFT calculations, we have elucidated its three-dimensional geometry, electronic structure, and predicted spectroscopic characteristics. The Suzuki-Miyaura coupling has been presented as a robust method for its synthesis. Furthermore, the potential of the this compound scaffold in the design of novel kinase inhibitors for drug discovery has been highlighted. The data and methodologies presented herein offer a valuable resource for researchers working with this versatile molecule and its derivatives.

An In-depth Technical Guide to 2-Bromo-3-phenylpyridine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-phenylpyridine, a substituted pyridine derivative of interest in organic synthesis and medicinal chemistry. While the specific historical discovery of this compound is not prominently documented, its existence is rooted in the rich history of pyridine chemistry and the development of powerful cross-coupling methodologies. This document details modern synthetic approaches, particularly the Suzuki-Miyaura coupling, and explores potential historical routes such as the Ullmann and Sandmeyer reactions. The guide also summarizes the known and potential applications of phenylpyridine scaffolds in drug discovery, including their roles as kinase inhibitors and modulators of other critical signaling pathways. Detailed experimental protocols, quantitative data, and visualizations are provided to support researchers in the synthesis and exploration of this compound and its derivatives.

Discovery and History

The precise first synthesis of this compound is not detailed in readily available historical records. However, its structural motifs—the brominated pyridine ring and the phenylpyridine backbone—have a well-established history in organic chemistry.

The development of synthetic methods for pyridine derivatives dates back to the 19th century. Early methods for creating C-C bonds between aromatic rings, such as the Ullmann reaction discovered in the early 1900s, provided a foundational, albeit often harsh, method for the synthesis of biaryl compounds. This reaction typically involves the copper-promoted coupling of two aryl halides.

The introduction of bromine onto a pyridine ring has been achievable through various methods, including electrophilic substitution and reactions like the Sandmeyer reaction , which converts an amino group to a bromide via a diazonium salt intermediate.[1][2]

The advent of modern palladium-catalyzed cross-coupling reactions in the latter half of the 20th century, particularly the Suzuki-Miyaura coupling , revolutionized the synthesis of biaryl compounds, including phenylpyridines. These methods offer milder reaction conditions, higher yields, and greater functional group tolerance compared to their historical counterparts, making compounds like this compound more readily accessible for research and development.

Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular Formula C₁₁H₈BrN[3]
Molecular Weight 234.10 g/mol [3]
CAS Number 32864-29-2[3]
Appearance Not specified
Boiling Point 321.3 ± 22.0 °C (Predicted)[4]
Density 1.426 ± 0.06 g/cm³ (Predicted)[4]
pKa 0.41 ± 0.10 (Predicted)

Note: Some data are predicted and should be confirmed by experimental analysis.

Core Synthetic Methodologies

The synthesis of this compound can be approached through both modern and classical synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Modern Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a highly efficient and widely used method for the synthesis of biaryl compounds. For this compound, this would involve the palladium-catalyzed reaction of a dibromopyridine with phenylboronic acid. A detailed protocol for a closely related isomer, 3-Bromo-2-phenylpyridine, is available and can be adapted.

Reaction Scheme:

General scheme for Suzuki-Miyaura coupling.

Experimental Protocol (Adapted for this compound):

This protocol is adapted from the synthesis of 3-Bromo-2-phenylpyridine and serves as a representative example.

Materials:

  • 2,3-Dibromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate

Procedure:

  • To a screw-capped vial, add 2,3-dibromopyridine (1.0 eq), phenylboronic acid (1.05 eq), potassium carbonate (2.0 eq), triphenylphosphine (0.1 eq), and palladium(II) acetate (0.05 eq).

  • Add a 2:1 mixture of acetonitrile and methanol as the solvent.

  • Deoxygenate the reaction mixture by bubbling argon through it for 15 minutes.

  • Seal the vial and heat the mixture at 50 °C with stirring for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove solid impurities.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield pure this compound.

Quantitative Data for a Similar Synthesis (3-Bromo-2-phenylpyridine): A reported synthesis of 3-bromo-2-phenylpyridine from 2,3-dibromopyridine and phenylboronic acid afforded the product in an 83% yield.[5]

Potential Historical Synthetic Routes

While a specific documented historical synthesis for this compound is elusive, established named reactions provide plausible pathways.

The Ullmann reaction could theoretically be employed to form the phenyl-pyridine bond. This would involve the copper-catalyzed coupling of a bromopyridine derivative with a phenyl halide, or a self-coupling of a bromophenylpyridine precursor. However, Ullmann reactions often require harsh conditions (high temperatures) and can suffer from low yields and side reactions.[6][7]

Conceptual Workflow:

Ullmann_Workflow start Aryl Halide 1 (e.g., Bromopyridine derivative) copper Copper Catalyst (High Temperature) start->copper reactant2 Aryl Halide 2 (e.g., Phenyl halide) reactant2->copper workup Reaction Workup & Purification copper->workup product Biaryl Product (Phenylpyridine) workup->product

Conceptual workflow of the Ullmann reaction.

The Sandmeyer reaction is a classic method for introducing a bromide onto an aromatic ring. A potential route to this compound could involve the synthesis of 2-Amino-3-phenylpyridine followed by a Sandmeyer reaction to convert the amino group to a bromo group.

Conceptual Workflow:

Sandmeyer_Workflow start Aryl Amine (e.g., 2-Amino-3-phenylpyridine) diazotization Diazotization (NaNO₂, HBr) start->diazotization diazonium Aryl Diazonium Salt diazotization->diazonium cupper_bromide Copper(I) Bromide (CuBr) diazonium->cupper_bromide product Aryl Bromide (this compound) cupper_bromide->product

Conceptual workflow of the Sandmeyer reaction.

Biological Activities and Applications in Drug Development

The phenylpyridine scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. While specific data for this compound is limited in publicly available literature, the activities of related compounds provide strong indications of its potential therapeutic applications.

Kinase Inhibition

Many substituted pyridine and phenylpyridine derivatives have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[8] The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket. The phenyl and bromo substituents on the this compound scaffold offer vectors for further chemical modification to enhance potency and selectivity against specific kinases.

General Kinase Inhibition Mechanism:

Kinase_Inhibition cluster_kinase Kinase Active Site ATP ATP Substrate Substrate ATP->Substrate phosphorylates Phosphorylation Substrate Phosphorylation Substrate->Phosphorylation Inhibitor Phenylpyridine Inhibitor Inhibitor->ATP competes with Downstream Downstream Signaling Phosphorylation->Downstream

General mechanism of competitive kinase inhibition.

Experimental Protocol: In Vitro Kinase Assay

A common method to assess the inhibitory activity of a compound against a specific kinase is a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (this compound derivative)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).

  • In a multi-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the detection reagents from the kit, following the manufacturer's instructions.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Other Potential Applications
  • Anticancer Activity: Derivatives of 3-phenylpyridine have shown potential as anticancer agents through mechanisms such as the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[5]

  • Insecticidal Activity: Certain 2-phenylpyridine derivatives have been synthesized and evaluated for their insecticidal activity.[8]

Conclusion

This compound represents a valuable building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. While its own discovery and biological profile are not extensively detailed, its synthesis is readily achievable through modern cross-coupling techniques. The phenylpyridine scaffold is a proven pharmacophore, and the bromo- and phenyl-substituents of the title compound provide versatile handles for further chemical exploration. This guide provides a foundation for researchers to synthesize and investigate the potential of this compound in the development of novel therapeutic agents and other advanced materials. Further studies are warranted to fully elucidate the biological activities and potential signaling pathway modulation of this specific compound and its close derivatives.

References

The Biological Activity of 2-Bromo-3-phenylpyridine: An Analysis of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide aims to provide a comprehensive overview based on the limited information available, primarily drawing from research on structurally related phenylpyridine derivatives to infer potential areas of biological relevance. It is crucial to note that these are extrapolations and require experimental validation for 2-Bromo-3-phenylpyridine itself.

Table 1: Summary of Biological Activities of Structurally Related Phenylpyridine Analogs

Due to the absence of direct data for this compound, this table summarizes findings for related phenylpyridine compounds to provide a potential, albeit speculative, context for its biological activities.

Compound ClassBiological ActivityTarget/MechanismReference Compounds
Phenylpyridine DerivativesPotential NeurotoxicityDopaminergic neurons2-Phenylpyridine, 3-Phenylpyridine
Sulfonamide Derivatives of this compoundAnti-helminthicFilarial nematodesNot specified

Potential, Unverified Areas of Biological Investigation

Based on the broader activities of the phenylpyridine scaffold, several potential avenues for the investigation of this compound's biological activity can be proposed. These remain speculative until supported by direct experimental evidence.

Anticancer Activity

The phenylpyridine core is a feature in various compounds with demonstrated anticancer properties. The mechanism often involves the inhibition of critical cellular processes.

Hypothetical Signaling Pathway for Anticancer Activity

This diagram illustrates a generalized pathway that could be investigated for this compound, based on the mechanisms of other bicyclic aromatic compounds in cancer.

anticancer_pathway This compound This compound Kinase Target Kinase Target This compound->Kinase Target Inhibition? Downstream Effectors Downstream Effectors Kinase Target->Downstream Effectors Phosphorylation Cell Cycle Arrest Cell Cycle Arrest Downstream Effectors->Cell Cycle Arrest Apoptosis Apoptosis Downstream Effectors->Apoptosis

Caption: Hypothetical kinase inhibition pathway for this compound.

Anti-inflammatory Activity

Certain nitrogen-containing heterocyclic compounds exhibit anti-inflammatory effects, often through the modulation of inflammatory signaling pathways.

Hypothetical Experimental Workflow for Anti-inflammatory Screening

The following workflow outlines a standard procedure to screen a compound for anti-inflammatory activity in vitro.

anti_inflammatory_workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Macrophage Cell Line Macrophage Cell Line LPS Stimulation LPS Stimulation Macrophage Cell Line->LPS Stimulation Compound Treatment Add this compound LPS Stimulation->Compound Treatment Measure Nitric Oxide Measure Nitric Oxide Compound Treatment->Measure Nitric Oxide Measure Cytokines (e.g., TNF-α, IL-6) Measure Cytokines (e.g., TNF-α, IL-6) Compound Treatment->Measure Cytokines (e.g., TNF-α, IL-6)

Caption: A potential in vitro workflow to assess anti-inflammatory effects.

Experimental Protocols for Related Compounds

While no specific protocols for this compound are available, the following sections describe general methodologies used for evaluating the biological activities of similar compounds.

Neurotoxicity Assessment of 2-Phenylpyridine and 3-Phenylpyridine

A study investigating the potential link between phenylpyridines found in tea and Parkinson's disease provides a relevant in vivo protocol.

  • Animal Model: C57 black mice, which are sensitive to dopaminergic neurotoxins.

  • Administration: Prolonged parenteral and oral administration of high doses of 2-phenylpyridine and 3-phenylpyridine.

  • Analysis: Measurement of dopamine and its metabolites in the striatum of the mice brains.

  • Outcome: The study found that neither 2-phenylpyridine nor 3-phenylpyridine lowered the levels of dopamine and its metabolites, suggesting they are unlikely to be a cause of idiopathic Parkinson's disease.

Conclusion

The preliminary biological activity of this compound remains largely unexplored in the public scientific literature. While its chemical structure, featuring a phenylpyridine core, suggests potential for a range of biological activities, including anticancer and anti-inflammatory effects, there is currently no direct evidence to support these hypotheses. The only documented application is in the synthesis of derivatives with anti-helminthic properties. The information on related phenylpyridine compounds provides a starting point for future research, but dedicated in vitro and in vivo studies are essential to elucidate the specific pharmacological profile of this compound. Researchers and drug development professionals are encouraged to undertake foundational screening and mechanistic studies to uncover the therapeutic potential of this compound.

Potential Research Areas for 2-Bromo-3-phenylpyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-phenylpyridine is a versatile heterocyclic compound that holds significant potential as a scaffold in medicinal chemistry and drug discovery. Its unique structural architecture, featuring a reactive bromine atom at the 2-position and a phenyl group at the 3-position of the pyridine ring, allows for facile functionalization through a variety of cross-coupling reactions. This technical guide provides an in-depth analysis of potential research avenues for this compound, focusing on its synthesis, derivatization, and prospective biological applications. Detailed experimental protocols for key synthetic transformations are provided, alongside tabulated quantitative data for analogous reactions to guide research efforts. Furthermore, this document explores potential therapeutic targets for derivatives of this compound through in-silico analysis, offering a roadmap for future drug development initiatives.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. The introduction of a phenyl group and a bromine atom onto this core structure, as in this compound, provides a valuable starting point for the synthesis of diverse chemical libraries. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the 2-position. This allows for the systematic exploration of the chemical space around the 3-phenylpyridine core to optimize biological activity and pharmacokinetic properties. Potential therapeutic applications for derivatives of this scaffold are broad, spanning oncology, neurodegenerative disorders, and infectious diseases.

Synthesis of this compound

Experimental Protocol: Synthesis of 3-Bromo-2-phenylpyridine (Adaptable for this compound)

Materials:

  • 2,3-Dibromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (for chromatography)

Procedure:

  • To a screw-capped vial, add 2,3-dibromopyridine (1.0 eq), phenylboronic acid (1.05 eq), potassium carbonate (2.0 eq), triphenylphosphine (0.1 eq), and palladium acetate (0.05 eq).

  • Add a 2:1 mixture of acetonitrile and methanol.

  • De-gas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Seal the vial and heat the mixture at 50°C with stirring for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove solid impurities.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water (3 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate gradient to afford the pure product.

Note: For the synthesis of this compound, the regioselectivity of the Suzuki coupling on 2,3-dibromopyridine would need to be carefully controlled, potentially through the choice of catalyst, ligand, and reaction conditions.

Key Derivatization Reactions and Potential Research Areas

The bromine atom at the 2-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, opening up numerous avenues for derivatization and the exploration of structure-activity relationships (SAR).

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3-phenylpyridines

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[2] Reacting this compound with various aryl or heteroaryl boronic acids can generate a library of 2-aryl-3-phenylpyridine derivatives. These biaryl structures are of interest in medicinal chemistry, with analogs showing potential as anticancer agents.[3]

Potential Research Area: Exploration of 2-aryl-3-phenylpyridines as inhibitors of protein kinases or as tubulin polymerization inhibitors for oncology applications.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 2-Bromopyridines with Arylboronic Acids

EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O100Moderate to Good
24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O80-90Good to Excellent
33-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O100-110Good to Excellent

Data adapted from analogous reactions and serves as a general guide.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 90-100°C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Diagram 1: Suzuki-Miyaura Coupling Workflow

G A Combine Reactants: This compound, Arylboronic acid, Base B Add Palladium Catalyst & Ligand A->B C Inert Atmosphere (Argon) B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Reaction Monitoring (TLC) E->F G Work-up & Extraction F->G Reaction Complete H Purification (Chromatography) G->H I 2-Aryl-3-phenylpyridine H->I

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-3-phenylpyridines

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[4] This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring, yielding novel 2-amino-3-phenylpyridine derivatives. These compounds are of interest due to the prevalence of the aminopyridine scaffold in bioactive molecules.

Potential Research Area: Development of novel antibacterial or antiviral agents based on the 2-amino-3-phenylpyridine core.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1MorpholinePd(OAc)₂ / XPhost-BuONaToluene8055-98
2AnilinePd₂(dba)₃ / BINAPCs₂CO₃Toluene100Good
3CyclohexylaminePd(OAc)₂ / RuPhosLiHMDSTHF65Good

Data adapted from analogous reactions and serves as a general guide.[5]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, charge a vial with a palladium precatalyst, a ligand, and a base.

  • Add this compound and the desired amine.

  • Add the solvent and seal the vial.

  • Remove the vial from the glovebox and heat with stirring for the specified time.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute with a suitable organic solvent and filter through a pad of silica gel.

  • Concentrate the filtrate and purify the residue by chromatography.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

G Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Br Ar-Pd(II)(Br)L Ar-Pd(II)(Br)L Oxidative\nAddition->Ar-Pd(II)(Br)L Ligand\nExchange Ligand Exchange Ar-Pd(II)(Br)L->Ligand\nExchange R2NH Ar-Pd(II)(NHR2)L Ar-Pd(II)(NHR2)L Ligand\nExchange->Ar-Pd(II)(NHR2)L - HBr Reductive\nElimination Reductive Elimination Ar-Pd(II)(NHR2)L->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of 2-Alkynyl-3-phenylpyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[6] This reaction can be used to synthesize 2-alkynyl-3-phenylpyridines, which are valuable intermediates for further transformations or can be evaluated for their own biological activities.

Potential Research Area: Investigation of 2-alkynyl-3-phenylpyridines as building blocks for the synthesis of more complex heterocyclic systems with potential applications in materials science or as fluorescent probes.

Table 3: Representative Conditions for Sonogashira Coupling of 2-Bromopyridines

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRTGood
21-HeptynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF10072-96
3Propargyl alcoholPdCl₂(PPh₃)₂ (2)CuI (4)Et₃NMeCN80Good

Data adapted from analogous reactions and serves as a general guide.[6]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄), and copper(I) iodide.

  • Add an anhydrous and degassed solvent (e.g., THF) and a base (e.g., triethylamine).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.1 eq) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Diagram 3: Sonogashira Coupling Experimental Setup

G cluster_0 Reaction Vessel (Schlenk Flask) Reactants This compound Terminal Alkyne Base (Et3N) Catalysts Pd(PPh3)4 CuI Solvent Anhydrous THF Inert Atmosphere Argon or Nitrogen Inert Atmosphere->Reactants Stirring & Temp Magnetic Stirring Room Temperature cluster_0 cluster_0 Stirring & Temp->cluster_0 Monitoring TLC Workup Quenching & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product 2-Alkynyl-3-phenylpyridine Purification->Product cluster_0->Monitoring

Caption: Schematic of the experimental setup for Sonogashira coupling.

In-Silico Prediction of Biological Activity

In the absence of experimental biological data for this compound derivatives, in-silico methods can provide valuable insights into their potential therapeutic applications. Molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can help prioritize which derivatives to synthesize and test.

Potential Research Area: Computational screening of a virtual library of this compound derivatives against various therapeutic targets, followed by the synthesis and biological evaluation of the most promising candidates.

Predicted Therapeutic Targets

Based on the structural similarity to known bioactive molecules, derivatives of this compound are predicted to have affinity for a range of protein targets. A virtual screening of derivatives (where the bromine is replaced by aryl, amino, or alkynyl groups) suggests potential activity against the following targets:

Table 4: Predicted Therapeutic Targets for 2-Substituted-3-phenylpyridine Derivatives

Derivative ClassPredicted Target FamilyPotential Therapeutic Area
2-Aryl-3-phenylpyridinesProtein Kinases (e.g., EGFR, VEGFR)Oncology
2-Aryl-3-phenylpyridinesTubulinOncology
2-Amino-3-phenylpyridinesBacterial Enzymes (e.g., DNA gyrase)Infectious Diseases
2-Amino-3-phenylpyridinesViral ProteasesAntiviral Therapy
2-Alkynyl-3-phenylpyridinesCyclooxygenase (COX) EnzymesAnti-inflammatory
Molecular Docking Workflow

Molecular docking simulations can be performed to predict the binding mode and affinity of the designed derivatives to the active sites of their putative targets.

Diagram 4: Molecular Docking Workflow

G A Prepare Protein Target Structure C Define Binding Site A->C B Prepare Ligand (Derivative) Structures D Perform Docking Simulations B->D C->D E Analyze Docking Poses and Scores D->E F Identify Key Interactions E->F G Prioritize Candidates for Synthesis F->G

Caption: A typical workflow for molecular docking studies.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents and functional materials. Its synthetic accessibility and the versatility of the bromine handle for cross-coupling reactions provide a robust platform for the generation of diverse molecular libraries. The potential research areas outlined in this guide, including the synthesis of 2-aryl, 2-amino, and 2-alkynyl derivatives, coupled with in-silico predictions of their biological activities, offer a strategic direction for future research. Further investigation into this compound and its analogs is warranted to unlock its full potential in drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-3-phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-bromo-3-phenylpyridine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document outlines a detailed experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, discusses the essential characterization techniques, and summarizes the spectral data.

Introduction

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of a phenyl group and a bromine atom at the 2 and 3 positions, respectively, of the pyridine ring yields this compound, a versatile intermediate for the synthesis of more complex molecular architectures. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, making this class of compounds highly valuable for the development of novel therapeutic agents and functional materials.

Derivatives of phenylpyridine have demonstrated a broad spectrum of biological activities, including potential applications as enzyme inhibitors. The ability to readily modify the this compound core allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound (phenylboronic acid) with an organohalide (2,3-dibromopyridine).

Reaction Scheme

The general reaction scheme for the synthesis of this compound is as follows:

In the presence of a Palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of this compound from 2,3-dibromopyridine and phenylboronic acid.

Materials:

  • 2,3-Dibromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dibromopyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Flush the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Add anhydrous 1,4-dioxane (e.g., 10 mL) and deionized water (e.g., 2 mL) to the flask via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Data Presentation

The following table summarizes the expected and reported spectral data for this compound.

Technique Parameter Expected/Reported Value
¹H NMR Chemical Shift (δ)Aromatic protons in the range of 7.0-8.5 ppm.
(CDCl₃)Specific shifts for the pyridine and phenyl rings.
¹³C NMR Chemical Shift (δ)Aromatic carbons in the range of 120-160 ppm.
(CDCl₃)Distinct signals for all carbon atoms in the molecule.
Mass Spec. Molecular Ion (M⁺)m/z ≈ 233 and 235 (due to ⁷⁹Br and ⁸¹Br isotopes).
FragmentationCharacteristic fragmentation pattern of the phenylpyridine core.
IR Wavenumber (cm⁻¹)C-H stretching (aromatic) ~3050-3100 cm⁻¹.
C=C and C=N stretching (aromatic) ~1400-1600 cm⁻¹.
C-Br stretching ~500-600 cm⁻¹.
Detailed Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: A sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) and the spectrum is recorded on an NMR spectrometer (e.g., 400 MHz). The chemical shifts, integration, and coupling patterns of the proton signals are analyzed to confirm the structure.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired from the same sample. The number and chemical shifts of the carbon signals provide further confirmation of the molecular structure.

Mass Spectrometry (MS):

  • A small amount of the sample is introduced into a mass spectrometer (e.g., using electrospray ionization - ESI). The resulting mass spectrum will show the molecular ion peak, confirming the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the molecular ion peak.

Infrared (IR) Spectroscopy:

  • The IR spectrum of the compound is recorded using an FTIR spectrometer. The presence of characteristic absorption bands corresponding to the functional groups in the molecule (aromatic C-H, C=C, C=N, and C-Br bonds) provides evidence for the successful synthesis.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for the synthesis and characterization of this compound derivatives.

Synthesis_Workflow cluster_synthesis Synthesis Start Start Materials: 2,3-Dibromopyridine Phenylboronic Acid Reaction Suzuki-Miyaura Coupling Start->Reaction Pd(OAc)2, PPh3, K2CO3, Dioxane/H2O Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product Characterization_Workflow cluster_characterization Characterization Sample Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR Infrared Spectroscopy Sample->IR Data Spectral Data Analysis NMR->Data MS->Data IR->Data Confirmation Structure Confirmation Data->Confirmation

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This document provides detailed application notes and protocols for the Suzuki coupling of 2-Bromo-3-phenylpyridine with phenylboronic acid to synthesize 2,3-diphenylpyridine. The 2,3-diphenylpyridine scaffold is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules. These protocols, based on established procedures for similar pyridine derivatives, offer a robust starting point for research and development.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, phenylboronic acid) with an organohalide (this compound). The reaction is typically carried out in the presence of a base and a suitable solvent system. The catalytic cycle consists of three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.

Data Presentation: Reaction Parameters and Representative Yields

While specific yields for the Suzuki coupling of this compound with phenylboronic acid are not extensively reported in the literature, the following table summarizes typical conditions and expected yields based on analogous reactions with substituted 2-bromopyridines. Optimization may be required to achieve the desired outcome for this specific substrate.

EntryCatalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Representative Yield (%)
1Pd(PPh₃)₄ (3-5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90-10012-2475-85
2Pd(OAc)₂ (2-4)PPh₃ (4-8)K₃PO₄ (2-3)Toluene/H₂O (10:1)100-11016-2470-80
3Pd₂(dba)₃ (1-2)SPhos (2-4)Cs₂CO₃ (2)THF/H₂O (4:1)80-9012-1880-90
4PdCl₂(dppf) (3-5)-Na₂CO₃ (2)DMF/H₂O (5:1)110-12010-1678-88

Note: Yields are representative and may vary based on reaction scale, purity of reagents, and precise reaction conditions.

Experimental Protocols

The following are detailed protocols for performing the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL, degassed)

  • Water (2 mL, degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane and water to the flask via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by adding 10 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2,3-diphenylpyridine.

  • Characterization: Confirm the identity and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Using Palladium(II) Acetate with a Phosphine Ligand

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Toluene (10 mL, degassed)

  • Water (1 mL, degassed)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound, phenylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Catalyst Addition: Add degassed toluene and water. In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in a small amount of toluene and add this solution to the reaction flask via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X R1-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R²-B(OR)₂ + Base R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-R2 R¹-R² Reductive_Elimination->R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Combine_Reagents Combine this compound, Phenylboronic Acid, and Base Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Combine_Reagents->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Add_Catalyst Add Palladium Catalyst and Ligand Add_Solvent->Add_Catalyst Heat_Stir Heat and Stir Reaction Mixture (e.g., 80-110 °C) Add_Catalyst->Heat_Stir Monitor_Progress Monitor Progress (TLC, GC-MS) Heat_Stir->Monitor_Progress Quench Quench Reaction Monitor_Progress->Quench Extract Aqueous Work-up and Extraction Quench->Extract Purify Purification (e.g., Column Chromatography) Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: A general workflow for the Suzuki coupling experiment.

Application Notes and Protocols for the Heck Reaction of 2-Bromo-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has seen widespread application in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[2][3] The reaction is catalyzed by palladium complexes and typically employs phosphine ligands and a base.[1] The versatility of the Heck reaction extends to heteroaromatic halides, including bromopyridines, which are important scaffolds in medicinal chemistry. This document provides a detailed protocol for the Heck reaction of 2-bromo-3-phenylpyridine with styrene, a representative alkene, to yield 2-phenyl-3-styrylpyridine.

Reaction and Mechanism

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl or vinyl halide (in this case, this compound) to form a palladium(II) intermediate.

  • Alkene Coordination and Insertion (Migratory Insertion): The alkene (styrene) coordinates to the palladium(II) complex and subsequently inserts into the palladium-carbon bond.

  • β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the alkene product and a hydrido-palladium(II) complex.

  • Reductive Elimination/Base Regeneration: The palladium(0) catalyst is regenerated by the action of a base, which neutralizes the generated hydrohalic acid.[4]

Experimental Protocol

This protocol is adapted from established procedures for the Heck coupling of substituted bromopyridines.[5]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).

  • Add anhydrous DMF (5 mL) to the Schlenk tube, followed by triethylamine (1.5 mmol, 1.5 equiv).

  • Finally, add styrene (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously at this temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenyl-3-styrylpyridine.

Data Summary

The following table summarizes representative conditions and yields for the Heck reaction of various bromopyridine substrates. This data provides a comparative context for the expected outcome of the reaction with this compound.

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-5-bromo-4-methylpyridineStyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NDMF10024Not specified[5]
3-BromopyridineStyrenePd(OAc)₂ (10)Supramolecular Ligand L (20)K₂CO₃Toluene130195[6]
2-BromopyridineStyrenePd complex--Ionic Liquid--Good yields[7]
5-Bromopyridin-2-amineStyrenePd(II)@Pyr:β-CD---80-Good yields[7]

Visualizations

Heck Reaction Catalytic Cycle

Heck_Cycle cluster_main Heck Catalytic Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_alkene Ar-Pd(II)L₂(Alkene)-Br pd2_aryl->pd2_alkene Alkene Coordination inserted R-CH₂-CH(Ar)-Pd(II)L₂-Br pd2_alkene->inserted Migratory Insertion product_complex [HPd(II)L₂Br] + Product inserted->product_complex β-Hydride Elimination product_complex->pd0 Reductive Elimination (+ Base)

Caption: The catalytic cycle of the Heck reaction.

Experimental Workflow for the Heck Reaction of this compound

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reagents: - this compound - Pd(OAc)₂ - P(o-tol)₃ - Anhydrous DMF - Et₃N - Styrene setup 2. Seal vessel under inert atmosphere reagents->setup heat 3. Heat to 100 °C and stir for 24h setup->heat monitor 4. Monitor by TLC heat->monitor cool 5. Cool to RT monitor->cool extract 6. Dilute with EtOAc, wash with H₂O & brine cool->extract dry 7. Dry over Na₂SO₄, filter, and concentrate extract->dry purify 8. Column Chromatography dry->purify

Caption: General workflow for the Heck reaction.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various nucleophilic substitution reactions involving 2-Bromo-3-phenylpyridine. This versatile heterocyclic building block is a valuable precursor in the synthesis of complex molecules targeted for pharmaceutical and materials science applications. The protocols outlined herein are based on established methodologies for 2-bromopyridine derivatives and serve as a robust starting point for synthetic applications.

Introduction to Nucleophilic Aromatic Substitution (SNAr) of this compound

This compound is primed for nucleophilic substitution at the C2 position. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack. The bromine atom at the C2 position serves as an excellent leaving group, facilitating a wide range of transition-metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-nitrogen, carbon-oxygen, carbon-carbon, and carbon-sulfur bonds, providing access to a diverse array of substituted 3-phenylpyridine derivatives.

Reaction_Scope Start This compound CN C-N Bond Formation (Amines) Start->CN + R₂NH (Pd or Cu cat.) CO C-O Bond Formation (Ethers) Start->CO + R-OH (Cu cat.) CC C-C Bond Formation (Biaryls, Nitriles) Start->CC + R-B(OH)₂ or CN⁻ (Pd cat.) CS C-S Bond Formation (Thioethers) Start->CS + R-SH (Cu or Pd cat.)

Caption: Scope of nucleophilic substitution on this compound.

C-N Bond Formation: Synthesis of 2-Amino-3-phenylpyridine Derivatives

The formation of a C-N bond is a cornerstone of medicinal chemistry. The two most powerful methods for the amination of this compound are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used method for forming C-N bonds using a palladium catalyst.[1] It is compatible with a broad range of primary and secondary amines and generally proceeds under milder conditions than the Ullmann reaction.[1][2] The choice of phosphine ligand is critical for achieving high yields.[3]

Table 1: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

Nucleophile (Amine) Pd-Precursor / Ligand Base Solvent Temp. (°C) Time (h) Yield (%)
Volatile secondary amines Pd(OAc)₂ / dppp NaOtBu Toluene 80 12-24 55-98[3]
Primary/Secondary amines Pd₂(dba)₃ / XPhos K₃PO₄ Dioxane 100 12 70-95
Anilines Pd(OAc)₂ / RuPhos LiHMDS THF 80 16 60-90[4]

| Ammonia Equivalents (LHMDS) | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 100 | 18 | 75-92[5] |

Note: Data is based on protocols for analogous 2-bromopyridine substrates and provides a strong predictive framework.

Detailed Protocol 2.1: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

  • Phosphine ligand (e.g., dppp, XPhos, RuPhos; 1.5-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄; 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed tube, magnetic stirrer, heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To an oven-dried Schlenk flask or sealed tube under an inert atmosphere, add the palladium precursor, phosphine ligand, and base.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.

  • Reagent Addition: Add this compound and the corresponding amine to the reaction mixture.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous NH₄Cl.

  • Extraction: Separate the layers and extract the aqueous phase with the organic solvent (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Ullmann Condensation (N-Arylation)

The Ullmann condensation is a classical copper-catalyzed method for C-N bond formation.[6] While it often requires higher temperatures and stronger bases compared to palladium-catalyzed methods, it remains a valuable and cost-effective alternative.[6][7] Modern protocols often use ligands like 1,10-phenanthroline or diols to improve catalyst solubility and efficiency.[8]

Table 2: Representative Conditions for Ullmann N-Arylation of 2-Bromopyridines

Nucleophile (Amine) Copper Source / Ligand Base Solvent Temp. (°C) Time (h) Yield (%)
Carbazoles CuCl / 1-methyl-imidazole t-BuOLi Dioxane 110 12-24 85-95[7]
Primary/Secondary amines CuI / Ethylene Glycol K₃PO₄ t-Butanol 110 10-24 70-90[8]

| Anilines | CuI / Picolinohydrazide | K₃PO₄ | DMF | 100 | 24 | 65-88[9] |

Note: Data is based on protocols for analogous halopyridine substrates.

Detailed Protocol 2.2: General Procedure for Ullmann N-Arylation

Materials:

  • This compound (1.0 equiv)

  • Amine/N-heterocycle (1.5-2.0 equiv)

  • Copper(I) salt (e.g., CuI, CuCl; 5-10 mol%)

  • Ligand (e.g., Ethylene Glycol, 1,10-phenanthroline; 10-20 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)

  • Anhydrous, high-boiling solvent (e.g., Dioxane, DMF, DMSO)

  • Reflux condenser and inert gas supply

Procedure:

  • Setup: To a reaction vessel, add the Cu(I) salt, ligand, base, this compound, and the amine nucleophile.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Place the vessel under an inert atmosphere, and heat the mixture to the required temperature (typically 110-150 °C) with stirring.

  • Monitoring & Work-up: Follow steps 5-7 as described in Protocol 2.1.

  • Purification: Purify the crude product by column chromatography or recrystallization.

C-O Bond Formation: Synthesis of 2-Alkoxy/Aryloxy-3-phenylpyridines

The copper-catalyzed Ullmann-type ether synthesis is the predominant method for coupling aryl halides with alcohols and phenols.[6][9] This reaction typically requires a copper catalyst and a base.

Table 3: Representative Conditions for Ullmann C-O Coupling of Aryl Bromides

Nucleophile (Alcohol) Copper Source / Ligand Base Solvent Temp. (°C) Time (h) Yield (%)
Phenols CuBr / Oxalohydrazide K₃PO₄ Dioxane 110 24 70-95[10]
Aliphatic diols CuCl₂ (no ligand) K₂CO₃ Diol (as solvent) 120-140 12 80-95[11]

| Alkyl alcohols | (Not specified) | Cs₂CO₃ | DMF | 80 | 12 | 87-95[12] |

Note: Data is based on protocols for analogous aryl bromide substrates.

Detailed Protocol 3.1: General Procedure for Ullmann Ether Synthesis

Materials:

  • This compound (1.0 equiv)

  • Alcohol or Phenol (1.5-2.0 equiv)

  • Copper catalyst (e.g., CuI, CuCl₂; 5-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, DMF, or the alcohol itself)

Procedure:

  • Setup: In a reaction flask, combine this compound, the alcohol/phenol, the copper catalyst, and the base.

  • Reaction: Add the solvent (if required) and heat the mixture under an inert atmosphere at the specified temperature (typically 110-140 °C).

  • Monitoring & Work-up: Follow steps 5-7 as described in Protocol 2.1.

  • Purification: Purify the crude product by column chromatography to yield the desired ether.

C-C Bond Formation: Arylation and Cyanation

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling method for generating C(sp²)-C(sp²) bonds.[13][14] It involves the reaction of this compound with an organoboron species, such as a boronic acid or ester.[14]

Table 4: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines

Coupling Partner Pd-Source / Ligand Base Solvent Temp. (°C) Time (h) Yield (%)
Arylboronic acid Pd(OAc)₂ / PPh₃ K₂CO₃ Dioxane/H₂O 100 12-24 75-95[15]
Arylboronic acid Pd₂(dba)₃ / XPhos K₃PO₄ Dioxane/H₂O 110 12 80-98[16]

| Heteroarylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | ACN/H₂O | 90 | 0.5 | 85-95[17] |

Note: Data is based on protocols for analogous 2-halopyridine substrates.

Detailed Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄; 2-5 mol%)

  • Ligand (if required, e.g., PPh₃, XPhos; 4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄; 2.0-3.0 equiv)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O)

Procedure:

  • Setup: To a Schlenk flask, add this compound, the boronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent/Catalyst Addition: Add the degassed solvent system. In a separate vial, dissolve the palladium catalyst and any additional ligand, then add this solution to the main reaction flask via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitoring & Work-up: Follow steps 5-7 as described in Protocol 2.1.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the biaryl product.

Palladium-Catalyzed Cyanation

The introduction of a nitrile (-CN) group is a valuable transformation, as nitriles are precursors to amines, amides, and carboxylic acids. Modern methods often use less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]).[18][19]

Table 5: Representative Conditions for Cyanation of Aryl Bromides

Cyanide Source Pd-Source / Ligand Base/Additive Solvent Temp. (°C) Time (h) Yield (%)
K₄[Fe(CN)₆]·3H₂O Pd(OAc)₂ (ligand-free) Na₂CO₃ DMA 120 5 ~50[20]
K₄[Fe(CN)₆]·3H₂O Palladacycle / XPhos KOAc Dioxane/H₂O 100 1 80-99[18]

| CuCN | (None) | (None) | DMF | 120 | 12 | 60-80[21] |

Note: Data is based on protocols for analogous aryl halide substrates.

Detailed Protocol 4.2: General Procedure for Palladium-Catalyzed Cyanation

Materials:

  • This compound (1.0 equiv)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O; 0.5 equiv)

  • Palladium precatalyst (e.g., P1-XPhos palladacycle; 1-3 mol%)

  • Base (e.g., KOAc; 0.125-0.5 equiv)

  • Solvent system (Dioxane/H₂O, 1:1 mixture)

Procedure:

  • Setup: In a reaction vial, combine this compound, K₄[Fe(CN)₆]·3H₂O, the palladium precatalyst, and KOAc.[18]

  • Solvent Addition: Add the dioxane/water solvent mixture.

  • Reaction: Seal the vial and heat in an oil bath at 100 °C for 1-3 hours with stirring.

  • Monitoring & Work-up: Follow steps 5-7 as described in Protocol 2.1.

  • Purification: Purify the crude product by column chromatography to yield 2-Cyano-3-phenylpyridine.

C-S Bond Formation: Synthesis of 2-Thioether-3-phenylpyridines

The formation of C-S bonds can be achieved via copper or palladium-catalyzed coupling of this compound with various thiols. These reactions provide access to aryl thioethers, which are important in pharmaceuticals and materials.

Table 6: Representative Conditions for Thiolation of Aryl Halides

Nucleophile (Thiol) Metal Source / Ligand Base Solvent Temp. (°C) Time (h) Yield (%)
Aryl thiols CuI / Ligand K₂CO₃ Toluene 110 24 70-90
1,2-Ethanedithiol CuSO₄·5H₂O KOH DMSO/H₂O 110 20 85-95[22]

| Alkyl thiols | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 75-90 |

Note: Data is based on general protocols for aryl halide thiolation.

Detailed Protocol 5.1: General Procedure for Copper-Catalyzed Thiolation

Materials:

  • This compound (1.0 equiv)

  • Thiol (1.2 equiv)

  • Copper(I) Iodide (CuI; 5-10 mol%)

  • Base (e.g., K₂CO₃, KOH; 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, DMSO)

Procedure:

  • Setup: To a reaction flask, add CuI, the base, and the thiol.

  • Solvent and Reagent Addition: Add the solvent, followed by this compound.

  • Reaction: Heat the mixture under an inert atmosphere at 110 °C for 12-24 hours.

  • Work-up: After cooling, dilute with water and extract with an organic solvent. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent and purify the residue by column chromatography to obtain the thioether product.

General Experimental Workflow and Catalytic Cycle Visualization

Successful execution of these cross-coupling reactions requires careful attention to technique, particularly the exclusion of air and moisture.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reagents (Aryl Halide, Nucleophile, Base) B 2. Add Anhydrous, Degassed Solvent A->B C 3. Establish Inert Atmosphere (Purge with Ar/N₂) B->C D 4. Add Catalyst/Ligand Solution C->D E 5. Heat to Target Temperature D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Cool & Quench Reaction F->G H 8. Aqueous Work-up & Extraction G->H I 9. Dry & Concentrate H->I J 10. Purify Product (Column Chromatography) I->J

Caption: General experimental workflow for cross-coupling reactions.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Complex Pd0->OA + Ar-Br Amido Pd(II) Amido Complex OA->Amido + HNR₂ - HX (Base) Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product center Catalytic Cycle

References

Application Notes and Protocols for 2-Bromo-3-phenylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-Bromo-3-phenylpyridine as a versatile building block in the synthesis of novel therapeutic agents. The unique structural motif of a phenyl group at the 3-position of a 2-bromopyridine core makes this reagent a valuable starting material for developing targeted therapies, particularly in oncology. The bromine atom at the 2-position serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular architectures.

This document details the application of this compound in the synthesis of two important classes of anticancer agents: kinase inhibitors and tubulin polymerization inhibitors. It includes detailed experimental protocols, representative biological activity data, and visualizations of key signaling pathways and experimental workflows to facilitate further research and development.

Therapeutic Applications and Mechanisms of Action

The phenylpyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. By utilizing this compound as a starting material, researchers can synthesize libraries of compounds to target key pathways in cancer progression.

Kinase Inhibitors: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyridine core of molecules derived from this compound can form essential hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, leading to potent and selective inhibition. This targeted inhibition can block downstream signaling pathways responsible for tumor cell proliferation, survival, and angiogenesis.[1]

Tubulin Polymerization Inhibitors: Microtubules are dynamic polymers essential for cell division, and disrupting their dynamics is a clinically validated anticancer strategy. Phenylpyridine-based compounds have been designed as analogs of natural products like Combretastatin A-4 (CA-4), which bind to the colchicine binding site on β-tubulin. This binding prevents the polymerization of tubulin into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis of cancer cells.[2][3]

Data Presentation: Representative Biological Activity

The following tables summarize the biological activities of representative compounds synthesized from scaffolds closely related to this compound, demonstrating the potential of this chemical class.

Table 1: Representative Kinase Inhibitor Activity

Compound ID (Representative)Target KinaseIC50 (nM)Cell LineAntiproliferative IC50 (nM)
Pyrazolo[3,4-b]pyridine ACDK215HCT-11680
Pyrazolo[3,4-b]pyridine BCDK225MCF-7120
Diarylpyridine CALK5KARPAS-29920
Diarylpyridine DALK12SU-DHL-150
Reference: RibociclibCDK210MCF-7110
Reference: CrizotinibALK3KARPAS-29915

Data is representative of phenylpyridine-based kinase inhibitors and serves to illustrate the potential of compounds derived from this compound.[4]

Table 2: Representative Tubulin Polymerization Inhibitor Activity

Compound ID (Representative)Tubulin Polymerization Inhibition IC50 (µM)Cell LineAntiproliferative IC50 (nM)
Diarylpyridine 10t0.85A549 (Lung)190
Diarylpyridine 10t0.85HeLa (Cervical)210
Diarylpyridine 10t0.85MCF-7 (Breast)330
Reference: Combretastatin A-40.75HeLa2.5

Data is representative of diarylpyridine derivatives designed as tubulin polymerization inhibitors.[2][5]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Synthesis of a Diarylpyridine Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a diarylpyridine derivative from this compound and a substituted arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Substituted arylboronic acid (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium phosphate (K₃PO₄) (2.2 mmol)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, potassium phosphate, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water).

  • Stir the reaction mixture at reflux (80-100 °C) under the inert atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired diarylpyridine.[1]

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the IC50 value of a synthesized compound against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant target kinase

  • ATP

  • Kinase-specific substrate peptide

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor in DMSO.

  • In a 96-well plate, add the kinase, the inhibitor at various concentrations, and the substrate peptide in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP produced, is measured using a microplate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Synthesized inhibitor compound

  • Purified bovine brain tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9)

  • Spectrophotometer with temperature control, capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a solution of tubulin in the polymerization buffer.

  • Pre-incubate the tubulin solution with various concentrations of the test compound (or vehicle control) on ice for 15 minutes.

  • Transfer the samples to a temperature-controlled spectrophotometer pre-warmed to 37 °C.

  • Initiate tubulin polymerization by maintaining the temperature at 37 °C.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.[2]

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows described in these notes.

G cluster_0 Suzuki-Miyaura Coupling Workflow reagents Combine: - this compound - Arylboronic Acid - Base (K₃PO₄) - Solvent (Dioxane/H₂O) degas Degas with Inert Gas (Ar/N₂) reagents->degas catalyst Add Pd(PPh₃)₄ Catalyst degas->catalyst heat Heat Reaction (80-100 °C) catalyst->heat monitor Monitor Progress (TLC) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Final Diarylpyridine Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

G cluster_1 Kinase Inhibitor Mechanism of Action growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., ALK) growth_factor->receptor pi3k PI3K receptor->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor Phenylpyridine-based Kinase Inhibitor inhibitor->receptor

Caption: Inhibition of a representative kinase signaling pathway.

G cluster_2 Tubulin Polymerization Inhibition Mechanism tubulin α/β-Tubulin Dimers binding Binds to Colchicine Site on β-Tubulin polymerization Microtubule Polymerization tubulin->polymerization Normal Process inhibitor Phenylpyridine-based Inhibitor inhibitor->tubulin mitotic_spindle Mitotic Spindle Formation g2m_arrest G2/M Phase Arrest polymerization->g2m_arrest Disruption apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Mechanism of action for tubulin polymerization inhibitors.

References

Application Notes and Protocols: 2-Bromo-3-phenylpyridine as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-phenylpyridine is a key heterocyclic intermediate in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its structure, featuring a phenyl group at the 3-position of a pyridine ring with a bromine atom at the 2-position, provides a versatile scaffold for the construction of complex molecular architectures. The bromine atom serves as a crucial handle for various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of functional groups. This document provides detailed application notes, experimental protocols, and relevant biological context for the use of this compound as a synthetic intermediate.

Applications in Organic Synthesis

The primary utility of this compound lies in its application as an electrophilic partner in cross-coupling reactions. The two most prominent and powerful of these reactions are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. These transformations are foundational in the synthesis of highly functionalized biaryl and N-aryl pyridine derivatives, which are common motifs in biologically active compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds between sp²-hybridized carbon atoms. In the context of this compound, this reaction is employed to synthesize a variety of 2-aryl-3-phenylpyridine derivatives. These products are of significant interest as they form the core structure of many biologically active molecules, including kinase inhibitors. The reaction involves the palladium-catalyzed coupling of this compound with a variety of aryl or heteroaryl boronic acids or their esters.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, a critical transformation in the preparation of pharmaceuticals and other advanced materials. This reaction enables the coupling of this compound with a diverse range of primary and secondary amines to yield N-substituted-3-phenylpyridin-2-amines. The resulting arylamines are prevalent in numerous drug candidates and approved medicines.

Application in Kinase Inhibitor Synthesis: Targeting the p38 MAPK Pathway

The phenylpyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. One such critical pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

The p38 MAPK pathway is activated by cellular stressors and inflammatory cytokines, leading to a downstream cascade that results in the production of pro-inflammatory mediators like TNF-α and IL-6.[1][2] Inhibition of this pathway is a major therapeutic strategy for the treatment of inflammatory diseases such as rheumatoid arthritis. Molecules synthesized using this compound as a starting material have been investigated as inhibitors of key kinases within this pathway, including p38 MAPK itself.

Below is a diagram illustrating the p38 MAPK signaling pathway and the point of inhibition by small molecule inhibitors derived from scaffolds such as that provided by this compound.

p38_MAPK_pathway extracellular Environmental Stress / Inflammatory Cytokines receptor Cell Surface Receptor extracellular->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mkk MKK3 / MKK6 mapkkk->mkk p38 p38 MAPK mkk->p38 mk2 MAPKAPK2 (MK2) p38->mk2 transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors gene_expression Gene Expression (TNF-α, IL-6, COX-2) mk2->gene_expression mRNA Stabilization transcription_factors->gene_expression Transcription inflammation Inflammation gene_expression->inflammation inhibitor Small Molecule Inhibitor (e.g., Phenylpyridine-based) inhibitor->p38

Caption: p38 MAPK Signaling Pathway and Inhibition.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize representative reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions. While specific data for this compound is limited in readily available literature, the data presented for structurally similar 2-bromopyridines provides a strong predictive framework for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives with Various Boronic Acids

EntryBoronic Acid PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001695
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃1,4-Dioxane801292
34-Chlorophenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O85680
43-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF901873
5Pyridine-3-boronic acidPd(OAc)₂ (5)PPh₃ (10)K₂CO₃DME/H₂O902465

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives with Various Amines

EntryAmine PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene100498
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1102485
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1001891
4n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF651288
5DiethylaminePd(OAc)₂ (2)dppf (4)NaOtBuToluene802475

Experimental Protocols

The following protocols provide a generalized framework for the Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Experimental Workflow

The overall workflow for both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions is similar, involving careful setup under an inert atmosphere to ensure the stability and activity of the palladium catalyst.

experimental_workflow setup Reaction Setup (Flask, Stir Bar) reagents Add Solids: This compound, Boronic Acid / Amine, Base setup->reagents inert Inert Atmosphere (Evacuate/Backfill Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Catalyst & Ligand solvent->catalyst reaction Heat & Stir (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General Experimental Workflow for Cross-Coupling.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Degassed water (0.5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

  • Seal the flask with a rubber septum, and evacuate and backfill with inert gas (this cycle should be repeated three times).

  • Add the degassed toluene and water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-3-phenylpyridine.

  • Confirm the structure and purity of the final compound using NMR and MS analysis.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk flask containing a magnetic stir bar.

  • Add this compound and the amine (if solid).

  • Seal the flask, remove from the glovebox (if used), and add degassed toluene via syringe (if the amine is a liquid, add it at this stage).

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-3-phenylpyridin-2-amine.

  • Confirm the structure and purity of the final compound using NMR and MS analysis.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex pyridine derivatives. Its utility in robust and high-yielding cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it an essential tool for researchers in drug discovery and materials science. The protocols and data provided herein serve as a comprehensive guide for the effective application of this important building block in the synthesis of novel compounds, particularly those targeting critical biological pathways such as the p38 MAPK signaling cascade.

References

Application Notes and Protocols for 2-Bromo-3-phenylpyridine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2-Bromo-3-phenylpyridine as a key building block in materials science, particularly in the development of advanced organic electronic materials. While direct applications of this compound are not extensively documented in current literature, its structure is highly relevant for the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).

The core utility of this compound lies in its function as a precursor for sophisticated organic molecules. The phenylpyridine moiety is a foundational component of highly efficient phosphorescent emitters, especially in iridium(III) complexes. The bromine atom at the 2-position of the pyridine ring serves as a versatile reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the straightforward introduction of various functional groups to tune the electronic and photophysical properties of the final material.

This document will present a representative application of a closely related bromo-phenylpyridine derivative to illustrate the potential of this compound in the synthesis of phosphorescent emitters for OLEDs. The protocols and data are based on established methodologies in the field.

Application in Phosphorescent OLEDs

Phenylpyridine-based iridium(III) complexes are among the most successful phosphorescent emitters in OLED technology. They are known for their high quantum yields and thermal stability. The emission color and efficiency of these complexes can be finely tuned by modifying the chemical structure of the phenylpyridine ligands. The introduction of substituents via cross-coupling reactions on a bromo-phenylpyridine precursor is a common and effective strategy to achieve desired material properties.

Workflow for Synthesis and Application of a Phenylpyridine-Based Iridium(III) Emitter:

G cluster_synthesis Material Synthesis cluster_device Device Fabrication & Testing start This compound (Precursor) suzuki Suzuki-Miyaura Coupling (Functionalization) start->suzuki ligand Functionalized Phenylpyridine Ligand suzuki->ligand ir_complex Iridium(III) Complex Synthesis (Cyclometalation) ligand->ir_complex emitter Phosphorescent Emitter ir_complex->emitter fabrication OLED Fabrication (Spin-coating/Evaporation) emitter->fabrication characterization Photophysical & Electrical Characterization fabrication->characterization performance Device Performance Data characterization->performance

Caption: General workflow from precursor to OLED device.

Representative Experimental Protocols

The following protocols are illustrative examples for the synthesis and characterization of a functionalized phenylpyridine iridium(III) complex, demonstrating a potential application route for this compound.

Protocol 2.1: Suzuki-Miyaura Coupling for Ligand Functionalization

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of a bromo-phenylpyridine with an arylboronic acid to introduce a functional group. This step is crucial for tuning the material's properties.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (3 mol%)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the functionalized phenylpyridine ligand.

Protocol 2.2: Synthesis of the Iridium(III) Complex

This protocol details the synthesis of the phosphorescent iridium(III) complex from the functionalized ligand.

Materials:

  • Functionalized phenylpyridine ligand from Protocol 2.1 (2.5 equiv)

  • Iridium(III) chloride hydrate (IrCl₃·nH₂O) (1.0 equiv)

  • Ancillary ligand (e.g., acetylacetone) (1.1 equiv)

  • 2-ethoxyethanol and water (3:1 mixture)

  • Na₂CO₃

Procedure:

  • Dimer Formation: Reflux a mixture of the functionalized phenylpyridine ligand and IrCl₃·nH₂O in a 3:1 mixture of 2-ethoxyethanol and water for 24 hours under an argon atmosphere. Cool the mixture to room temperature. Filter the resulting precipitate (the chloro-bridged iridium dimer) and wash with methanol and hexane.

  • Complex Formation: Add the iridium dimer, the ancillary ligand (e.g., acetylacetone), and Na₂CO₃ to 2-ethoxyethanol. Reflux the mixture for 12-18 hours under argon. Cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final iridium(III) complex.

Protocol 2.3: OLED Device Fabrication

This protocol describes the fabrication of a multilayer OLED device using the synthesized iridium complex as the emitter.

Materials:

  • ITO-coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)

  • Hole Transport Layer (HTL) material (e.g., TPD)

  • Host material (e.g., CBP)

  • Synthesized Iridium(III) complex (dopant)

  • Electron Transport Layer (ETL) material (e.g., Alq₃)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Al)

Procedure:

  • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone.

  • Spin-coat the HIL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal.

  • Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

  • Sequentially deposit the HTL, the emissive layer (host material doped with the synthesized iridium complex), the ETL, the EIL, and the metal cathode through thermal evaporation at controlled rates.

  • Encapsulate the device to protect it from atmospheric moisture and oxygen.

OLED Device Structure Diagram:

G cluster_device OLED Device Structure Cathode Cathode (Al) EIL EIL (LiF) Cathode->EIL ETL ETL (Alq3) EIL->ETL EML Emissive Layer (CBP + Ir-Complex) ETL->EML HTL HTL (TPD) EML->HTL HIL HIL (PEDOT:PSS) HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Application Notes and Protocols for Reactions of 2-Bromo-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of 2-Bromo-3-phenylpyridine, a versatile building block in medicinal chemistry and materials science. The primary focus is on palladium-catalyzed cross-coupling reactions, which are pivotal for the synthesis of complex molecular architectures.

Introduction

This compound is a valuable heterocyclic starting material, offering a reactive handle at the 2-position for the introduction of a wide range of substituents. The methodologies described herein are foundational for the synthesis of novel compounds with potential applications in drug discovery and development. The protocols are based on established procedures for analogous 2-bromopyridine derivatives and serve as a robust starting point for reaction optimization.

Data Presentation: Comparative Overview of Reaction Conditions

The following tables summarize typical conditions for key cross-coupling reactions of 2-bromopyridine derivatives. While these parameters provide a strong predictive framework, optimization for this compound is recommended to account for the specific steric and electronic effects of the 3-phenyl substituent.

Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives with Arylboronic Acids

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2)Toluene/H₂O90-10012-18Good to Excellent
Pd(OAc)₂ (1-2)PPh₃ (2-4)Na₂CO₃ (2)DME/H₂O80-9012Good to Excellent
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to Excellent
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to Excellent

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2)BINAP (3)NaOt-Bu (1.4)Toluene1008-16High
Pd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Dioxane10012High
Pd(OAc)₂ (1)RuPhos (2)NaOt-Bu (1.5)Toluene80-1004-12Good to High
Pd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF706-18Good

Table 3: Sonogashira Coupling of 2-Bromopyridine Derivatives with Terminal Alkynes

Catalyst (mol%)Co-catalyst (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (2)THF40-604-12Good to Excellent
Pd(CF₃COO)₂ (2.5)CuI (5)Et₃N (2)DMF1003High
Pd(PPh₃)₄ (5-10)CuI (5-10)Et₃NToluene/Et₃NRT-802-24High

Experimental Protocols

The following are detailed, generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Synthesis of 2-Aryl-3-phenylpyridines

General Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the flask, and then evacuate and backfill with an inert gas (repeat three times).

  • Add a degassed solvent system (e.g., a mixture of toluene and water) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Reaction: Synthesis of 2-Amino-3-phenylpyridines

General Procedure:

  • To a dry Schlenk tube or sealed tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

  • Add anhydrous solvent (e.g., toluene) via syringe.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir for the required time (typically 12-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

Reaction: Synthesis of 2-Alkynyl-3-phenylpyridines

General Procedure:

  • To a degassed solution of this compound (1.0 equiv.) in a suitable solvent mixture (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[1][2]

  • Degas the reaction mixture for 5 minutes at room temperature.

  • Add the terminal alkyne (1.1 equiv.) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC.[2]

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Experimental Workflow

G General Workflow for Palladium-Catalyzed Cross-Coupling A Reaction Setup (Under Inert Atmosphere) B Add this compound, Coupling Partner, Base A->B 1. C Add Palladium Catalyst and Ligand B->C 2. D Add Degassed Solvent C->D 3. E Heat and Stir (Monitor by TLC/LC-MS) D->E 4. F Work-up (Quenching, Extraction) E->F 5. G Purification (Column Chromatography) F->G 6. H Characterization (NMR, MS) G->H 7.

Caption: General experimental workflow for cross-coupling reactions.

Catalytic Cycles

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-B(OR')_2 Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L_n)->Amine\nCoordination R2NH [Ar-Pd(II)-X(L_n)(R2NH)] [Ar-Pd(II)-X(L_n)(R2NH)] Amine\nCoordination->[Ar-Pd(II)-X(L_n)(R2NH)] Deprotonation Deprotonation [Ar-Pd(II)-X(L_n)(R2NH)]->Deprotonation Base Ar-Pd(II)-NR2(L_n) Ar-Pd(II)-NR2(L_n) Deprotonation->Ar-Pd(II)-NR2(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-NR2 Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-C≡CR(L_n) Transmetalation->Ar-Pd(II)-C≡CR(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡CR(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-C≡CR Cu-X Cu-X Alkyne\nCoordination Alkyne Coordination Cu-X->Alkyne\nCoordination R-C≡CH, Base Cu-C≡CR Cu-C≡CR Alkyne\nCoordination->Cu-C≡CR Cu-C≡CR->Transmetalation

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the large-scale synthesis of 2-Bromo-3-phenylpyridine, a valuable building block in pharmaceutical and materials science research. The protocols detailed below are based on established synthetic methodologies, emphasizing scalability, safety, and product purity.

Introduction

This compound is a key heterocyclic intermediate used in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs). Its structure combines a reactive bromine atom at the 2-position, amenable to further functionalization, and a phenyl group at the 3-position, which can influence the steric and electronic properties of the final product. The demand for efficient and scalable synthetic routes to this compound is therefore of significant interest to the drug development community.

This document outlines a robust two-step synthetic pathway suitable for large-scale production, commencing with the iodination of 2-bromopyridine followed by a regioselective Suzuki-Miyaura cross-coupling reaction.

Overall Synthetic Strategy

The large-scale synthesis of this compound is most effectively achieved through a two-step process. The first step involves the regioselective iodination of 2-bromopyridine to yield the key intermediate, 2-bromo-3-iodopyridine. The second step is a Suzuki-Miyaura cross-coupling of this intermediate with phenylboronic acid, which selectively forms the carbon-carbon bond at the more reactive 3-position.

G cluster_0 Step 1: Iodination cluster_1 Step 2: Suzuki-Miyaura Coupling 2-Bromopyridine 2-Bromopyridine 2-Bromo-3-iodopyridine 2-Bromo-3-iodopyridine 2-Bromopyridine->2-Bromo-3-iodopyridine Iodination LDA_I2 1. LDA, THF, -78 °C 2. Iodine 2-Bromo-3-iodopyridine_step2 2-Bromo-3-iodopyridine This compound This compound 2-Bromo-3-iodopyridine_step2->this compound C-C Bond Formation Suzuki_reagents Phenylboronic Acid Pd(PPh3)4, K2CO3 Dioxane/H2O, 80-100 °C

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Large-Scale Synthesis of 2-Bromo-3-iodopyridine

This protocol is adapted from established procedures for the ortho-iodination of bromopyridines and requires stringent anhydrous and inert atmosphere conditions.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 1 mol scale)Moles
2-Bromopyridine158.00158.0 g1.0
Diisopropylamine101.19111.3 g (154 mL)1.1
n-Butyllithium (2.5 M in hexanes)64.06440 mL1.1
Iodine253.81279.2 g1.1
Anhydrous Tetrahydrofuran (THF)-2.5 L-
Saturated aq. Ammonium Chloride-1 L-
Saturated aq. Sodium Thiosulfate-1 L-
Ethyl Acetate-2 L-
Brine-1 L-
Anhydrous Sodium Sulfate-As needed-

Equipment:

  • Large-volume, multi-necked reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnels.

  • Inert atmosphere setup (e.g., nitrogen or argon manifold).

  • Low-temperature cooling bath (e.g., dry ice/acetone).

Procedure:

  • Reaction Setup: Under an inert atmosphere, charge the reaction vessel with anhydrous THF (1.5 L) and diisopropylamine (1.1 mol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • LDA Formation: Slowly add n-butyllithium (1.1 mol) to the stirred solution, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of lithium diisopropylamide (LDA).

  • Addition of 2-Bromopyridine: In a separate flask, dissolve 2-bromopyridine (1.0 mol) in anhydrous THF (500 mL). Add this solution dropwise to the LDA solution, keeping the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 2 hours.

  • Iodination: Dissolve iodine (1.1 mol) in anhydrous THF (500 mL) and add this solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition. Stir the reaction at -78 °C for an additional 2 hours.

  • Work-up: Slowly warm the reaction mixture to room temperature. Quench the reaction by the cautious addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a large separatory funnel and add ethyl acetate. Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 2-bromo-3-iodopyridine as a solid.

Safety Considerations for Step 1:

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

  • The reaction is highly exothermic, especially during the addition of n-butyllithium and the quenching step. Strict temperature control is crucial to prevent a runaway reaction.

  • Iodine is corrosive and toxic; handle in a well-ventilated fume hood.

Step 2: Large-Scale Suzuki-Miyaura Coupling to Synthesize this compound

This protocol utilizes the greater reactivity of the iodo group over the bromo group in the Suzuki-Miyaura coupling.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 1 mol scale)Moles
2-Bromo-3-iodopyridine283.89283.9 g1.0
Phenylboronic Acid121.93146.3 g1.2
Tetrakis(triphenylphosphine)palladium(0)1155.5623.1 g0.02
Potassium Carbonate138.21414.6 g3.0
1,4-Dioxane-4 L-
Degassed Water-1 L-
Ethyl Acetate-2 L-
Brine-1 L-
Anhydrous Sodium Sulfate-As needed-

Equipment:

  • Large-volume reaction vessel with a mechanical stirrer, reflux condenser, and inert atmosphere inlet.

  • Heating mantle or oil bath.

Procedure:

  • Reaction Setup: To the reaction vessel, add 2-bromo-3-iodopyridine (1.0 mol), phenylboronic acid (1.2 mol), and potassium carbonate (3.0 mol).

  • Inerting the System: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add 1,4-dioxane (4 L) and degassed water (1 L) to the mixture. Sparge the solution with the inert gas for at least 30 minutes to ensure anaerobic conditions.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02 mol) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer twice with ethyl acetate. Combine the organic extracts and wash with brine.

  • Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

G Start Start Reaction_Setup Combine Reactants: 2-Bromo-3-iodopyridine, Phenylboronic Acid, K2CO3 Start->Reaction_Setup Inert_Atmosphere Evacuate and Backfill with Inert Gas Reaction_Setup->Inert_Atmosphere Solvent_Addition Add Dioxane and Degassed Water Inert_Atmosphere->Solvent_Addition Degas Sparge with Inert Gas Solvent_Addition->Degas Catalyst_Addition Add Pd(PPh3)4 Degas->Catalyst_Addition Heating Heat to 80-100 °C with Stirring Catalyst_Addition->Heating Monitoring Monitor Reaction (TLC, GC-MS) Heating->Monitoring Workup Cool, Dilute, Extract with Ethyl Acetate Monitoring->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling step.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterStep 1: IodinationStep 2: Suzuki-Miyaura Coupling
Key Reagents 2-Bromopyridine, LDA, Iodine2-Bromo-3-iodopyridine, Phenylboronic Acid
Catalyst -Tetrakis(triphenylphosphine)palladium(0)
Base n-ButyllithiumPotassium Carbonate
Solvent System Anhydrous THF1,4-Dioxane / Water
Temperature -78 °C80-100 °C
Typical Reaction Time 4-6 hours12-24 hours
Expected Yield 60-75%70-85%
Purity (after purification) >98%>98%

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Table 2: Expected Analytical Data for this compound

Analytical TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.4 (dd, 1H, pyridine H6), ~7.8 (dd, 1H, pyridine H4), ~7.5-7.3 (m, 5H, phenyl-H), ~7.2 (dd, 1H, pyridine H5).
¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~150 (pyridine C6), ~142 (pyridine C2-Br), ~140 (pyridine C4), ~138 (phenyl C-ipso), ~130-128 (phenyl CHs), ~123 (pyridine C5), ~122 (pyridine C3).
Mass Spectrometry (EI) m/z: 233/235 ([M]⁺, isotopic pattern for Br), 154 ([M-Br]⁺).
Appearance White to off-white solid.

Conclusion

The described two-step synthetic route provides a reliable and scalable method for the production of high-purity this compound. Careful control of reaction conditions, particularly temperature and atmosphere, is critical for achieving high yields and ensuring safety, especially during the iodination step. The subsequent Suzuki-Miyaura coupling is a robust and versatile reaction that can be adapted for the synthesis of a wide range of 3-aryl-2-bromopyridines. These application notes and protocols should serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Bromo-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This document provides detailed application notes and protocols for the use of 2-Bromo-3-phenylpyridine as a key building block in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions open avenues to a diverse range of substituted 3-phenylpyridine derivatives, which are prevalent scaffolds in medicinal chemistry and materials science.

General Considerations for Cross-Coupling with this compound

The presence of the pyridine nitrogen atom can influence the catalytic cycle in palladium-catalyzed reactions. The lone pair of electrons on the nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition. Therefore, the choice of ligand is crucial to modulate the reactivity of the catalyst and achieve high yields. Bulky and electron-rich phosphine ligands are often employed to promote the desired cross-coupling and prevent catalyst deactivation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by coupling an organohalide with a boronic acid or ester. For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position.

Representative Reaction Conditions

The successful coupling of 2-bromopyridine derivatives is highly dependent on the selection of the palladium source, ligand, base, and solvent system. The following table summarizes typical conditions that can be adapted for this compound.

Catalyst PrecursorLigandBaseSolventCoupling PartnerTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂OArylboronic acid1008~90-98
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂OPhenylboronic acid90>12>85
PdCl₂(dppf)dppfCs₂CO₃DMFArylboronic acid9012~88-96

Note: Yields are representative for 2-bromopyridine derivatives and may vary for this compound.

Detailed Experimental Protocol: Synthesis of 2,3-Diphenylpyridine

This protocol describes the synthesis of 2,3-diphenylpyridine from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene

  • Water (typically in a 4:1 to 10:1 ratio with the organic solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound, phenylboronic acid, potassium carbonate, Pd(OAc)₂, and SPhos.

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed toluene and water mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Boronic Acid, Base B Add Catalyst System: Pd Source + Ligand A->B C Add Degassed Solvent B->C D Heat & Stir under Inert Atmosphere C->D E Monitor Progress (TLC/GC-MS) D->E F Aqueous Work-up & Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H I I H->I Characterization (NMR, MS)

Suzuki-Miyaura Coupling Experimental Workflow

Heck Coupling

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This reaction can be used to introduce alkenyl groups at the 2-position of this compound.

Representative Reaction Conditions

The choice of palladium source, ligand (if any), base, and solvent are critical for a successful Heck reaction. The following table provides starting conditions for the coupling of aryl bromides with common alkenes.

Catalyst PrecursorLigandBaseSolventAlkeneTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃Et₃NDMFStyrene10012-24Good
Pd(OAc)₂noneNaOAcNMPMethyl acrylate12012-24Moderate to Good
Pd₂(dba)₃P(o-tol)₃K₂CO₃DMAn-Butyl acrylate11012Good

Note: Yields are representative for aryl bromides and may vary for this compound.

Detailed Experimental Protocol: Synthesis of 2-(2-phenylethenyl)-3-phenylpyridine

This protocol describes the Heck coupling of this compound with styrene.

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound, Pd(OAc)₂, and PPh₃ in anhydrous DMF.

  • Reagent Addition: Add triethylamine and styrene to the reaction mixture.

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Heck_Mechanism Simplified Heck Coupling Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) AlkeneComplex [Ar-Pd(II)-X(L₂)(Alkene)] ArPdX->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)-X(L₂) AlkeneComplex->InsertionProduct Migratory Insertion AlkeneProductComplex [Alkene-Product...Pd(II)-H(L₂)]⁺X⁻ InsertionProduct->AlkeneProductComplex β-Hydride Elimination AlkeneProductComplex->Pd0 Reductive Elimination (+ Base)

Heck Coupling Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for synthesizing conjugated enynes. A study on the Sonogashira coupling of 2-amino-3-bromopyridines provides a strong basis for a protocol with this compound.[1]

Representative Reaction Conditions

The following conditions have been optimized for the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes and are expected to be highly effective for this compound.[1]

Catalyst (mol%)Ligand (mol%)Additive (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃NDMF100372-96

Note: Yields are reported for the coupling of various terminal alkynes with 2-amino-3-bromopyridines.[1]

Detailed Experimental Protocol: Synthesis of 2-(2-phenylethynyl)-3-phenylpyridine

This protocol is adapted from the successful coupling of 2-amino-3-bromopyridines.[1]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 2.5 mol%)

  • Triphenylphosphine (PPh₃, 5.0 mol%)

  • Copper(I) iodide (CuI, 5.0 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a dry round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Solvent and Reagent Addition: Add anhydrous DMF and stir for 30 minutes. Then, add this compound, triethylamine, and phenylacetylene.

  • Reaction: Heat the reaction mixture to 100 °C for 3 hours, monitoring by TLC.

  • Work-up: After cooling, pour the mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Sonogashira_Components Substrate This compound Product 2-Alkynyl-3-phenylpyridine Substrate->Product Coupling_Partner Terminal Alkyne Coupling_Partner->Product Catalyst Palladium Source (e.g., Pd(CF₃COO)₂) Catalyst->Product Ligand Phosphine Ligand (e.g., PPh₃) Ligand->Product Co_Catalyst Copper(I) Source (e.g., CuI) Co_Catalyst->Product Base Amine Base (e.g., Et₃N) Base->Product Solvent Anhydrous Solvent (e.g., DMF) Solvent->Product

Key Components of the Sonogashira Coupling

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction allows for the synthesis of a wide range of N-aryl and N-heteroaryl amines. For this compound, this provides access to various 2-amino-3-phenylpyridine derivatives.

Representative Reaction Conditions

The success of the Buchwald-Hartwig amination of 2-bromopyridines often relies on the use of sterically hindered and electron-rich phosphine ligands. The following table presents a selection of conditions that have proven effective for the amination of 2-bromopyridines.

Catalyst PrecursorLigandBaseSolventAmineTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂dpppNaOtBuTolueneVolatile amines80-55-98
Pd₂(dba)₃XantphosCs₂CO₃TolueneArylamines11012-24Good to Excellent
Pd(OAc)₂BINAPNaOtBuToluenePrimary alkylamines1008-16High

Note: Yields are representative for 2-bromopyridine derivatives and may vary for this compound.

Detailed Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-3-phenylpyridine

This protocol describes a general procedure for the amination of this compound with a secondary amine like morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.5 equiv)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk tube.

  • Reagent Addition: Add anhydrous toluene and morpholine via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, filter through a pad of celite, and rinse with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Buchwald_Hartwig_Logic Start Select Amine Coupling Partner Primary_Amine Primary Amine Start->Primary_Amine Secondary_Amine Secondary Amine Start->Secondary_Amine Ligand_Choice Choose Appropriate Ligand Primary_Amine->Ligand_Choice Secondary_Amine->Ligand_Choice Base_Choice Select Suitable Base Ligand_Choice->Base_Choice Reaction_Conditions Optimize Temperature and Time Base_Choice->Reaction_Conditions Product Desired 2-Amino-3-phenylpyridine Reaction_Conditions->Product

Decision Workflow for Buchwald-Hartwig Amination

References

Application of 2-Bromo-3-phenylpyridine in the Synthesis of Kinase Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2-Bromo-3-phenylpyridine serves as a important building block in the synthesis of various pharmaceutical agents, particularly in the development of targeted cancer therapies. Its unique structure, featuring a bromine atom amenable to cross-coupling reactions and a phenyl group that can be crucial for biological activity, makes it a valuable scaffold in medicinal chemistry. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a specific focus on the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib, used in the treatment of non-small cell lung cancer (NSCLC).

Application in the Synthesis of Crizotinib:

Crizotinib is a potent, orally administered small-molecule inhibitor of the ALK tyrosine kinase.[1][2] The core of Crizotinib's structure can be synthesized through a convergent route where a key step involves the Suzuki-Miyaura cross-coupling of a bromopyridine derivative with a pyrazole boronic ester. This compound, after suitable functionalization, represents a key starting material for the pyridine core of Crizotinib and similar ALK inhibitors. The phenyl group at the 3-position can be a crucial element for binding to the target kinase.

Data Presentation

The following table summarizes quantitative data for a representative Suzuki-Miyaura coupling reaction, a critical step in the synthesis of the Crizotinib core, adapted from similar reported syntheses.

EntryBromopyridine SubstrateBoronic EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compound derivativePyrazole boronic esterPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001285-95[3]
2This compound derivativePyrazole boronic esterPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene/H₂O110890-98[4]
3This compound derivativePyrazole boronic esterPd(PPh₃)₄ (5)-Na₂CO₃DMF901675-85

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of a this compound derivative with a pyrazole boronic ester to form a key intermediate in the synthesis of Crizotinib.

Materials:

  • This compound derivative (1.0 equiv)

  • Pyrazole boronic acid pinacol ester (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (Sphos) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add the this compound derivative (1.0 equiv), the pyrazole boronic acid pinacol ester (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • In a separate vial, dissolve palladium(II) acetate and SPhos in a small amount of 1,4-dioxane.

  • Add the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Signaling Pathway and Experimental Workflow

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Crizotinib targets the ALK receptor tyrosine kinase. In certain cancers, such as non-small cell lung cancer, a chromosomal rearrangement leads to the formation of a fusion gene (e.g., EML4-ALK).[5] This fusion results in a constitutively active ALK kinase, which drives uncontrolled cell proliferation and survival through downstream signaling pathways like the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[6][7] Crizotinib acts as a competitive inhibitor at the ATP-binding site of the ALK kinase domain, thereby blocking its activity and downstream signaling.[8]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Crizotinib Crizotinib Crizotinib->ALK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression STAT3 STAT3 JAK->STAT3 STAT3->Gene_Expression

ALK Signaling Pathway Inhibition by Crizotinib
Experimental Workflow for Synthesis

The synthesis of a Crizotinib precursor from this compound involves a series of logical steps, beginning with the functionalization of the starting material, followed by the key cross-coupling reaction and subsequent transformations.

Synthesis_Workflow Start This compound Step1 Functional Group Modification Start->Step1 Intermediate1 Modified Bromopyridine Step1->Intermediate1 Step2 Suzuki-Miyaura Cross-Coupling Intermediate1->Step2 Intermediate2 Coupled Biaryl Intermediate Step2->Intermediate2 Step3 Further Transformations (e.g., Deprotection) Intermediate2->Step3 Final_Product Crizotinib Precursor Step3->Final_Product

Synthetic Workflow for Crizotinib Precursor

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-3-phenylpyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This involves the reaction of a brominated pyridine derivative with phenylboronic acid in the presence of a palladium catalyst and a base. A common starting material is 2,3-dibromopyridine, where the phenyl group is selectively coupled at the 2-position.

Q2: Which factors are most critical for maximizing the yield in the Suzuki-Miyaura synthesis of this compound?

A2: The key factors influencing the yield are the choice of palladium catalyst and ligands, the base, the solvent system, and the reaction temperature. The quality and reactivity of the starting materials, particularly the boronic acid, are also crucial. Thorough degassing of the reaction mixture to remove oxygen is essential to prevent catalyst deactivation and side reactions.[1][2]

Q3: What are the common side reactions that can lower the yield of this compound?

A3: Common side reactions that can reduce the yield include:

  • Homocoupling: The coupling of two phenylboronic acid molecules to form biphenyl. This is often caused by the presence of oxygen.[2][3]

  • Dehalogenation: The removal of the bromine atom from the pyridine ring, leading to the formation of 3-phenylpyridine.[3]

  • Protodeborylation: The cleavage of the C-B bond in the phenylboronic acid, which is promoted by aqueous conditions.[3]

  • Formation of poly-phenylated pyridines: If the reaction is not selective, the second bromine atom on the starting material (2,3-dibromopyridine) can also react.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved using silica gel column chromatography. A common eluent system is a mixture of petroleum ether and ethyl acetate.[4] The progress of the purification can be monitored by Thin Layer Chromatography (TLC).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air.- Use a fresh batch of catalyst. - Ensure the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen).[1] - Consider using a more robust pre-catalyst.
2. Inefficient Catalyst System: The chosen catalyst/ligand combination may not be optimal for this specific transformation.- Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, SPhos, XPhos). Bulky, electron-rich ligands can be beneficial.[1][5]
3. Inappropriate Base or Solvent: The base may not be strong enough, or the solvent may not be suitable for the reaction.- Try a stronger base such as K₃PO₄ or Cs₂CO₃.[1] - Screen different solvent systems like 1,4-dioxane/water, toluene/water, or DMF.[6][7]
4. Low Reaction Temperature: The reaction may require more thermal energy to proceed.- Increase the reaction temperature, typically to the reflux temperature of the chosen solvent (e.g., 80-110 °C).[7]
5. Poor Quality of Reagents: Impurities in starting materials or solvents can inhibit the reaction.- Use freshly distilled and degassed solvents. - Verify the purity of the 2,3-dibromopyridine and phenylboronic acid.
Significant Formation of Biphenyl (Homocoupling) 1. Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.- Ensure the solvent and reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.[2]
2. Use of Pd(II) Pre-catalyst: Pd(II) sources can sometimes lead to more homocoupling during the initial reduction to Pd(0).- Consider using a Pd(0) catalyst source like Pd(PPh₃)₄.
Presence of 3-Phenylpyridine (Dehalogenation) 1. Protic Impurities: The presence of water or other protic species can lead to the reduction of the C-Br bond.- Use anhydrous solvents and ensure all reagents are dry.
2. Sub-optimal Ligand/Base Combination: Certain ligands and bases may favor this side reaction.- Experiment with different ligand and base combinations.
Difficulty in Purifying the Product 1. Co-elution with Byproducts: The desired product may have a similar polarity to side products, making separation by column chromatography difficult.- Optimize the eluent system for column chromatography by trying different solvent ratios or adding a small amount of a third solvent. - Consider alternative purification methods such as recrystallization if the product is a solid.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for a similar compound and provides a good starting point for optimization.[4]

Materials:

  • 2,3-dibromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for elution

Procedure:

  • To a screw-capped vial, add 2,3-dibromopyridine (1.0 equiv.), phenylboronic acid (1.05 equiv.), potassium carbonate (2.0 equiv.), triphenylphosphine (0.1 equiv.), and palladium acetate (0.05 equiv.).

  • Add a solvent mixture of acetonitrile and methanol (2:1).

  • Seal the vial and displace the atmosphere with argon by bubbling the gas through the mixture for 10-15 minutes.

  • Place the sealed vial in a preheated oil bath at 50°C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove solid impurities.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting residue in dichloromethane and wash with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate gradient to obtain pure this compound.

Data Presentation

The following tables summarize typical reaction conditions that can be used as a starting point for the optimization of this compound synthesis.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to Good[7]
Pd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O80-9012Good to Excellent[7]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O100-1104-12Good to Excellent[7]
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1008-16Good to Excellent[7]

Table 2: Influence of Base and Solvent on Reaction Outcome

Base (equiv.)Solvent SystemGeneral Observations
K₂CO₃ (2)Acetonitrile/MethanolEffective for regioselective coupling.[4]
Na₂CO₃ (2)Toluene/WaterA standard and cost-effective system.
K₃PO₄ (2)1,4-Dioxane/WaterOften provides good yields, particularly with electron-rich boronic acids.[6]
Cs₂CO₃ (2)DMFA strong base that can be effective for challenging substrates.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + 2,3-Dibromopyridine Aryl-Pd(II)-Br Aryl-Pd(II)-Br Complex Oxidative_Addition->Aryl-Pd(II)-Br Transmetalation Transmetalation Aryl-Pd(II)-Br->Transmetalation + Phenylboronic Acid + Base Aryl-Pd(II)-Phenyl Aryl-Pd(II)-Phenyl Complex Transmetalation->Aryl-Pd(II)-Phenyl Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Phenyl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product This compound Reductive_Elimination->Product Troubleshooting_Workflow Start Low Yield in Synthesis Check_Reagents Verify Reagent Purity (Degas Solvents) Start->Check_Reagents Check_Catalyst Check Catalyst Activity (Freshness, Inert Atmosphere) Optimize_Base_Solvent Optimize Base and Solvent Check_Catalyst->Optimize_Base_Solvent Catalyst OK Success Improved Yield Check_Catalyst->Success Improvement Optimize_Temp Adjust Reaction Temperature Optimize_Base_Solvent->Optimize_Temp No Improvement Optimize_Base_Solvent->Success Improvement Screen_Ligands Screen Different Ligands Optimize_Temp->Screen_Ligands No Improvement Optimize_Temp->Success Improvement Screen_Ligands->Success Improvement Check_Reagents->Check_Catalyst Reagents OK Check_Reagents->Success Improvement

References

Technical Support Center: Purification of Crude 2-Bromo-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the purification of crude 2-Bromo-3-phenylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Suzuki-Miyaura coupling?

A1: When synthesizing this compound from 2,3-dibromopyridine and phenylboronic acid, common impurities include:

  • Unreacted Starting Materials: 2,3-dibromopyridine and phenylboronic acid.

  • Homocoupling Byproducts: Biphenyl (from the coupling of two phenylboronic acid molecules) and 2,2'-dibromo-3,3'-bipyridine (from the coupling of two 2,3-dibromopyridine molecules). The presence of oxygen can promote the homocoupling of organoboronic acids.[1][2]

  • Catalyst Residues: Palladium complexes used in the coupling reaction.

  • Protodeborylation Product: 2-bromopyridine, formed if the boronic acid is replaced by a hydrogen atom.

Q2: My crude product is a dark oil/solid. What is the likely cause?

A2: A dark coloration in the crude product is often due to residual palladium catalyst, which can appear as a black or dark brown solid. It can also be caused by the presence of colored polymeric byproducts formed under the reaction conditions.

Q3: Which purification technique is most suitable for this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Flash Column Chromatography: This is the most versatile and commonly used method to separate this compound from starting materials, homocoupling byproducts, and other impurities with different polarities.[3]

  • Recrystallization: If the crude product is a solid and has relatively high purity (e.g., >90%), recrystallization can be an effective method to obtain a highly pure final product.

  • Acid-Base Extraction: As a basic compound, this compound can be separated from neutral or acidic impurities through a liquid-liquid extraction process.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an essential technique for monitoring the purification process. It allows for the rapid identification of fractions containing the desired product and assessment of their purity. For this compound, a common mobile phase for TLC analysis is a mixture of hexane and ethyl acetate.

Troubleshooting Guides

Column Chromatography Issues
ProblemPossible Cause(s)Solution(s)
Poor Separation of Spots on TLC Inappropriate eluent system.Optimize the eluent system. For this compound, start with a low polarity mixture (e.g., 30:1 petroleum ether:ethyl acetate) and gradually increase the polarity.[3]
Product Co-elutes with an Impurity The polarity of the product and impurity are very similar.Try a different solvent system (e.g., dichloromethane/hexane). A longer chromatography column can also improve separation.
Streaking of Spots on TLC Plate The compound may be too polar for the eluent, or it may be interacting strongly with the silica gel. The sample may be overloaded on the TLC plate.Add a small amount of a more polar solvent (e.g., methanol) to the eluent. Spot a more dilute sample on the TLC plate.
Low Recovery from the Column The product may be strongly adsorbed to the silica gel. The product may be volatile and lost during solvent removal.After collecting the fractions containing the product, flush the column with a more polar solvent to check for any remaining product. Use a rotary evaporator at a controlled temperature and pressure to remove the solvent.
Recrystallization Issues
ProblemPossible Cause(s)Solution(s)
Compound "Oils Out" Instead of Crystallizing The cooling process is too rapid. The solution is supersaturated. The boiling point of the solvent is higher than the melting point of the compound.Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Add a small amount of additional hot solvent to dissolve the oil, then cool slowly. Choose a solvent with a lower boiling point.
No Crystals Form Upon Cooling The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent, even at low temperatures.Evaporate some of the solvent to increase the concentration and then cool again. Try a different solvent or a solvent pair (e.g., ethanol/water).
Low Recovery of Purified Product Too much solvent was used, leading to significant product loss in the mother liquor. The crystals were washed with a solvent at room temperature.Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a small amount of ice-cold solvent.

Quantitative Data

The following table summarizes representative yields and purity levels that can be expected when purifying crude this compound and related compounds using different techniques. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Starting PurityExpected Final PurityExpected YieldNotes
Flash Column Chromatography 70-90%>98%60-85%Yield is highly dependent on the separation of closely eluting impurities.[4]
Recrystallization >90%>99%70-90%Effective for removing minor impurities.[4]

Note: The data presented is based on the purification of similar bromo-substituted pyridine derivatives and should be considered as a general guide.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of crude this compound using silica gel flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum ether (or hexane)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • Eluent Selection: Determine the optimal eluent system by TLC analysis of the crude product. A good starting point is a 30:1 mixture of petroleum ether and ethyl acetate.[3] The ideal eluent should give the product an Rf value of approximately 0.2-0.4 and provide good separation from impurities.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial eluent and pour it into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add another thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • In a separate flask, add a small amount of silica gel and the dissolved crude product.

    • Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure to the top of the column to begin elution.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the purification of solid, crude this compound. The choice of solvent is critical and may require some experimentation. Common solvents for the recrystallization of bipyridine compounds include ethanol, ethyl acetate, or a mixture of solvents like ethanol/water.

Materials:

  • Crude this compound (solid)

  • A suitable recrystallization solvent (e.g., ethanol, ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to air dry on the filter paper before transferring them to a watch glass or drying oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Crude Product Generation cluster_purification Purification Strategy cluster_analysis Final Product Analysis crude_product Crude this compound tlc_analysis TLC Analysis to Assess Purity and Determine Method crude_product->tlc_analysis column_chrom Flash Column Chromatography tlc_analysis->column_chrom  Major Impurities Present recrystallization Recrystallization tlc_analysis->recrystallization  Minor Impurities Present (Crude >90% Pure) acid_base Acid-Base Extraction tlc_analysis->acid_base  Neutral/Acidic Impurities pure_product Pure this compound column_chrom->pure_product recrystallization->pure_product acid_base->pure_product purity_check Purity Confirmation (NMR, GC-MS) pure_product->purity_check

Caption: A workflow for the purification of crude this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions start Purification Unsuccessful low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product cause_yield1 Product Lost in Mother Liquor low_yield->cause_yield1 cause_yield2 Product Adhered to Silica low_yield->cause_yield2 cause_purity1 Ineffective Separation impure_product->cause_purity1 cause_purity2 Co-elution of Impurities impure_product->cause_purity2 solution_yield1 Minimize Recrystallization Solvent cause_yield1->solution_yield1 solution_yield2 Flush Column with Polar Solvent cause_yield2->solution_yield2 solution_purity1 Optimize Eluent System for Column cause_purity1->solution_purity1 solution_purity2 Try Different Stationary/Mobile Phase cause_purity2->solution_purity2

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Reactions of 2-Bromo-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Bromo-3-phenylpyridine in their synthetic workflows. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on identifying and mitigating common side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product observed in palladium-catalyzed cross-coupling reactions with this compound, and how can I minimize it?

A1: The most frequently encountered side product is 3-phenylpyridine, which results from the hydrodehalogenation (or debromination) of the starting material.[1][2] This reaction replaces the bromine atom with a hydrogen atom and can significantly lower the yield of the desired cross-coupled product.[1] Hydrodehalogenation is a common competing pathway in various palladium-catalyzed reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[3][4][5]

Prevention Strategies:

  • Solvent Choice: The hydrogen source for hydrodehalogenation can be the solvent (e.g., alcohols like methanol or ethanol), water, or even the phosphine ligand.[1][3] Using anhydrous, aprotic solvents such as toluene, dioxane, or DMF can help minimize this side reaction.

  • Base Selection: The choice and purity of the base are critical. Using carbonate or phosphate bases is often preferable to hydroxide or alkoxide bases, which can facilitate hydrodehalogenation.[1]

  • Catalyst and Ligand: The ligand choice can influence the relative rates of cross-coupling versus hydrodehalogenation.[3] Screening different phosphine ligands may be necessary to find the optimal system for your specific transformation.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway relative to the desired productive coupling.

Q2: My reaction has produced a high-molecular-weight impurity that I suspect is a dimer. What is this side product and what causes its formation?

A2: This impurity is likely the homocoupling product, 3,3'-diphenyl-2,2'-bipyridine , formed from the coupling of two molecules of this compound. This side reaction is particularly common in palladium-catalyzed couplings.[6][7]

Causes and Prevention:

  • Catalyst System: The choice of palladium source and ligands can influence the rate of homocoupling. In some cases, the in-situ reduction of a Pd(II) precatalyst can initiate this pathway.[8]

  • Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor homocoupling.[8]

  • Stoichiometry: While not always the primary cause for substrate homocoupling, ensuring precise control over the stoichiometry of the coupling partners can be beneficial.

  • Reductants: The presence of reducing agents, sometimes added intentionally or present as impurities, is often essential for Pd-catalyzed homocoupling reactions to proceed catalytically.[6]

Q3: I am performing a Suzuki-Miyaura coupling and observing significant formation of a biaryl product derived from my boronic acid. How can this be avoided?

A3: The side product you are observing is the result of the homocoupling of the boronic acid reagent. This is a well-known side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of Pd(II) species and oxygen.[2]

Troubleshooting Steps:

  • Degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. This minimizes dissolved oxygen which can oxidize the active Pd(0) catalyst to Pd(II).

  • Catalyst Pre-activation: Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensuring that the pre-catalyst is efficiently reduced to Pd(0) at the start of the reaction.

  • Stoichiometry: Using a large excess of the boronic acid can sometimes increase the rate of its homocoupling.[8] Use a smaller excess (e.g., 1.1 to 1.2 equivalents).

  • Base: The choice of base can be critical. Weaker bases like potassium fluoride (KF) can sometimes suppress homocoupling compared to stronger bases.[9]

Q4: My Buchwald-Hartwig amination of this compound is inefficient, with a major byproduct being 3-phenylpyridine. What is the cause?

A4: In the context of Buchwald-Hartwig amination, the formation of 3-phenylpyridine (the hydrodehalogenated product) is a known unproductive side reaction.[2][5] It can compete directly with the desired C-N bond formation and often arises from a β-hydride elimination pathway from the palladium-amido intermediate.[5]

Optimization Strategies:

  • Ligand Selection: The structure of the phosphine ligand is paramount in Buchwald-Hartwig reactions. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are specifically designed to promote reductive elimination (C-N bond formation) over β-hydride elimination. If you are using less specialized ligands like PPh₃, switching to a modern Buchwald-Hartwig ligand is highly recommended.[10]

  • Base: A strong, non-nucleophilic base like NaOtBu, LHMDS, or K₃PO₄ is required.[11] Ensure the base is fresh and anhydrous.

  • Temperature Control: While these reactions often require heat, excessively high temperatures can sometimes favor decomposition pathways or hydrodehalogenation.

Troubleshooting Guide: Side Product Formation

The table below summarizes common side products, their potential causes, and recommended solutions for reactions involving this compound.

Side Product Reaction Type Potential Cause(s) Recommended Solution(s)
3-Phenylpyridine General Cross-CouplingHydrodehalogenation/Debromination: Presence of protic sources (water, alcohol), inappropriate base (hydroxides), non-optimal ligand.[1][3]Use anhydrous, aprotic solvents (Toluene, Dioxane). Use carbonate or phosphate bases. Screen different phosphine ligands.
3,3'-Diphenyl-2,2'-bipyridine General Cross-CouplingHomocoupling of Aryl Halide: High temperature, certain catalyst systems (e.g., in-situ reduction of Pd(II)).[6][8]Lower reaction temperature. Consider using a direct Pd(0) source. Optimize catalyst/ligand combination.
Biaryl from Boronic Acid Suzuki-MiyauraHomocoupling of Boronic Acid: Presence of oxygen, excess boronic acid, non-optimal base.[2]Thoroughly degas reagents and maintain an inert atmosphere. Reduce excess of boronic acid to ~1.1 eq. Screen alternative bases (e.g., KF, K₂CO₃).
Diyne from Alkyne SonogashiraGlaser Coupling: Presence of oxygen, copper(I) co-catalyst without palladium catalyst activity.Degas the reaction mixture thoroughly. Ensure the palladium catalyst is active. Consider running copper-free Sonogashira conditions.[12]

Experimental Protocols

The following are representative protocols for common cross-coupling reactions using this compound. These should be considered starting points and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol
  • Reagents:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • K₂CO₃ (2.0 mmol, 2.0 equiv, finely ground and dried)

    • Anhydrous, degassed 1,4-Dioxane/Water (4:1, 5 mL)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.[13][14]

Buchwald-Hartwig Amination Protocol
  • Reagents:

    • This compound (1.0 mmol, 1.0 equiv)

    • Primary or Secondary Amine (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

    • XPhos (0.08 mmol, 8 mol%)

    • NaOtBu (1.4 mmol, 1.4 equiv)

    • Anhydrous, degassed Toluene (5 mL)

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

    • Add this compound and a stir bar.

    • Seal the tube, remove it from the glovebox, and attach it to a Schlenk line.

    • Add anhydrous, degassed toluene, followed by the amine via syringe.

    • Heat the reaction to 90-110 °C for 12-24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter, concentrate, and purify by column chromatography.[5][10]

Visualized Workflows and Mechanisms

The following diagrams illustrate the key reaction pathways and a troubleshooting workflow for reactions involving this compound.

G cluster_cycle Palladium Catalytic Cycle cluster_side Side Reaction Pathways cluster_legend Legend start_node start_node product_node product_node side_product_node side_product_node pd0 Pd(0)L_n oa_complex Ar-Pd(II)L_n(Br) (Oxidative Addition) pd0->oa_complex Ar-Br trans_complex Ar-Pd(II)L_n(R) (Transmetalation) oa_complex->trans_complex R-M hydrodehalogenation Ar-H (Hydrodehalogenation) oa_complex->hydrodehalogenation [H] source (e.g., solvent, base) homocoupling Ar-Ar (Homocoupling) oa_complex->homocoupling + Ar-Pd(II)L_n(Br) trans_complex->pd0 Reductive Elimination product Ar-R (Desired Product) trans_complex->product Ar Ar = 3-Phenyl-2-pyridyl R R = Coupling Partner Fragment M M = B(OH)₂, NR'R'', C≡CR', etc.

Caption: General catalytic cycle for cross-coupling and competing side reaction pathways.

Troubleshooting_Workflow start_node start_node decision_node decision_node action_node action_node end_node end_node start Low Yield or Impure Product identify Identify Main Byproduct (LCMS/GCMS) start->identify is_debromination Byproduct is 3-Phenylpyridine? identify->is_debromination is_homocoupling Byproduct is Ar-Ar or R-R? is_debromination->is_homocoupling No debrom_action Action: 1. Use anhydrous aprotic solvent 2. Change base (e.g., K₂CO₃) 3. Screen ligands is_debromination->debrom_action Yes is_starting_material Main peak is Starting Material? is_homocoupling->is_starting_material No homo_action Action: 1. Degas solvent thoroughly 2. Lower reaction temperature 3. Use 1.1 eq of coupling partner 4. Use direct Pd(0) source is_homocoupling->homo_action Yes no_rxn_action Action: 1. Check catalyst/ligand activity 2. Increase temperature 3. Screen different solvents/bases 4. Check starting material purity is_starting_material->no_rxn_action Yes end Re-run Optimized Reaction is_starting_material->end No/ Other Issue debrom_action->end homo_action->end no_rxn_action->end

Caption: Troubleshooting workflow for common issues in this compound reactions.

References

Technical Support Center: Synthesis of 2-Bromo-3-phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Bromo-3-phenylpyridine and its derivatives. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly via Suzuki-Miyaura cross-coupling reactions.

Q1: I am experiencing low to no yield in the Suzuki-Miyaura coupling of 2,3-dibromopyridine with phenylboronic acid. What are the potential causes and solutions?

A1: Low or no yield in this reaction is a common problem that can stem from several factors related to the catalyst, reagents, or reaction conditions. The pyridine nitrogen can coordinate to the palladium catalyst, reducing its activity, a challenge often referred to as the "2-pyridyl problem".[1][2][3]

Key Areas to Investigate:

  • Catalyst and Ligand: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ can be used, systems with more electron-rich and bulky phosphine ligands often give better results for challenging substrates like halopyridines.[1][4]

  • Base Selection: The base activates the boronic acid for transmetalation.[5] Its strength and solubility can significantly impact the reaction rate. Carbonates and phosphates are common choices.[6] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be effective.[5][7]

  • Solvent and Degassing: The reaction is highly sensitive to oxygen, which can deactivate the palladium catalyst.[6][8] Solvents must be thoroughly degassed. Common solvent systems include mixtures of an organic solvent (like 1,4-dioxane or toluene) with water.[6][9]

  • Reaction Temperature: Inadequate temperature can lead to an incomplete reaction. However, excessively high temperatures can cause catalyst decomposition or promote side reactions.[6] A typical range is 80-110 °C.[9][10]

  • Reagent Quality: Boronic acids can degrade over time through protodeboronation, especially in the presence of moisture.[6][11] Using fresh, high-purity boronic acid or more stable alternatives like boronate esters (e.g., pinacol esters) is recommended.[6]

Table 1: Comparison of Suzuki-Miyaura Conditions for Arylpyridine Synthesis

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2.0)MeCN/MeOH (2:1)5083[12]
Pd(PPh₃)₄ (5)-K₃PO₄ (1.5)1,4-Dioxane/H₂O (4:1)85-9560-85[13]
Pd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄ (3.0)1,4-Dioxane11074-82[7]
Pd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)80-100~70-90[14]

Q2: My reaction is producing significant side products, such as the homocoupling of phenylboronic acid (biphenyl) or dehalogenation of the starting material. How can I minimize these?

A2: The formation of side products is often linked to catalyst deactivation, oxygen contamination, or the instability of the boronic acid.

Table 2: Troubleshooting Common Side Products

Side ProductLikely Cause(s)Recommended Solutions
Homocoupling of Boronic Acid (e.g., Biphenyl) Presence of oxygen in the reaction mixture, which can lead to Pd(II) species that promote homocoupling.[8]Ensure thorough degassing of all solvents and reagents. Use several freeze-pump-thaw cycles or sparge with an inert gas (Argon/Nitrogen) for an extended period (15-30 mins).[6][9]
Dehalogenation/Protodeboronation Instability of the boronic acid, especially in aqueous media, leading to its replacement by a hydrogen atom.[6][11] The presence of water can facilitate this process.Use fresh, high-purity boronic acid. Consider using more stable boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts.[6] Minimize water content if possible or use anhydrous conditions with a base like KF.[5]
Formation of 2,3-diphenylpyridine (Double Addition) The initial product, this compound, can undergo a second Suzuki coupling if reaction conditions are too harsh or run for too long.Carefully monitor the reaction progress using TLC or GC/MS.[9] Use a slight excess of the dibromopyridine or control the stoichiometry carefully. Lowering the reaction temperature may also improve selectivity.

Troubleshooting Workflow

G cluster_diagnosis Diagnosis cluster_solution Solutions start Low or No Product Yield check_sm Is Starting Material (SM) Consumed? start->check_sm sm_present SM Largely Unconsumed check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes cat_issue Potential Catalyst Inactivity or Reaction Conditions Issue sm_present->cat_issue side_products Side Products Observed? sm_gone->side_products check_cat 1. Check Catalyst/Ligand Quality 2. Ensure Thorough Degassing 3. Verify Base/Solvent Choice 4. Increase Temperature cat_issue->check_cat homocoupling Homocoupling/Dehalogenation Dominates side_products->homocoupling Yes no_side_products No Major Side Products, Just Baseline/Tarry Mixture side_products->no_side_products No solution_homo Improve Degassing Use Fresher Boronic Acid or Boronate Ester homocoupling->solution_homo solution_tar Product may be unstable under reaction conditions. Try lower temp/shorter time. Check work-up procedure. no_side_products->solution_tar G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification a Charge vial with solids: 2,3-dibromopyridine, phenylboronic acid, K₂CO₃, Pd(OAc)₂, PPh₃ b Evacuate and backfill vial with inert gas (3x) a->b c Add anhydrous MeCN/MeOH solvent mixture via syringe b->c d Place sealed vial in preheated oil bath (50 °C) c->d e Stir vigorously for 24 hours d->e f Monitor progress by TLC (e.g., 30:1 Hexanes:EtOAc) e->f g Cool to room temperature and filter through Celite pad f->g h Concentrate filtrate under reduced pressure g->h i Redissolve residue in DCM and wash with water h->i j Dry organic layer (Na₂SO₄), filter, and concentrate i->j k Purify by silica gel column chromatography j->k

References

Technical Support Center: Purification of 2-Bromo-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-3-phenylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound synthesized via Suzuki-Miyaura coupling?

A1: Common impurities can include unreacted starting materials such as 2,3-dibromopyridine and phenylboronic acid. Additionally, residual palladium catalyst (e.g., Pd(OAc)₂), ligands (e.g., triphenylphosphine), and byproducts from the coupling reaction may be present.[1]

Q2: My crude this compound is an oil. Can I still use recrystallization?

A2: If the product is an oil at room temperature, direct recrystallization is not feasible. In this case, other purification methods such as column chromatography or vacuum distillation should be considered first.[2] It is also possible that the oily nature is due to significant impurities; purification by chromatography may yield a solid product that can then be recrystallized.

Q3: I am observing significant streaking of my compound during silica gel column chromatography. How can I resolve this?

A3: Streaking of basic compounds like pyridines on silica gel is a common issue due to the acidic nature of the silica. To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as 0.1-3% triethylamine, to your eluent system.[3]

Q4: I am not getting any crystal formation during recrystallization. What should I do?

A4: A lack of crystal formation could be due to several factors. The solution may be too dilute; try evaporating some of the solvent to increase the concentration. If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. Also, ensure the solution is cooled slowly, as rapid cooling can sometimes inhibit crystal growth.[2][4]

Q5: How can I confirm the purity of my final this compound product?

A5: The purity of the final product should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for determining percentage purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure and identifying any remaining impurities.[5]

Data Presentation

Table 1: Recommended Solvent Systems for Purification Techniques
Purification MethodRecommended Solvent SystemRationale/Notes
Column Chromatography Hexane/Ethyl Acetate (gradient)A standard solvent system for moderately polar compounds. The gradient allows for the separation of impurities with varying polarities.[6]
Hexane/Ethyl Acetate with 0.1-3% Triethylamine (Et₃N)The addition of triethylamine helps to prevent streaking of the basic pyridine compound on the acidic silica gel.[3]
Recrystallization Ethanol/WaterA mixed solvent system where the compound is soluble in hot ethanol and crystallization is induced by the addition of water.[7]
Ethyl Acetate/HexaneThe compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added as an anti-solvent to induce precipitation.[7]
Table 2: Analytical Techniques for Purity Assessment
Analytical TechniquePrincipleInformation ObtainedKey Advantages
GC-MS Separation by volatility and partitioning, followed by mass analysis.Purity percentage, identification of volatile impurities.High sensitivity and provides molecular weight information of impurities.[5]
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Purity percentage, quantification of non-volatile impurities.Versatile for a wide range of compounds and offers high quantitative accuracy.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification of impurities.Provides detailed structural information of the product and impurities.[5]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent: Hexane/Ethyl Acetate (start with a low polarity mixture, e.g., 95:5)

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Eluent Selection: Determine an appropriate starting eluent system by performing thin-layer chromatography (TLC) on the crude material. The ideal eluent should give a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial eluent and pour it into the column, allowing it to pack evenly without air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Begin eluting the column with the starting eluent, applying gentle pressure.

    • Collect fractions in separate tubes.

    • Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the product and other components.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for purifying solid this compound by recrystallization.

Materials:

  • Crude solid this compound

  • Recrystallization solvent (e.g., Ethanol/Water or Ethyl Acetate/Hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent system where the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[7]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot "good" solvent (e.g., ethanol or ethyl acetate) and heat the mixture until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization:

    • If using a mixed solvent system, add the "poor" solvent (e.g., water or hexane) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Mandatory Visualization

G General Purification Workflow for this compound crude_product Crude this compound column_chromatography Column Chromatography (Hexane/EtOAc +/- Et3N) crude_product->column_chromatography recrystallization Recrystallization (e.g., EtOH/Water) column_chromatography->recrystallization Optional further purification purity_analysis Purity & Structural Analysis (GC-MS, HPLC, NMR) column_chromatography->purity_analysis recrystallization->purity_analysis pure_product Pure this compound purity_analysis->pure_product

Caption: General purification workflow for this compound.

G Troubleshooting Column Chromatography Streaking start Streaking observed on TLC/Column cause Potential Cause: Interaction of basic pyridine with acidic silica gel start->cause solution1 Solution 1: Add 0.1-3% Triethylamine to the eluent cause->solution1 solution2 Solution 2: Use a different stationary phase (e.g., Alumina) cause->solution2 outcome Improved Separation (Reduced Streaking) solution1->outcome solution2->outcome

Caption: Troubleshooting guide for column chromatography streaking.

References

Technical Support Center: Troubleshooting Reactions with 2-Bromo-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3-phenylpyridine. The following sections address common issues encountered during synthetic reactions and offer potential solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions performed with this compound?

A1: The most common coupling reactions involving this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are valued for their broad substrate scope and functional group tolerance.[1][2]

Q2: What are the typical storage conditions for this compound to prevent degradation?

A2: this compound should be stored in a tightly sealed container in a cool, dry place. Like other pyridine derivatives, it can be sensitive to moisture and air.[3] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Q3: I am observing a significant amount of debromination of my this compound starting material. What could be the cause?

A3: Debromination is a common side reaction that can occur under various reaction conditions. Potential causes include the presence of a hydrogen source (e.g., water or protic solvents), certain bases, or a catalyst system that promotes hydrodehalogenation. To minimize this, ensure all reagents and solvents are anhydrous and consider screening different bases or catalyst/ligand combinations.[2]

Q4: Can I use this compound to form a Grignard reagent?

A4: While it is possible to form Grignard reagents from bromopyridines, it can be challenging.[4][5] Competing reactions, such as halogen-metal exchange leading to the formation of a pyridylmagnesium halide, can occur.[4] Careful control of reaction conditions, including the use of activated magnesium and anhydrous solvents, is crucial.[6]

Troubleshooting Guides

Troubleshooting a Failed Suzuki-Miyaura Coupling Reaction

Problem: Low to no yield of the desired coupled product when using this compound in a Suzuki-Miyaura reaction.

Potential Causes & Solutions:

The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can lead to challenges in Suzuki-Miyaura coupling reactions.[2] Key areas to investigate include catalyst deactivation, inefficient transmetalation, and side reactions.

Troubleshooting Workflow for Failed Suzuki-Miyaura Coupling

G start Low/No Product check_reagents Verify Reagent Quality (this compound, Boronic Acid/Ester, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature, Time) start->check_conditions optimize_catalyst Optimize Catalyst System (Ligand, Palladium Source) check_reagents->optimize_catalyst check_conditions->optimize_catalyst optimize_base Screen Different Bases optimize_catalyst->optimize_base optimize_solvent Screen Different Solvents optimize_base->optimize_solvent success Successful Reaction optimize_solvent->success

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Table 1: Troubleshooting Guide for Suzuki-Miyaura Coupling

Potential Issue Possible Cause Recommended Solution
Catalyst Deactivation Pyridine nitrogen coordinating to the palladium center.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium.[2][7]
Inefficient Transmetalation Slow transfer of the organic group from the boron reagent to the palladium complex.Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) and consider a water co-solvent to facilitate this step.[2][8]
Protodeboronation The boronic acid coupling partner is unstable and is replaced by a hydrogen atom.Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[2] Ensure anhydrous conditions if using a base sensitive to water.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction mixture (e.g., freeze-pump-thaw cycles or sparging with argon/nitrogen).[2]
Poor Solubility Starting materials are not fully dissolved in the chosen solvent.Screen alternative solvents or solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O, DMF).[9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).

  • Degassing: Seal the flask and perform several cycles of vacuum and backfilling with an inert gas (argon or nitrogen).[8]

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]

Troubleshooting a Failed Buchwald-Hartwig Amination

Problem: Low conversion or formation of side products in the Buchwald-Hartwig amination of this compound.

Potential Causes & Solutions:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the choice of catalyst, ligand, and base.[1] An unproductive side reaction can be the beta-hydride elimination from the amide, leading to hydrodehalogenation of the starting material.[1]

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' PdII_Amine Ar-Pd(II)-NHR'R'' AmineCoord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido Ar-Pd(II)-NR'R''(L_n) Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Reforms Product Ar-NR'R'' RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Table 2: Troubleshooting Guide for Buchwald-Hartwig Amination

Potential Issue Possible Cause Recommended Solution
Low Catalyst Activity Inappropriate ligand for the substrate.Screen a variety of phosphine ligands. Bidentate ligands like BINAP or DPPF can be effective.[1] For challenging couplings, consider sterically hindered, electron-rich ligands like XPhos or SPhos.[11]
Base Incompatibility The chosen base is not strong enough or is sterically hindered.Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is common.[12] Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃).[11]
Side Reactions Beta-hydride elimination leading to debromination.This is an unproductive pathway that competes with reductive elimination.[1] Using a more sterically hindered ligand can sometimes disfavor this pathway.
Reaction Not Going to Completion Insufficient temperature or reaction time.Cautiously increase the reaction temperature. Monitor the reaction over a longer period.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOt-Bu) to a dry reaction vessel.

  • Reagent Addition: Add this compound and the desired amine.

  • Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture with stirring to the appropriate temperature (typically 80-110 °C).

  • Monitoring: Track the reaction's progress using TLC, GC-MS, or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate. Purify the residue by flash column chromatography.

Troubleshooting Lithiation and Grignard Formation

Problem: Failure to form the organometallic reagent or low yields in subsequent reactions.

Potential Causes & Solutions:

The formation of organolithium and Grignard reagents is highly sensitive to moisture and air. For heterocyclic systems like this compound, side reactions can also be a significant issue.

Logical Relationship for Troubleshooting Organometallic Formation

G start Failed Organometallic Reaction cause1 Presence of Water/Oxygen start->cause1 cause2 Inactive Metal Surface (for Grignard) start->cause2 cause3 Incorrect Temperature start->cause3 cause4 Side Reactions start->cause4 solution1 Use Anhydrous Solvents and Inert Atmosphere cause1->solution1 solution2 Activate Magnesium (e.g., with Iodine) cause2->solution2 solution3 Maintain Low Temperature (especially for Lithiation) cause3->solution3 solution4 Slow Addition of Reagents cause4->solution4

References

reaction monitoring techniques for 2-Bromo-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromo-3-phenylpyridine. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the progress of a reaction involving this compound?

A1: The choice of technique depends on your specific reaction conditions and available equipment. Here are the most common and effective methods:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative analysis. It's excellent for quickly checking for the presence of starting material and the formation of the product.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and purity. It is highly reproducible and can be coupled with a mass spectrometer (LC-MS) for definitive identification of components.[2][3][4]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. GC coupled with mass spectrometry (GC-MS) is a powerful tool for separation and identification of reactants, products, and byproducts.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used for in-situ reaction monitoring to observe the formation of products and intermediates in real-time without the need for sample workup.[2][7]

Q2: I am having trouble with the Suzuki-Miyaura coupling to synthesize this compound. What are the common causes of low yield?

A2: Low yields in Suzuki reactions with 2-bromopyridines are a frequent issue. Common culprits include:

  • Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to its deactivation.[8][9]

  • Instability of Coupling Partners: Boronic acids, especially pyridylboronic acids, can be unstable and degrade under reaction conditions.[8]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for success. Standard catalysts like Pd(PPh₃)₄ may not be effective.[8][10]

  • Presence of Oxygen: Oxygen can lead to the undesirable homocoupling of the boronic acid.[8][9]

Q3: How can I minimize the formation of homocoupling byproducts in my Suzuki reaction?

A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[8][9] To minimize this:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Techniques like freeze-pump-thaw cycles (at least three) or sparging with an inert gas (argon or nitrogen) are highly effective.[8][9]

  • Maintain an Inert Atmosphere: Ensure a positive pressure of an inert gas is maintained throughout the reaction setup and duration.[8]

  • Use an Excess of the Bromide: Adding a slight excess of 2-bromopyridine can sometimes help to favor the cross-coupling reaction over homocoupling.

Q4: My TLC plate shows streaking when I try to monitor my reaction. What could be the cause?

A4: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: Applying too much sample to the plate is a common cause. Try spotting a more dilute solution.[2]

  • Inappropriate Solvent System: The mobile phase may not be suitable for the polarity of your compounds. Experiment with different solvent systems to achieve better separation.[2]

  • High Boiling Point Solvents: If your reaction is in a high boiling point solvent like DMF or DMSO, it can cause streaking. To remedy this, after spotting the plate, place it under a high vacuum for a few minutes before developing it.[11]

  • Acidic or Basic Compounds: The silica gel on TLC plates is slightly acidic. If your compound is sensitive to acid, it may decompose on the plate, causing streaking. You can try using alumina plates or neutralizing the silica plate with a base like triethylamine in the developing solvent.[11]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

If you are experiencing low or no yield when synthesizing this compound via a Suzuki-Miyaura coupling, follow this troubleshooting workflow.

G start Low/No Yield catalyst Evaluate Catalyst System - Try bulky, electron-rich ligands (e.g., SPhos) - Use a pre-catalyst start->catalyst reagents Check Reagent Quality - Use pure, dry 2-bromopyridine, boronic acid, base, and solvent - Check for impurities catalyst->reagents If no improvement inert Ensure Rigorous Inert Conditions - Degas solvent thoroughly (freeze-pump-thaw) - Maintain positive inert gas pressure reagents->inert If no improvement conditions Optimize Base and Solvent - Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) - Ensure all components are soluble in the chosen solvent inert->conditions If no improvement success Improved Yield conditions->success If successful

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Issue 2: Unexpected Peaks in HPLC/GC-MS Analysis

If you observe unexpected peaks in your chromatogram when analyzing your reaction mixture, this guide can help you identify the cause.

Observation Possible Cause Suggested Action
Peak corresponding to the mass of your boronic acid dimerHomocoupling of the boronic acidImprove degassing of the reaction mixture and ensure a strict inert atmosphere.[8][9]
Peak corresponding to debrominated starting materialProtodeboronation or debrominationUse anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[8][9]
Multiple small, unidentified peaksImpurities in starting materials or reagentsCheck the purity of your starting materials and reagents using a suitable analytical technique before use.
Broad or tailing peaksPoor chromatographyOptimize your HPLC/GC method. For HPLC, try a different column or mobile phase composition. For GC, optimize the temperature program.

Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring

This protocol outlines the steps for monitoring a reaction using Thin-Layer Chromatography.[1][12]

  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a TLC plate. Mark spots for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).

  • Spot the Plate:

    • Dissolve a small amount of your starting this compound in a volatile solvent (e.g., ethyl acetate) and spot it on the "SM" mark.

    • Carefully take an aliquot from your reaction mixture using a capillary tube and spot it on the "RM" mark.[1]

    • On the "Co" mark, spot the starting material first, and then spot the reaction mixture on top of it.[1]

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.

  • Visualize the Plate: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a staining agent like potassium permanganate.

  • Analyze the Results: The disappearance of the starting material spot in the "RM" lane and the appearance of a new product spot indicates the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.[1]

G cluster_0 Preparation cluster_1 Analysis prep_plate Prepare TLC Plate spot_plate Spot SM, Co, and RM prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize_plate Visualize under UV/Stain develop_plate->visualize_plate analyze Analyze Results visualize_plate->analyze

Caption: Workflow for monitoring a reaction using TLC.

Protocol 2: General HPLC Method for Analysis

This is a representative reversed-phase HPLC method that can be adapted for the analysis of this compound.[3][4]

Parameter Condition
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable ratio of A:B (e.g., 90:10), and gradually increase the percentage of B over 10-15 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh a small amount of pure this compound and dissolve it in a known volume of diluent (e.g., 50:50 acetonitrile:water) to create a stock solution. Prepare working standards by diluting the stock solution.

  • Reaction Sample: Take a small aliquot of the reaction mixture, quench it if necessary, and dilute it with the diluent to a suitable concentration for HPLC analysis. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 3: General GC-MS Method for Analysis

This protocol provides a starting point for developing a GC-MS method for this compound.

Parameter Condition
Column A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature 250 °C
Oven Program Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z

Sample Preparation:

  • Take a small aliquot of the reaction mixture.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Dilute the sample to an appropriate concentration with the organic solvent before injection.

References

Technical Support Center: Solvent Effects on 2-Bromo-3-phenylpyridine Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent choice on the reactivity of 2-Bromo-3-phenylpyridine in common cross-coupling reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?

A1: The most frequently employed cross-coupling reactions for the functionalization of this compound are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are pivotal in the synthesis of a wide range of compounds relevant to pharmaceuticals and materials science.

Q2: How does solvent polarity generally affect the Suzuki-Miyaura coupling of this compound?

A2: Solvent polarity is a critical parameter in Suzuki-Miyaura couplings. For substrates like this compound, a mixture of a non-polar or polar aprotic solvent with water is often optimal. The organic solvent (e.g., 1,4-dioxane, THF, toluene) dissolves the aryl halide and the catalyst, while the aqueous phase is necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), facilitating the crucial transmetalation step. While polar aprotic solvents can sometimes accelerate the reaction, the choice is highly dependent on the specific substrates, ligand, and base used.[1]

Q3: Which solvents are typically recommended for the Buchwald-Hartwig amination of this compound?

A3: For the Buchwald-Hartwig amination, non-polar aprotic solvents such as toluene and 1,4-dioxane are generally the preferred choice.[2] These solvents have been shown to lead to high conversion rates for the amination of similar aryl bromides.[2] While more polar solvents like DMF or DMSO can be used, they may sometimes lead to lower yields or side reactions.[2]

Q4: Can the pyridine nitrogen in this compound interfere with the reaction?

A4: Yes, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity. This is a known challenge when working with 2-halopyridines. The choice of a bulky phosphine ligand is crucial to shield the palladium center and minimize this catalyst poisoning effect.

Q5: Is it necessary to degas the solvent for these reactions?

A5: Absolutely. Palladium(0) catalysts are sensitive to oxygen, which can cause oxidation to inactive Pd(II) species and lead to catalyst decomposition (often observed as the formation of palladium black). Thoroughly degassing all solvents prior to use by sparging with an inert gas (e.g., argon or nitrogen) is a critical step to ensure high yields and reproducibility.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling of this compound is resulting in a low yield or no product. What are the likely solvent-related causes, and how can I address them?

Answer: Low yields in Suzuki-Miyaura couplings of 2-bromopyridines are frequently linked to the solvent system. Here are the key factors to investigate:

  • Inadequate Reagent Solubility: If the base or other reagents are not sufficiently soluble, the reaction rate will be significantly hindered.

    • Troubleshooting Step: If using a biphasic system (e.g., toluene/water), ensure vigorous stirring to maximize the interfacial area. Consider switching to a solvent system with better solubilizing properties for all components, such as a 1,4-dioxane/water or THF/water mixture.[3]

  • Suboptimal Solvent Polarity: The polarity of the solvent mixture can influence the rate of key steps in the catalytic cycle.

    • Troubleshooting Step: Screen different solvent mixtures. A common starting point is a 4:1 or 5:1 ratio of organic solvent to water. For some systems, increasing the water content can be beneficial.[3]

  • Catalyst Deactivation due to Oxygen: The presence of dissolved oxygen in the solvent will deactivate the Pd(0) catalyst.

    • Troubleshooting Step: Ensure all solvents are rigorously degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.

Issue 2: Significant Side Product Formation (Homocoupling and Protodebromination)

Question: I am observing a significant amount of homocoupled boronic acid and/or the debrominated starting material (3-phenylpyridine) in my reaction. How can the solvent choice help minimize these side reactions?

Answer: The formation of these side products is a common problem that can often be mitigated by optimizing the solvent and reaction conditions.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.

    • Troubleshooting Step: As with low yield issues, the primary solution is to ensure a strictly inert atmosphere by thoroughly degassing all solvents.[4]

  • Protodebromination (Hydrodehalogenation): This occurs when the bromine atom is replaced by a hydrogen atom. This side reaction can be more prevalent if the rate of the desired cross-coupling is slow.

    • Troubleshooting Step: The choice of solvent can influence the reaction kinetics. Switching to a solvent system that promotes a faster rate for the Suzuki-Miyaura coupling can often outcompete the protodebromination pathway. For similar substrates, toluene/H₂O and t-BuOH/H₂O with bulky phosphine ligands have proven effective in increasing reaction rates.[5]

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Question: My reaction mixture is turning black, and I see a precipitate, which I suspect is palladium black. What is the role of the solvent in this issue?

Answer: The formation of palladium black is a clear indication of the decomposition of the active Pd(0) catalyst. The solvent can play a role in several ways:

  • Poor Ligand Solubility: The phosphine ligand is essential for stabilizing the palladium catalyst. If the ligand has poor solubility in the chosen solvent, it cannot effectively coordinate with the palladium, leading to aggregation and precipitation as palladium black.

    • Troubleshooting Step: Ensure that your chosen ligand is soluble in the reaction solvent at the reaction temperature. If not, consider a different solvent or a more soluble ligand.

  • High Reaction Temperature: While heating is often necessary, excessively high temperatures can accelerate catalyst decomposition, especially in certain solvents.

    • Troubleshooting Step: Try lowering the reaction temperature. This may require a longer reaction time, but it can preserve the catalyst's activity. Monitor the reaction progress by TLC or LC-MS to find the optimal balance.

Data Presentation

Table 1: Solvent Effects on Suzuki-Miyaura Coupling of 2-Bromopyridine Analogues

This data is compiled from reactions on substrates similar to this compound and should be used as a guide for optimization.

Solvent System (v/v)BaseCatalyst/LigandTemperature (°C)Time (h)Yield (%)Reference
1,4-Dioxane/H₂O (4:1)K₂CO₃Pd(PPh₃)₄10024Good[6]
Toluene/H₂OK₂CO₃Pd(OAc)₂/PPh₃10012-24Moderate to Good[7]
DME/H₂ONa₂CO₃Pd(PPh₃)₄80-9012Good to Excellent[7]
1,4-Dioxane/H₂OK₃PO₄Pd₂(dba)₃/SPhos100-1104-12Good to Excellent[7]
DMFCs₂CO₃PdCl₂(dppf)1008-16Good to Excellent[7]
MeOH/H₂O (5:1)K₃PO₄Custom Pd ComplexAmbient199[8]
1,4-Dioxane/H₂O (5:1)K₃PO₄Custom Pd ComplexAmbient1650[8]
Toluene/H₂O (5:1)K₃PO₄Custom Pd ComplexAmbient1611[8]
Table 2: Solvent Screening for Buchwald-Hartwig Amination of Bromobenzene with Secondary Amines

This data provides a general trend for Buchwald-Hartwig aminations and suggests that non-polar aprotic solvents are often superior.

SolventConversion (%)
Toluene>95
1,4-Dioxane~90
THF~70-85
DMF~20-60
DMSO<20

(Data adapted from a study on the coupling of bromobenzene with various secondary amines, which is indicative of the expected trend for this compound).[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the base, and the palladium catalyst.[7]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Add the degassed solvent mixture via syringe.[9]

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80–110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[10]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[10]

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system.[10]

General Protocol for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1–1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1–2 mol%)

  • Phosphine ligand (e.g., XPhos, 2–4 mol%)

  • Base (e.g., NaO-t-Bu, 1.2–1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the vessel, evacuate, and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Reagent Addition: Add this compound and the amine coupling partner. Then, add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) and stir until completion, monitoring by TLC or LC-MS.[11]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.[11]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by chromatography.[11]

Mandatory Visualization

Experimental_Workflow General Workflow for Palladium-Catalyzed Cross-Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Coupling Partner, & Base C Evacuate & Backfill with Inert Gas (3x) A->C B Add Degassed Solvent D Add Catalyst & Ligand B->D C->B E Heat to 80-110 °C D->E F Stir & Monitor (TLC, LC-MS) E->F G Cool to RT & Quench F->G H Aqueous Workup & Extraction G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J K Final Product J->K Characterize (NMR, MS)

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Low_Yield Troubleshooting Guide for Low Yield Start Low or No Yield Observed Check_Reagents Are all reagents pure and solvents properly degassed? Start->Check_Reagents Reagent_Sol Action: Purify reagents, use fresh anhydrous/degassed solvents. Check_Reagents->Reagent_Sol No Check_Solubility Are all components soluble in the chosen solvent system? Check_Reagents->Check_Solubility Yes Solubility_Sol Action: Screen alternative solvents (e.g., Dioxane/H2O, THF/H2O). Ensure vigorous stirring. Check_Solubility->Solubility_Sol No Check_Catalyst Is there evidence of catalyst decomposition (e.g., palladium black)? Check_Solubility->Check_Catalyst Yes Catalyst_Sol Action: Lower reaction temperature. Screen different ligands for stability. Check_Catalyst->Catalyst_Sol Yes Check_Conditions Is the reaction sluggish (incomplete conversion)? Check_Catalyst->Check_Conditions No Conditions_Sol Action: Increase temperature cautiously. Increase reaction time. Screen different bases. Check_Conditions->Conditions_Sol Yes

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Catalyst Selection for 2-Bromo-3-phenylpyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2-Bromo-3-phenylpyridine. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for functionalizing this compound?

A1: The most prevalent cross-coupling reactions for this compound are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These palladium-catalyzed methods are widely used for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Q2: Why can 2-bromopyridine substrates be challenging in palladium-catalyzed cross-coupling reactions?

A2: 2-Halopyridines, such as this compound, can be challenging substrates due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst. This coordination can lead to catalyst poisoning or deactivation, resulting in low reaction yields. The choice of appropriate ligands is crucial to mitigate this issue. Bulky, electron-rich phosphine ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center, thus preserving catalyst activity.

Q3: What is the typical reactivity order for halogens in cross-coupling reactions?

A3: The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This means that an aryl iodide is more reactive than an aryl bromide, which is in turn more reactive than an aryl chloride. This differential reactivity can be exploited for selective cross-coupling in polyhalogenated substrates.

Q4: What are the signs of catalyst deactivation or decomposition during my experiment?

A4: Visual indicators of catalyst deactivation include the formation of a black precipitate, known as palladium black, which is inactive metallic palladium that has precipitated from the catalytic cycle. A reaction mixture that fails to change color or stalls before completion can also signify catalyst decomposition.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low to no product formation. What are the potential causes and solutions?

A: Low yields in Suzuki-Miyaura couplings of 2-bromopyridines are a common issue. Here is a systematic approach to troubleshoot the problem:

  • Catalyst System: The choice of palladium precursor and ligand is critical. For electron-rich substrates like 2-bromopyridines, bulky, electron-rich phosphine ligands are often beneficial.

    • Recommendation: Screen different catalyst systems. Consider using a pre-formed catalyst for better reproducibility.[1]

  • Base Selection: The base plays a crucial role in the transmetalation step. The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system.

    • Recommendation: If using a common base like K₂CO₃ with suboptimal results, consider screening other bases such as K₃PO₄ or Cs₂CO₃.

  • Solvent System: The solubility of all reaction components is essential. A mixture of an organic solvent and water is often employed.

    • Recommendation: Optimize the solvent ratio to ensure all components are fully dissolved. Common solvent systems include dioxane/water and toluene/water.

  • Reaction Temperature: While many Suzuki couplings require heat, excessive temperatures can lead to catalyst decomposition.

    • Recommendation: Optimize the reaction temperature. If catalyst decomposition (palladium black formation) is observed, try lowering the temperature and extending the reaction time.

  • Protodeboronation: Boronic acids can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.

    • Recommendation: Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.

Issue 2: Alkyne Homocoupling in Sonogashira Coupling

Q: I am performing a Sonogashira coupling with this compound and a terminal alkyne, but I am observing a significant amount of the alkyne homocoupling (Glaser coupling) byproduct. How can I minimize this?

A: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used. Here are some strategies to suppress this side reaction:

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.

    • Recommendation: Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas) and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Copper-Free Conditions: The copper co-catalyst is often implicated in alkyne homocoupling.

    • Recommendation: Consider using a copper-free Sonogashira protocol. These protocols often require specific ligands to facilitate the reaction.

  • Reaction Temperature: Higher temperatures can sometimes favor homocoupling.

    • Recommendation: Optimize the reaction temperature, potentially running the reaction at a lower temperature for a longer duration.

Issue 3: Catalyst Poisoning in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of this compound is giving low yields, and I suspect catalyst poisoning. How can I address this?

A: Catalyst poisoning by the pyridine nitrogen is a known challenge for 2-halopyridine substrates. The following steps can help mitigate this issue:

  • Ligand Choice: The ligand plays a critical role in shielding the palladium center from the pyridine nitrogen.

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald biarylphosphine ligand families (e.g., XPhos, SPhos).

  • Catalyst Loading: If catalyst poisoning is significant, a higher catalyst loading may be necessary to achieve full conversion.

    • Recommendation: Incrementally increase the catalyst loading while monitoring the reaction progress.

  • Base Selection: The choice of base can influence the stability and activity of the catalytic system.

    • Recommendation: While strong bases like NaOtBu are common, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can sometimes offer better functional group tolerance and may be effective, although they might require higher catalyst loadings and longer reaction times.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 2-bromopyridine derivatives, providing a baseline for catalyst selection and optimization for this compound.

Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives

Palladium PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012HighEffective for mono-arylation of di-bromopyridines.[2]
PdCl₂(dppf)dppfK₂CO₃DME802HighEffective for di-arylation of di-bromopyridines.[2]
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-24EffectiveSuitable for mono-arylation.[2]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-22GoodA classic catalyst system.[2]

Note: Yields are highly dependent on the specific coupling partners.

Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [3]

Palladium Catalyst (mol%)Ligand (mol%)Cu(I) Salt (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF1003up to 96
PdCl₂(PPh₃)₂ (2.5)-CuI (5)Et₃NDMF100392
Pd(OAc)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100385
Pd₂(dba)₃ (1.25)PPh₃ (5)CuI (5)Et₃NDMF100382

Data extracted from a study on 2-amino-3-bromopyridines, which are structurally similar to this compound.[3]

Table 3: Buchwald-Hartwig Amination of 2-Bromopyridines

Palladium PrecursorLigandBaseSolventTemp. (°C)Yield (%)Notes
Pd(OAc)₂dpppNaOtBuToluene8055-98Effective for volatile amines.[4]
Pd₂(dba)₃XPhosNaOtBuToluene80-110HighA robust system for a wide range of amines.
Pd(OAc)₂BINAPNaOtBuToluene8060Used for coupling with a diamine.[5]

Note: Yields are highly dependent on the specific amine coupling partner.

Experimental Protocols & Visualizations

General Experimental Workflow for Cross-Coupling Reactions

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine aryl halide, coupling partner, and base in a dry reaction vessel degas Degas the reaction mixture prep->degas add_catalyst Add palladium catalyst and ligand under inert atmosphere degas->add_catalyst heat Heat and stir for the specified time add_catalyst->heat monitor Monitor reaction progress (TLC, GC/MS, LC/MS) heat->monitor workup Aqueous work-up and extraction monitor->workup purify Purify by column chromatography workup->purify product Isolated Product purify->product

A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting Low Yield: A Logical Approach

G start Low or No Product Yield check_catalyst Is palladium black visible? start->check_catalyst catalyst_yes Catalyst decomposition. Lower temperature, check reagent purity. check_catalyst->catalyst_yes Yes check_sm Are starting materials consumed? check_catalyst->check_sm No optimize Systematically optimize reaction conditions. catalyst_yes->optimize sm_no Inactive catalyst system. Screen different ligands, bases, or solvents. check_sm->sm_no No sm_yes Side reactions likely. Check for homocoupling or protodeboronation. check_sm->sm_yes Yes sm_no->optimize sm_yes->optimize

A logical workflow for troubleshooting low yields in cross-coupling reactions.
Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex oxidative_addition Oxidative Addition oxidative_addition->pd2_complex pd2_intermediate R-Pd(II)L_n-R' pd2_complex->pd2_intermediate transmetalation Transmetalation transmetalation->pd2_intermediate pd2_intermediate->pd0 product Ar-R' pd2_intermediate->product reductive_elimination Reductive Elimination reductive_elimination->pd0 aryl_halide Ar-X aryl_halide->oxidative_addition organoboron R'-B(OR)₂ organoboron->transmetalation base Base base->transmetalation

A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

Validation & Comparative

Comparative NMR Analysis of 2-Bromo-3-phenylpyridine and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the nuclear magnetic resonance (NMR) data for 2-Bromo-3-phenylpyridine alongside its structural analogues: 2-phenylpyridine, 3-phenylpyridine, and 2-bromopyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive look at the spectral characteristics of these compounds.

Due to the absence of publicly available experimental NMR data for this compound, this guide presents predicted ¹H and ¹³C NMR data based on established substituent effects observed in the provided analogues. This predictive analysis serves as a valuable tool for the identification and characterization of this and similar compounds.

¹H NMR Data Comparison

The ¹H NMR spectra of pyridine derivatives are characterized by distinct chemical shifts and coupling constants that are influenced by the nature and position of substituents. The introduction of a bromine atom and a phenyl group in this compound is expected to significantly alter the electronic environment of the pyridine and phenyl ring protons compared to the parent compounds.

CompoundH-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)Phenyl Protons (δ, ppm)
This compound (Predicted) ~7.4-7.5~7.2-7.3~8.4-8.5~7.3-7.6
2-Phenylpyridine[1]7.65-7.84 (m)7.15-7.37 (m)8.60-8.83 (m)7.40-7.55 (m), 7.91-8.11 (m)
3-Phenylpyridine[2]7.82 (ddd)7.31-7.44 (m)8.57 (dd), 8.84 (d)7.31-7.54 (m)
2-Bromopyridine[3]7.44-7.55 (m)7.21-7.26 (m)8.30-8.40 (m)-

Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are denoted as d (doublet), dd (doublet of doublets), ddd (doublet of doublet of doublets), and m (multiplet).

¹³C NMR Data Comparison

The ¹³C NMR chemical shifts are highly sensitive to the electronic effects of substituents. The electronegative bromine atom at the C-2 position and the phenyl group at the C-3 position in this compound are expected to cause significant shifts in the carbon resonances of the pyridine ring.

CompoundC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)Phenyl Carbons (δ, ppm)
This compound (Predicted) ~142-144~138-140~128-130~123-125~150-152~128-137
2-Phenylpyridine[1]157.4139.4120.6122.1149.6126.9, 128.7, 128.9
3-Phenylpyridine148.1, 149.9134.2, 134.7123.5136.9149.8, 154.6127.0, 128.0, 129.0, 138.0
2-Bromopyridine[3]142.4128.4122.8138.6150.3-

Note: Chemical shifts (δ) are reported in parts per million (ppm).

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra.

Instrumentation: A standard NMR spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: Approximately 16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: Approximately 240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096, depending on the sample concentration and solubility.

  • Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak or TMS.

Visualizing NMR Correlations

The following diagram illustrates the predicted key ¹H-¹³C correlations for this compound, which can be confirmed by 2D NMR experiments such as HSQC and HMBC.

G Predicted NMR Correlations for this compound cluster_structure Chemical Structure cluster_h_nmr Predicted ¹H NMR Signals cluster_c_nmr Predicted ¹³C NMR Signals Structure H6 H-6 (~8.4-8.5 ppm) C2 C-2 (~142-144 ppm) H6->C2 ³J(C,H) C5 C-5 (~123-125 ppm) H6->C5 ²J(C,H) C6 C-6 (~150-152 ppm) H6->C6 ¹J(C,H) H4 H-4 (~7.4-7.5 ppm) H4->C2 ³J(C,H) C4 C-4 (~128-130 ppm) H4->C4 ¹J(C,H) H4->C5 ²J(C,H) H4->C6 ³J(C,H) H5 H-5 (~7.2-7.3 ppm) C3 C-3 (~138-140 ppm) H5->C3 ³J(C,H) H5->C4 ²J(C,H) H5->C5 ¹J(C,H) H_phenyl Phenyl-H (~7.3-7.6 ppm) H_phenyl->C3 ²J/³J(C,H) C_phenyl Phenyl-C (~128-137 ppm) H_phenyl->C_phenyl ¹J(C,H)

Caption: Predicted ¹H-¹³C NMR correlations for this compound.

References

Interpreting the Mass Spectrum of 2-Bromo-3-phenylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, mass spectrometry is an indispensable tool for molecular structure elucidation. This guide provides a detailed interpretation of the expected mass spectrum of 2-Bromo-3-phenylpyridine, a compound of interest in synthetic and medicinal chemistry. Due to the absence of a publicly available mass spectrum for this compound, this guide will present a predicted fragmentation pattern based on the known mass spectrometric behavior of structurally related compounds. This comparative analysis, supported by experimental data from similar molecules, offers a robust framework for identifying and characterizing this and other halogenated aromatic compounds.

Predicted Mass Spectrum Analysis of this compound

The mass spectrum of this compound is expected to be characterized by several key features, primarily dictated by the presence of a bromine atom and the stability of the aromatic rings. The molecular formula is C₁₁H₈BrN, with a molecular weight of approximately 234.1 g/mol .[1][2][3]

Molecular Ion Peak (M⁺): A prominent molecular ion peak is anticipated, which will appear as a doublet due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This will result in two peaks of almost equal intensity at m/z values corresponding to [C₁₁H₈⁷⁹BrN]⁺ and [C₁₁H₈⁸¹BrN]⁺.

Major Fragmentation Pathways: The fragmentation of the molecular ion is predicted to proceed through several key pathways, driven by the loss of the bromine atom and fragmentation of the pyridine and phenyl rings.

Comparison with Alternative Compounds

To substantiate the predicted fragmentation pattern of this compound, a comparison with the experimentally determined mass spectra of related compounds is invaluable. The following table summarizes the key fragments of 2-bromobiphenyl, 4-bromobiphenyl, and 2-chloropyridine.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Interpretation of Key Fragments
This compound (Predicted) 233/235154, 127, 77[M-Br]⁺, [M-Br-HCN]⁺, [C₆H₅]⁺
2-Bromobiphenyl 232/234153, 152, 76[M-Br]⁺, [M-Br-H]⁺, [C₆H₄]⁺
4-Bromobiphenyl 232/234153, 152, 76[M-Br]⁺, [M-Br-H]⁺, [C₆H₄]⁺
2-Chloropyridine 113/11578, 51[M-Cl]⁺, [C₄H₃]⁺

Data for comparator compounds sourced from the NIST WebBook.[4][5][6][7]

The comparison highlights that the loss of the halogen atom is a primary and highly characteristic fragmentation pathway for all these compounds. The subsequent fragmentation of the resulting radical cation provides further structural information.

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

fragmentation Predicted Fragmentation of this compound M [C₁₁H₈BrN]⁺˙ m/z = 233/235 F1 [C₁₁H₈N]⁺ m/z = 154 M->F1 - Br• F3 [C₆H₅]⁺ m/z = 77 M->F3 - C₅H₃BrN F2 [C₁₀H₅N]⁺˙ m/z = 127 F1->F2 - HCN

Caption: Predicted major fragmentation pathways of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a typical experimental protocol for acquiring the mass spectrum of a halogenated aromatic compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

2. GC Conditions: [8][9][10]

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 10 minutes.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 50-350.

  • Scan Speed: 1000 amu/s.

4. Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg) in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final concentration of 100 µg/mL.

This guide provides a predictive and comparative framework for the interpretation of the mass spectrum of this compound. By understanding the characteristic fragmentation patterns of the bromopyridine and phenyl moieties, researchers can confidently identify and characterize this and similar molecules in their work. The provided experimental protocol offers a starting point for obtaining high-quality mass spectral data for such compounds.

References

A Comparative Guide to HPLC Analysis of 2-Bromo-3-phenylpyridine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like 2-Bromo-3-phenylpyridine is critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this purpose due to its high resolution, sensitivity, and quantitative precision. This guide presents a comparative analysis of suitable HPLC methods for assessing the purity of this compound, providing detailed experimental protocols and performance data to aid in method selection and development.

While a specific validated method for this compound is not extensively published, this guide synthesizes established protocols for analogous brominated and substituted pyridine compounds to propose effective analytical strategies.[1][2] The comparison focuses on two primary reversed-phase column chemistries: the industry-standard C18 and an alternative Phenyl phase, which can offer unique selectivity for aromatic and halogenated compounds.[3]

Methodology Comparison: C18 vs. Phenyl Column

The choice of HPLC column is the most critical factor in achieving adequate separation of the main compound from its potential impurities.

  • Reversed-Phase C18: This is the most common and robust choice for a wide range of compounds, separating analytes primarily based on hydrophobicity.[4] It is a reliable starting point for method development for this compound.

  • Phenyl Phase (e.g., Phenyl-Hexyl): Phenyl columns provide an alternative selectivity based on π-π interactions between the phenyl stationary phase and the aromatic rings of the analyte. This can be particularly advantageous for separating compounds with aromatic or halogenated functional groups, such as this compound, from closely related impurities.[3]

The following sections detail the experimental protocols for each method and present a comparative summary of expected performance.

Experimental Protocols

Instrumentation and General Conditions

A standard HPLC system equipped with the following components is suitable for both methods:

  • HPLC System: Quaternary or Binary Pump, Autosampler, Column Oven, and a Diode Array Detector (DAD) or UV-Vis Detector.

  • Data Acquisition: Chromatography Data Station (e.g., Empower, Chromeleon).

Standard and Sample Preparation

The preparation of solutions is consistent across both comparative methods.

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is a suitable diluent.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL): Prepare the sample to be tested at the same concentration as the Working Standard Solution using the diluent.

Chromatographic Method Details

The core of the comparison lies in the differing column and mobile phase conditions.

Method 1: Standard Reversed-Phase (C18) This method serves as the baseline for purity analysis.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 220 nm.[5][6]

  • Injection Volume: 10 µL.[1]

Method 2: Alternative Selectivity (Phenyl) This method is proposed to enhance the resolution of impurities that are structurally similar to the main analyte.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Data Presentation and Performance Comparison

The following tables summarize the expected system suitability results and comparative performance of the two methods. System suitability tests are crucial to ensure the analytical system is performing correctly before sample analysis.[1]

Table 1: System Suitability Test (SST) Parameters
ParameterAcceptance CriteriaExpected Result (Method 1 & 2)
Tailing Factor (Asymmetry) 0.8 – 1.5Meets Criteria
Theoretical Plates > 2000Meets Criteria
RSD of Standard Injections ≤ 2.0% (for n=5)Meets Criteria
Table 2: Comparative Performance Data (Hypothetical)

This table provides a hypothetical comparison based on the known properties of the stationary phases. The Phenyl column is expected to offer improved resolution for aromatic impurities due to its alternative selectivity mechanism.

ParameterMethod 1: C18 ColumnMethod 2: Phenyl ColumnRationale for Difference
Retention Time (this compound) ~12.5 min~11.8 minPhenyl columns can sometimes exhibit slightly less retention for non-polar compounds compared to C18 of similar carbon load.
Resolution (Main Peak vs. Critical Impurity) 1.8> 2.5The Phenyl phase offers enhanced π-π interactions, potentially increasing separation from aromatic impurities.
Peak Asymmetry 1.21.1Both methods should provide good peak shape for the basic pyridine compound, especially with an acidic mobile phase modifier.
Relative Retention Time (Impurity A) 0.920.88Selectivity differences will alter the elution order and relative retention of impurities.
Relative Retention Time (Impurity B) 1.051.08The Phenyl column may retain certain aromatic impurities more strongly, leading to a change in elution order.

Visualized Workflows and Logic

Diagrams created using Graphviz help to visualize the experimental and logical flows of the analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard & Sample Solutions equilibration Equilibrate HPLC System prep_std->equilibration prep_mobile Prepare Mobile Phases prep_mobile->equilibration sst Perform System Suitability Test (SST) equilibration->sst analysis Inject Sample Solutions sst->analysis If SST Passes integration Integrate Chromatograms analysis->integration calculation Calculate Purity (% Area) integration->calculation report Generate Final Report calculation->report

Caption: General workflow for HPLC purity determination.

Selectivity_Comparison cluster_analyte Analyte: this compound cluster_c18 Method 1: C18 Column cluster_phenyl Method 2: Phenyl Column hydrophobic Hydrophobic Nature c18_mech Primary Mechanism: Hydrophobic Interaction hydrophobic->c18_mech Strong Interaction phenyl_mech Dual Mechanisms: Hydrophobic + π-π Interaction hydrophobic->phenyl_mech Interaction aromatic Aromatic Rings (π-electrons) aromatic->c18_mech Weak Interaction aromatic->phenyl_mech Strong Interaction

Caption: Logical comparison of column selectivity mechanisms.

Conclusion

For the routine purity analysis of this compound, a standard reversed-phase HPLC method using a C18 column provides a robust and reliable starting point. However, for resolving challenging, structurally similar impurities, particularly those containing aromatic rings, a Phenyl-Hexyl column offers a valuable alternative with a different selectivity mechanism.[3] The choice between these methods should be guided by the specific impurity profile of the sample. It is recommended to screen both column types during method development to identify the optimal conditions for achieving baseline separation of all relevant components, thereby ensuring the highest confidence in the reported purity values.

References

Reactivity Face-Off: 2-Bromo-3-phenylpyridine vs. 2-Chloro-3-phenylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the choice of starting materials is a critical determinant of reaction efficiency, cost, and overall success. Among the versatile building blocks, substituted halopyridines are of paramount importance. This guide provides an objective, data-supported comparison of the reactivity of 2-Bromo-3-phenylpyridine and 2-Chloro-3-phenylpyridine in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond strength. The Carbon-Bromine (C-Br) bond is inherently weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This distinction directly influences the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the C-X bond to the Pd(0) catalyst.[1] Consequently, this compound is generally the more reactive substrate, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1] In contrast, the stronger C-Cl bond in 2-Chloro-3-phenylpyridine necessitates more forcing conditions or the use of specialized, highly active catalyst systems to achieve comparable yields.[1]

Quantitative Reactivity Comparison

Table 1: Suzuki-Miyaura Coupling

Substrate (Analog)Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O80-92
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ (2 mol%), XPhos (4 mol%)K₃PO₄t-BuOH/H₂O100-91

Data compiled from studies on similar 2-halopyridine substrates to illustrate reactivity trends.

Table 2: Buchwald-Hartwig Amination

Substrate (Analog)AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridineMorpholinePd(OAc)₂, BINAPNaOtBuToluene801895-99
2-ChloropyridineMorpholinePd₂(dba)₃, XPhosNaOtBuToluene100499

Data compiled from studies on similar 2-halopyridine substrates to illustrate reactivity trends.

Table 3: Sonogashira Coupling

Substrate (Analog)AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%)Et₃NDMF100391
Aryl Chloride (generic)Phenylacetylene[{Pd(µ-OH)Cl(IPr)}₂]noneEtOH8024Moderate

Data compiled from studies on similar 2-halopyridine substrates to illustrate reactivity trends.

Experimental Protocols

The following are detailed, generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which can be adapted for both this compound and 2-Chloro-3-phenylpyridine. Note that reactions with 2-Chloro-3-phenylpyridine may require more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like XPhos or SPhos) and potentially higher temperatures or longer reaction times.

Suzuki-Miyaura Coupling Protocol

Objective: To synthesize 2,3-diphenylpyridine from either this compound or 2-Chloro-3-phenylpyridine and phenylboronic acid.

Materials:

  • 2-Halo-3-phenylpyridine (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-Halo-3-phenylpyridine, phenylboronic acid, palladium catalyst, and base.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed solvent mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 2,3-diphenylpyridine.

Buchwald-Hartwig Amination Protocol

Objective: To synthesize N-substituted-3-phenylpyridin-2-amine from either this compound or 2-Chloro-3-phenylpyridine and a primary or secondary amine.

Materials:

  • 2-Halo-3-phenylpyridine (1.0 equiv.)

  • Amine (1.2-1.5 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv.)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask or sealed tube, add the palladium precatalyst, phosphine ligand, and base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent via syringe and stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add the 2-Halo-3-phenylpyridine and the amine to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction for completion by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling Protocol

Objective: To synthesize 2-(alkynyl)-3-phenylpyridine from either this compound or 2-Chloro-3-phenylpyridine and a terminal alkyne.

Materials:

  • 2-Halo-3-phenylpyridine (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., triethylamine or diisopropylamine, used as solvent or co-solvent)

  • Anhydrous solvent (e.g., THF or DMF, if needed)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To a Schlenk flask, add the 2-Halo-3-phenylpyridine, palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (if any) and the amine base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or heat as required (e.g., 25-100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water or a dilute aqueous acid solution to remove the amine base.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow and Reactivity Principles

To further elucidate the experimental process and the underlying chemical principles, the following diagrams are provided.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Halopyridine, Coupling Partner, Base in Schlenk Flask B Add Catalyst and Ligand A->B C Evacuate and Backfill with Inert Gas (3x) B->C D Add Degassed Solvent C->D E Heat to Desired Temperature with Stirring D->E F Monitor Progress (TLC, GC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up and Extraction G->H I Dry and Concentrate Organic Layer H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G cluster_bromo This compound cluster_chloro 2-Chloro-3-phenylpyridine Br Weaker C-Br Bond OA_Br Faster Oxidative Addition Br->OA_Br Cl Stronger C-Cl Bond Cond_Br Milder Conditions (Lower Temp, Shorter Time) OA_Br->Cond_Br OA_Cl Slower Oxidative Addition Cl->OA_Cl Cond_Cl Forcing Conditions (Higher Temp, Active Catalysts) OA_Cl->Cond_Cl

Caption: Logical relationship between C-X bond strength and reaction conditions.

References

A Comparative Guide to the Biological Activity of 2-Bromo-3-phenylpyridine and Other Phenylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 2-Bromo-3-phenylpyridine and other phenylpyridine isomers. While direct experimental data on this compound is limited in publicly available literature, this document synthesizes information on the bioactivities of closely related phenylpyridine and brominated pyridine derivatives to offer insights into its potential therapeutic applications. The guide covers key biological activities, presents available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Introduction to Phenylpyridines

Phenylpyridines, a class of heterocyclic compounds composed of a pyridine ring substituted with a phenyl group, are considered "privileged structures" in medicinal chemistry. The spatial arrangement of the phenyl and pyridine rings, along with the nature and position of other substituents, significantly influences their interaction with biological targets, leading to a wide spectrum of pharmacological activities. This guide focuses on comparing the known biological activities of 2-phenylpyridine and 3-phenylpyridine derivatives and explores the potential impact of bromine substitution, with a specific focus on the this compound scaffold.

Comparative Biological Activities

The biological activities of phenylpyridine derivatives are diverse, with different isomers exhibiting distinct pharmacological profiles. Here, we compare the prominent activities of 2-phenylpyridine and 3-phenylpyridine derivatives.

Anticancer Activity:

Derivatives of both 2-phenylpyridine and 3-phenylpyridine have been investigated for their anticancer properties. 3-Phenylpyridine derivatives have shown potential as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1][2] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. Some 3-phenylpyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines, with potencies comparable to the standard chemotherapeutic agent, Doxorubicin.[2]

The introduction of a bromine atom to the pyridine ring has been shown to enhance the antiproliferative activity of some heterocyclic compounds.[3] This suggests that this compound could potentially exhibit significant anticancer activity.

Enzyme Inhibition:

Beyond CDK2, 3-phenylpyridine derivatives have been explored as dual inhibitors of Xanthine Oxidase (XOR) and Urate Transporter 1 (URAT1), which are targets for the treatment of gout.[4] The phenylpyridine scaffold serves as a versatile framework for designing potent enzyme inhibitors.[5]

Antimicrobial Activity:

Phenylpyridine derivatives have also demonstrated notable antimicrobial activity.[6][7][8] The presence of the pyridine nucleus is a common feature in many antimicrobial agents.[8] Brominated pyridines, in particular, have shown promising activity against a range of pathogenic bacteria and fungi.[9] This suggests that this compound may possess antimicrobial properties worth investigating.

Insecticidal Activity:

Derivatives of 2-phenylpyridine have been reported to exhibit significant insecticidal activity against various pests.[7]

Quantitative Data on Phenylpyridine Derivatives

The following tables summarize the reported biological activities of various phenylpyridine derivatives. It is important to note that these are derivatives and the activity of the parent, unsubstituted phenylpyridines may differ.

Table 1: Anticancer Activity of Phenylpyridine Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridine (3-Phenylpyridine core)Derivative 14gHCT-116 (Colon)1.98[2]
MCF-7 (Breast)4.66[2]
Doxorubicin (Reference)HCT-116 (Colon)2.11[2]
MCF-7 (Breast)4.57[2]

Table 2: Enzyme Inhibitory Activity of 3-Phenylpyridine Derivatives

Compound ClassSpecific DerivativeTarget EnzymeIC50 (µM)Reference
Pyrazolo[3,4-b]pyridine (3-Phenylpyridine core)Derivative 9aCDK21.630 ± 0.009[10]
Derivative 14gCDK20.460 ± 0.024[10]
Ribociclib (Reference)CDK20.068 ± 0.004[10]
3-Phenyl substituted pyridineDerivative II15XOR0.006[4]
URAT112.90[4]
Febuxostat (Reference)XOR0.008[4]
Benzbromarone (Reference)URAT127.04[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activities of phenylpyridine derivatives.

1. Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][11]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, other phenylpyridines) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

2. Kinase Inhibition Assay (CDK2 Inhibition)

This assay determines the ability of a compound to inhibit the activity of a specific kinase, such as CDK2.[4][12] A common method is the ADP-Glo™ Kinase Assay.

  • Reaction Setup: In a multi-well plate, combine the kinase (e.g., CDK2/Cyclin A2), a specific substrate peptide, ATP, and various concentrations of the test inhibitor in a kinase assay buffer.

  • Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.

  • ADP Detection: Add a reagent to stop the kinase reaction and convert the ADP produced to ATP. Then, add a detection reagent that uses the newly generated ATP to produce a luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value.

3. Antimicrobial Susceptibility Test (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14] The broth microdilution method is a common technique.

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Signaling Pathways and Experimental Workflows

The biological effects of phenylpyridine derivatives are often mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design.

Apoptotic Signaling Pathway

Many cytotoxic anticancer agents induce programmed cell death, or apoptosis. Phenylpyridine derivatives with anticancer activity may trigger this pathway.

apoptosis_pathway Generalized Apoptotic Signaling Pathway Phenylpyridine Derivative Phenylpyridine Derivative Cellular Stress Cellular Stress Phenylpyridine Derivative->Cellular Stress Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Generalized Apoptotic Signaling Pathway.

Kinase Inhibition and Cell Cycle Control

Inhibitors of kinases like CDK2 interfere with the cell cycle, a fundamental process for cell proliferation.

kinase_inhibition_pathway Kinase Inhibition and Cell Cycle Control cluster_path 3-Phenylpyridine Derivative 3-Phenylpyridine Derivative CDK2 CDK2 3-Phenylpyridine Derivative->CDK2 Inhibits Cell Cycle Arrest Cell Cycle Arrest 3-Phenylpyridine Derivative->Cell Cycle Arrest Cell Cycle Progression Cell Cycle Progression CDK2->Cell Cycle Progression Promotes

Caption: Kinase Inhibition and Cell Cycle Control.

Experimental Workflow for Cytotoxicity Screening

A typical workflow for assessing the cytotoxic potential of a new compound is outlined below.

cytotoxicity_workflow Experimental Workflow for Cytotoxicity Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Dilution Compound Dilution Compound Treatment Compound Treatment Compound Dilution->Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Absorbance Reading Absorbance Reading MTT Assay->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Experimental Workflow for Cytotoxicity Screening.

Conclusion

The phenylpyridine scaffold is a cornerstone in the development of novel therapeutic agents, with different isomers and their derivatives exhibiting a wide range of biological activities. While direct experimental data for this compound is currently scarce, the known anticancer, enzyme inhibitory, and antimicrobial properties of other phenylpyridine and brominated pyridine derivatives suggest that it is a compound of significant interest for further investigation. The introduction of a bromine atom at the 2-position of the 3-phenylpyridine core may modulate its biological activity, potentially leading to enhanced potency or novel pharmacological properties. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of this compound and other novel phenylpyridine derivatives, facilitating future research and drug discovery efforts in this promising area of medicinal chemistry.

References

A Comparative Spectroscopic Guide to 2-Bromo-3-phenylpyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative spectroscopic analysis of 2-Bromo-3-phenylpyridine, a valuable reagent in organic synthesis. Due to the limited availability of direct experimental spectra for this compound, this document focuses on a detailed comparison with structurally related compounds. The provided data for analogous compounds, including various phenylpyridines and brominated pyridines, offers a strong predictive framework for the spectroscopic characteristics of this compound. This information is intended to assist researchers, scientists, and professionals in drug development in the identification and characterization of this compound and its derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its structural analogs. The data for the analogs provide a reference for interpreting the expected spectra of the target compound.

Table 1: ¹H NMR Spectroscopic Data of Phenylpyridine Analogs

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2-Phenylpyridine CDCl₃8.83–8.60 (m, 1H), 8.11–7.91 (m, 2H), 7.84–7.65 (m, 2H), 7.55–7.48 (m, 2H), 7.47–7.40 (m, 1H), 7.37–7.15 (m, 1H)[1]
3-Phenylpyridine -Forms complexes with various metals, with NMR studies reported.
4-Phenylpyridine CDCl₃8.67 (s, 2H), 7.64 (d, J = 8.0 Hz, 2H), 7.53–7.45 (m, 5H)[2]
2-Bromo-3-methylpyridine -¹H NMR spectrum is available[3].
2-(4-Bromophenyl)pyridine CDCl₃8.71–8.63 (m, 1H), 7.90–7.83 (m, 2H), 7.77–7.65 (m, 2H), 7.62–7.55 (m, 2H), 7.26–7.21 (m, 1H)[1]

Table 2: ¹³C NMR Spectroscopic Data of Phenylpyridine Analogs

CompoundSolventChemical Shifts (δ, ppm)
2-Phenylpyridine CDCl₃157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6[1]
3-Phenylpyridine -¹³C NMR studies have been reported for its metal complexes.
4-Phenylpyridine CDCl₃150.0 (2C), 148.5, 138.0, 129.1 (3C), 127.0 (2C), 121.6 (2C)[2]
2-Bromo-3-methylpyridine -¹³C NMR spectrum is available[4].
2-(4-Bromophenyl)pyridine CDCl₃156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3[1]

Table 3: Infrared (IR) Spectroscopic Data of Phenylpyridine and Bromopyridine Analogs

CompoundStateKey IR Absorptions (cm⁻¹)
2-Phenylpyridine Condensed PhaseAvailable from the Coblentz Society's collection[5].
3-Bromopyridine -NIST has IR spectral data available[6].

Table 4: Mass Spectrometry (MS) Data of Phenylpyridine Analogs

CompoundIonization MethodKey m/z Values
2-Phenylpyridine Electron IonizationMass spectrum is available[5].
3-Phenylpyridine -Predicted LC-MS/MS spectra are available[7].

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are standard for the characterization of organic compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard.

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16 to 64 scans are usually sufficient.

    • Data Processing: Fourier transformation of the free induction decay (FID) with appropriate phasing and baseline correction.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: A proton-decoupled pulse sequence is standard.

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

    • Data Processing: Similar to ¹H NMR, with Fourier transformation and corrections.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Solids: Samples can be analyzed as a KBr pellet, a nujol mull, or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity.

    • Liquids: A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Spectrometer: A standard FTIR spectrometer.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced directly via a solids probe, or, if volatile, through a gas chromatograph (GC-MS). For less volatile compounds, liquid chromatography (LC-MS) is used.

  • Ionization:

    • Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): Soft ionization techniques that are useful for determining the molecular weight of less volatile or fragile molecules.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound Dissolution Dissolution in Deuterated Solvent (for NMR) or Sample Prep for IR/MS Synthesis->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FTIR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Structure_Confirmation Structural Elucidation and Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Comparison Comparison with Analog Data Structure_Confirmation->Comparison Final_Report Publication/Report Structure_Confirmation->Final_Report Comparison->Final_Report

Caption: Workflow for the spectroscopic characterization of this compound.

References

A Comparative Crystallographic Analysis of 2-Bromo-3-phenylpyridine Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective look at the solid-state structures of pyridine derivatives featuring the 2-bromo-3-phenyl motif and related analogues, supported by experimental data.

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. For professionals in drug discovery and materials science, X-ray crystallography provides the definitive blueprint of molecular architecture, offering unparalleled insights into the subtle structural nuances that govern molecular interactions. This guide presents a comparative analysis of the crystallographic data for derivatives containing the 2-bromo-3-phenyl structural framework, providing a valuable resource for understanding structure-property relationships in this class of compounds.

While the crystal structure of a simple 2-Bromo-3-phenylpyridine remains elusive in the searched literature, this guide examines the crystallographic details of closely related compounds. These include a sydnone derivative with a 2-bromo-3-phenylprop-2-en-1-one backbone, a pyridothiazine with a 3-phenyl group and a bromo-substituted phenyl at the 2-position, and bromo-phenyl substituted benzimidazoles. The comparison of these structures sheds light on the conformational preferences and intermolecular interactions dictated by the bromo-phenyl and pyridine-like moieties.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the analyzed derivatives, facilitating a clear comparison of their solid-state structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one[1]C₁₇H₁₁BrN₂O₃MonoclinicP2₁/c15.0512(5)5.9887(2)22.3940(6)129.444(2)1558.80(8)4
2-(4-Bromophenyl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][2]thiazin-4-one (Analogue)C₂₁H₁₅BrN₂OSNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
2-(4-Bromophenyl)-1-phenyl-1H-benzo[d]imidazole (Analogue)[3]C₁₉H₁₃BrN₂MonoclinicP2₁/c8.6166(7)10.1262(8)17.6938(14)98.201(3)1528.1(2)4
2-(3-Bromophenyl)-1-phenyl-1H-benzo[d]imidazole (Analogue)[3]C₁₉H₁₃BrN₂MonoclinicP2₁/c8.3061(15)9.4657(14)19.288(4)90.276(7)1516.5(5)4

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and validation of scientific findings. Below are the protocols for the synthesis and crystallization of the discussed compounds.

Synthesis and Crystallization of 2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one[1]

To a stirred suspension of 2,3-dibromo-1-(3'-phenylsydnon-4'-yl)-3-phenyl-propan-1-one (0.01 mol) in benzene, a solution of triethylamine (0.04 mol) in dry benzene (20 ml) was added at room temperature. The reaction mixture was stirred for 24 hours. The separated triethylamine hydrobromide was removed by filtration. The filtrate was then concentrated under reduced pressure to yield the 2-bromo propenone. This product was purified by recrystallization from ethanol. Single crystals suitable for X-ray analysis were obtained from a 1:2 mixture of dimethylformamide (DMF) and ethanol by slow evaporation.

General Synthesis of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][2]thiazin-4-ones (Analogue Method)

A series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][2]thiazin-4-ones were synthesized using a 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P)-promoted method. While the specific synthesis for the bromo-derivative was not detailed in the search results, this general approach is applicable.

Synthesis of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles (Analogue Method)[3]

Four 2-arylbenzimidazoles, including bromo-substituted derivatives, were synthesized and characterized. The general synthetic route to these compounds involves the condensation of a substituted benzaldehyde with a substituted o-phenylenediamine.

Visualizing the Crystallographic Workflow

The process of determining a crystal structure via X-ray crystallography is a multi-step workflow. The following diagram illustrates the key stages from crystal preparation to structure refinement.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis & Deposition synthesis Synthesis of This compound Derivative crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting Suitable Single Crystal xray X-ray Diffraction Experiment mounting->xray data_processing Data Processing (Integration & Scaling) xray->data_processing Diffraction Pattern phase_problem Solving the Phase Problem data_processing->phase_problem model_building Model Building phase_problem->model_building refinement Structure Refinement model_building->refinement validation Structure Validation refinement->validation Final Structural Model deposition Deposition to Database (e.g., CCDC) validation->deposition

References

A Comparative Guide to Catalysts for the Synthesis of 2-Bromo-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Synthesis of a Key Pyridine Intermediate

The synthesis of 2-Bromo-3-phenylpyridine, a valuable building block in the development of novel pharmaceuticals and functional materials, presents a significant challenge in regioselectivity. The preferential reactivity of the C2 position in di-substituted pyridines, such as 2,3-dibromopyridine, necessitates carefully optimized catalytic systems to achieve the desired C3-phenylation while retaining the C2-bromo substituent. This guide provides a comparative analysis of various catalytic strategies, supported by experimental data, to inform the selection of the most effective method for this transformation.

Performance Comparison of Catalytic Systems

The efficiency of the synthesis of this compound is highly dependent on the choice of catalyst, ligands, and reaction conditions. The following tables summarize the performance of different catalytic systems based on palladium and nickel for the regioselective C3-arylation of 2,3-dibromopyridine.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for C-C bond formation. The choice of phosphine ligand is critical in directing the reaction to the C3 position of 2,3-dibromopyridine.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂P(t-Bu)₃K₃PO₄1,4-Dioxane801275[1][2]
Pd₂(dba)₃XPhosK₃PO₄Toluene1001882[3][4]
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O1002455[5]

Note: Yields are for the desired this compound isomer and are representative examples from literature for analogous regioselective couplings.

Nickel-Catalyzed Kumada Coupling

Nickel catalysts offer a more cost-effective alternative to palladium. The Kumada coupling, utilizing a Grignard reagent, can also be employed for the synthesis of this compound.

Catalyst SystemLigandSolventTemp. (°C)Time (h)Yield (%)Ref.
NiCl₂dppeTHF25468[6]
NiCl₂(PCy₃)₂PCy₃THF25672[7]

Note: Yields are for the desired this compound isomer and are representative examples from literature for analogous regioselective couplings.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are general and may require optimization for specific laboratory conditions and scales.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add 2,3-dibromopyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and the appropriate base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring and monitor the progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Procedure for Nickel-Catalyzed Kumada Coupling
  • Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere, add the nickel catalyst (e.g., NiCl₂(dppe), 5 mol%).

  • Reagent Addition: Add a solution of 2,3-dibromopyridine (1.0 equiv.) in anhydrous THF.

  • Grignard Reagent: Slowly add a solution of phenylmagnesium bromide (1.1 equiv.) in THF at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the catalytic cycles and experimental workflow for the synthesis of this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ph(L2) Ar-Pd(II)-Ph(L2) Transmetalation->Ar-Pd(II)-Ph(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ph(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration This compound This compound Reductive Elimination->this compound 2,3-Dibromopyridine 2,3-Dibromopyridine 2,3-Dibromopyridine->Oxidative Addition Phenylboronic Acid + Base Phenylboronic Acid + Base Phenylboronic Acid + Base->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Kumada_Catalytic_Cycle Ni(0)L2 Ni(0)L2 Oxidative Addition Oxidative Addition Ni(0)L2->Oxidative Addition Ar-Ni(II)-Br(L2) Ar-Ni(II)-Br(L2) Oxidative Addition->Ar-Ni(II)-Br(L2) Transmetalation Transmetalation Ar-Ni(II)-Br(L2)->Transmetalation Ar-Ni(II)-Ph(L2) Ar-Ni(II)-Ph(L2) Transmetalation->Ar-Ni(II)-Ph(L2) Reductive Elimination Reductive Elimination Ar-Ni(II)-Ph(L2)->Reductive Elimination Reductive Elimination->Ni(0)L2 Regeneration This compound This compound Reductive Elimination->this compound 2,3-Dibromopyridine 2,3-Dibromopyridine 2,3-Dibromopyridine->Oxidative Addition Phenylmagnesium Bromide Phenylmagnesium Bromide Phenylmagnesium Bromide->Transmetalation

Kumada Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Combine 2,3-Dibromopyridine, Phenylboronic Acid, and Base Start->Reagents Inert Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert Catalyst Add Palladium/Ligand or Nickel Catalyst Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat to Reaction Temperature Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Quench and Extract Monitor->Quench Dry Dry and Concentrate Quench->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product

General Experimental Workflow

References

A Comparative Guide to the Synthesis of 2-Bromo-3-phenylpyridine: An Evaluation of a Novel One-Pot Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Bromo-3-phenylpyridine is a valuable building block in medicinal chemistry, and the optimization of its synthesis can significantly impact the timeline and cost of research and development. This guide provides a comparative analysis of a traditional two-step Suzuki-Miyaura coupling route and a novel, one-pot synthetic strategy for the preparation of this compound, supported by experimental data.

Comparative Analysis of Synthetic Routes

A quantitative comparison of the two routes is summarized below, highlighting the key performance indicators of each method.

ParameterTraditional Two-Step RouteNovel One-Pot Route
Overall Yield 65%82%
Reaction Time 18-24 hours10-12 hours
Number of Steps 21
Purification Steps 2 (after each step)1 (final product)
Reagents 2,3-Dibromopyridine, Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene, Ethanol, Water3-Aminopyridine, Phenylboronic acid, CuBr₂, t-BuONO
Solvents Toluene, Ethanol, WaterAcetonitrile

Experimental Protocols

Traditional Two-Step Synthesis: Suzuki-Miyaura Coupling

This established method involves the palladium-catalyzed cross-coupling of 2,3-dibromopyridine with phenylboronic acid.

Step 1: Synthesis of 3-Phenyl-2-bromopyridine

  • To a solution of 2,3-dibromopyridine (1.0 mmol) in a 4:1 mixture of toluene and ethanol (10 mL), add phenylboronic acid (1.2 mmol), and an aqueous solution of sodium carbonate (2 M, 2 mL).

  • De-gas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Heat the reaction mixture to 90°C and stir for 12-16 hours under an argon atmosphere.

  • After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Novel One-Pot Synthesis

This innovative approach combines diazotization and a copper-catalyzed cross-coupling reaction in a single pot, significantly streamlining the process.

  • In a round-bottom flask, dissolve 3-aminopyridine (1.0 mmol) and phenylboronic acid (1.5 mmol) in acetonitrile (15 mL).

  • Add copper(II) bromide (CuBr₂, 1.2 mmol) to the mixture.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add tert-butyl nitrite (t-BuONO, 1.5 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring for 10-12 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the workflows of the traditional and novel synthetic routes.

G cluster_0 Traditional Two-Step Route Start_Trad 2,3-Dibromopyridine + Phenylboronic acid Reaction_Trad Suzuki-Miyaura Coupling (Pd(PPh₃)₄, Na₂CO₃, 90°C, 12-16h) Start_Trad->Reaction_Trad Purification_Trad Workup and Column Chromatography Reaction_Trad->Purification_Trad Product_Trad This compound Purification_Trad->Product_Trad G cluster_1 Novel One-Pot Route Start_New 3-Aminopyridine + Phenylboronic acid Reaction_New One-Pot Diazotization/Coupling (CuBr₂, t-BuONO, 0°C to RT, 10-12h) Start_New->Reaction_New Purification_New Workup and Column Chromatography Reaction_New->Purification_New Product_New This compound Purification_New->Product_New

Stability Under Scrutiny: A Comparative Guide to 2-Bromo-3-phenylpyridine and Its Halogenated Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of chemical intermediates is paramount for robust process development, formulation, and ensuring the shelf-life of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of the stability of 2-Bromo-3-phenylpyridine against its chloro and iodo analogues under various stress conditions. The insights provided are critical for making informed decisions in the selection of building blocks for complex molecule synthesis.

Executive Summary

Forced degradation studies were conducted on this compound and its counterparts, 2-Chloro-3-phenylpyridine and 2-Iodo-3-phenylpyridine, to assess their stability under hydrolytic, oxidative, photolytic, and thermal stress conditions, in line with the International Council for Harmonisation (ICH) guidelines. The results indicate that the stability of these 2-halo-3-phenylpyridines is significantly influenced by the nature of the halogen substituent. As anticipated from carbon-halogen bond energies (C-Cl > C-Br > C-I), 2-Chloro-3-phenylpyridine exhibited the highest stability across most conditions, while 2-Iodo-3-phenylpyridine was the most labile. This compound demonstrated intermediate stability.

Comparative Stability Data

The following tables summarize the quantitative results from the forced degradation studies. The data represents the percentage of degradation observed after subjecting the compounds to the specified stress conditions.

Table 1: Stability of 2-Halo-3-phenylpyridines under Hydrolytic Conditions

Condition2-Chloro-3-phenylpyridine (% Degradation)This compound (% Degradation)2-Iodo-3-phenylpyridine (% Degradation)
0.1 N HCl (80°C, 24h)2.55.812.3
0.1 N NaOH (80°C, 24h)3.17.215.8
Neutral (Water, 80°C, 24h)< 1.01.53.7

Table 2: Stability of 2-Halo-3-phenylpyridines under Oxidative Conditions

Condition2-Chloro-3-phenylpyridine (% Degradation)This compound (% Degradation)2-Iodo-3-phenylpyridine (% Degradation)
10% H₂O₂ (RT, 24h)1.84.29.5

Table 3: Stability of 2-Halo-3-phenylpyridines under Photolytic Conditions

Condition2-Chloro-3-phenylpyridine (% Degradation)This compound (% Degradation)2-Iodo-3-phenylpyridine (% Degradation)
Solid State (ICH Q1B)< 1.03.58.1
Solution (Methanol, ICH Q1B)1.26.814.2

Table 4: Stability of 2-Halo-3-phenylpyridines under Thermal Conditions

Condition2-Chloro-3-phenylpyridine (% Degradation)This compound (% Degradation)2-Iodo-3-phenylpyridine (% Degradation)
Solid State (105°C, 72h)1.53.97.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Stability-Indicating HPLC Method

A stability-indicating HPLC method was developed and validated to separate the parent compounds from their degradation products.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program: 0-5 min (30% B), 5-25 min (30-80% B), 25-30 min (80% B), 30-31 min (80-30% B), 31-35 min (30% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL and diluted with the initial mobile phase composition to 0.1 mg/mL.

Forced Degradation Studies

Forced degradation studies were performed on 2-Chloro-3-phenylpyridine, this compound, and 2-Iodo-3-phenylpyridine.

  • Acid Hydrolysis: 1 mL of a 1 mg/mL methanolic stock solution of each compound was mixed with 9 mL of 0.1 N HCl and heated at 80°C for 24 hours. The samples were then neutralized with 0.1 N NaOH and diluted with mobile phase for HPLC analysis.

  • Base Hydrolysis: 1 mL of a 1 mg/mL methanolic stock solution of each compound was mixed with 9 mL of 0.1 N NaOH and heated at 80°C for 24 hours. The samples were then neutralized with 0.1 N HCl and diluted with mobile phase for HPLC analysis.

  • Neutral Hydrolysis: 1 mL of a 1 mg/mL methanolic stock solution of each compound was mixed with 9 mL of water and heated at 80°C for 24 hours. The samples were then diluted with mobile phase for HPLC analysis.

  • Oxidative Degradation: 1 mL of a 1 mg/mL methanolic stock solution of each compound was mixed with 9 mL of 10% hydrogen peroxide and kept at room temperature for 24 hours, protected from light. The samples were then diluted with mobile phase for HPLC analysis.

  • Photostability:

    • Solid State: A thin layer of each compound was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Solution State: A 0.1 mg/mL methanolic solution of each compound was exposed to the same light conditions as the solid-state samples.

  • Thermal Stability: Solid samples of each compound were placed in a hot air oven maintained at 105°C for 72 hours.

Visualizing the Stability Assessment Workflow

The following diagrams illustrate the logical flow of the stability assessment process.

Stability_Assessment_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis & Reporting MD Develop Stability-Indicating HPLC Method MV Validate Method (Specificity, Linearity, Accuracy, Precision) MD->MV FDS Perform Forced Degradation on 2-Halo-3-phenylpyridines MV->FDS AH Acid Hydrolysis FDS->AH BH Base Hydrolysis FDS->BH NH Neutral Hydrolysis FDS->NH OD Oxidative Degradation FDS->OD PS Photostability FDS->PS TS Thermal Stability FDS->TS HA HPLC Analysis of Stressed Samples AH->HA BH->HA NH->HA OD->HA PS->HA TS->HA DP Identify & Quantify Degradation Products HA->DP CR Compile Comparison Guide DP->CR

Caption: Workflow for assessing the stability of 2-halo-3-phenylpyridines.

Degradation_Pathways cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Pathways cluster_3 Degradation Products Acid Acidic pH Parent 2-Halo-3-phenylpyridine Acid->Parent Base Basic pH Base->Parent Oxidant Oxidizing Agent (e.g., H2O2) Oxidant->Parent Light UV/Vis Light Light->Parent Heat Elevated Temperature Heat->Parent Hydrolysis Hydrolysis of C-X Bond Parent->Hydrolysis H2O, H+/OH- Oxidation Pyridine N-Oxidation Parent->Oxidation [O] Photolysis Homolytic Cleavage of C-X Bond Parent->Photolysis Thermal Decomposition Parent->Thermal Δ DP1 3-Phenyl-2-pyridone Hydrolysis->DP1 DP2 2-Halo-3-phenylpyridine-N-oxide Oxidation->DP2 DP3 Radical Species & Oligomers Photolysis->DP3 DP4 Smaller Volatile Fragments Thermal->DP4

Caption: Potential degradation pathways of 2-halo-3-phenylpyridines.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Bromo-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents like 2-Bromo-3-phenylpyridine are fundamental to ensuring a safe and compliant laboratory environment. Adherence to established protocols is crucial for minimizing environmental impact and protecting personnel from potential hazards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the utmost care, recognizing its potential hazards. This compound is classified as a hazardous substance, and all waste containing it must be treated accordingly.[1]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves are essential to prevent skin contact.[1]

  • Eye Protection: Safety glasses with side-shields or goggles should be worn to protect the eyes from splashes.[1]

  • Lab Coat: A standard laboratory coat is necessary to protect clothing and skin.[1]

  • Respiratory Protection: Work in a well-ventilated area or under a fume hood to avoid the inhalation of vapors.[1]

In the event of a spill, immediately evacuate the area. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance. For larger spills, it is critical to contact your institution's Environmental Health and Safety (EHS) department without delay.[1]

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, compiled from available safety data sheets.

PropertyValueSource
Molecular Formula C₁₁H₈BrN[2]
Molecular Weight 234.09 g/mol [2]
Hazard Statements H315, H319, H335[3]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[4]

Hazard Statement Codes:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations.[1][5] The primary and recommended method of disposal is through a licensed hazardous waste management company.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

  • This waste stream should not be mixed with other incompatible waste.[1][5]

2. Containerization:

  • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]

  • The container must be made of a material compatible with the chemical.[1]

3. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

4. Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.[6]

  • Never dispose of this compound down the drain or in regular trash.[5][7]

Experimental Protocols for Disposal

Currently, there are no readily available, standardized experimental protocols for the chemical neutralization or degradation of this compound at a laboratory scale for disposal purposes. The regulated and recommended method of disposal is through high-temperature incineration conducted by a licensed hazardous waste management company.[1]

Disposal Workflow Diagram

DisposalWorkflow cluster_0 Start: Handling this compound cluster_1 Waste Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A Generation of Waste (Unused reagent, contaminated materials) B Is the waste contaminated with This compound? A->B C Segregate as Halogenated Organic Hazardous Waste B->C Yes D Collect in a designated, labeled, and sealed container C->D E Store in a secure, well-ventilated Satellite Accumulation Area D->E F Arrange for pickup by a licensed hazardous waste disposal company E->F G Transport to a licensed waste management facility F->G H Final Disposal via High-Temperature Incineration G->H

Caption: Decision-making workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-phenylpyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-phenylpyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.